Prilosec
Description
Properties
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDBMMJDZJVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Record name | omeprazole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Omeprazole | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6021080 | |
| Record name | Omeprazole | |
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Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Omeprazole | |
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Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in ethanol and methanol, and slightly soluble in acetone and isopropanol and very slightly soluble in water., In water, 82.3 mg/L at 25 °C /Estimated/, 0.5 mg/mL | |
| Record name | SID56422106 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Omeprazole | |
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| Record name | Omeprazole | |
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Vapor Pressure |
9.2X10-13 mm Hg at 25 °C /Estimated/ | |
| Record name | OMEPRAZOLE | |
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Color/Form |
Crystals from acetonitrile, White to off-white crystalline powder | |
CAS No. |
73590-58-6 | |
| Record name | Omeprazole | |
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| Record name | Omeprazole [USAN:USP:INN:BAN:JAN] | |
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| Record name | Omeprazole | |
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| Record name | Omeprazole | |
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| Record name | 6-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole | |
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| Record name | Omeprazole | |
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Melting Point |
156 °C | |
| Record name | Omeprazole | |
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| Record name | Omeprazole | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Navigating the Preclinical Path: An In-depth Technical Guide to the Pharmacokinetics of Omeprazole in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide delves into the pharmacokinetic profile of omeprazole, a cornerstone proton pump inhibitor, across key preclinical animal models. By summarizing critical quantitative data, detailing experimental methodologies, and visualizing complex biological processes, this document serves as an essential resource for researchers and professionals involved in drug discovery and development. Understanding the absorption, distribution, metabolism, and excretion (ADME) of omeprazole in these models is paramount for translating preclinical findings to clinical success.
Quantitative Pharmacokinetic Parameters of Omeprazole
The following tables provide a comparative summary of the key pharmacokinetic parameters of omeprazole in rats, mice, dogs, and monkeys after intravenous (IV) and oral (PO) administration. These values are crucial for interspecies scaling and predicting human pharmacokinetics.
Table 1: Pharmacokinetics of Omeprazole in Rats (Sprague-Dawley)
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Reference |
| IV | 20 | - | - | 7.9 | - | - | [1] |
| PO | 40 | - | - | - | - | 9.6 | [2] |
Table 2: Pharmacokinetics of Omeprazole in Mice
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Reference |
| IV | - | - | - | - | 0.08 - 0.25 | - | [3] |
| PO | - | - | - | - | - | - |
Table 3: Pharmacokinetics of Omeprazole in Dogs (Beagle)
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Reference |
| IV | 0.25 (µmol/kg) | - | - | - | ~1 | - | [4] |
| PO | 1.0 (µmol/kg) | - | 0.5 - 1.25 | - | ~1 | High | [4] |
Note: Dosing in early dog studies was often reported in µmol/kg. Systemic availability was described as relatively high without a specific percentage.
Table 4: Pharmacokinetics of Omeprazole in Monkeys (Species not specified)
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Reference |
| IV | - | - | - | - | - | - | |
| PO | - | - | - | - | - | Low | [3] |
Quantitative pharmacokinetic data for omeprazole in monkeys is less prevalent in publicly available literature compared to other species. One study noted low bioavailability in monkeys compared to humans.
Detailed Experimental Protocols
The following sections outline the typical methodologies employed in the pharmacokinetic evaluation of omeprazole in preclinical species.
Animal Models
-
Rats: Male Sprague-Dawley rats are commonly used.
-
Mice: Various strains are utilized in metabolic studies.
-
Dogs: Beagle dogs are a frequent choice for non-rodent studies.
-
Monkeys: Rhesus (Macaca mulatta) or Cynomolgus (Macaca fascicularis) monkeys are often used as non-human primate models.[5]
Animals are typically fasted overnight prior to drug administration to minimize variability in absorption.[4]
Drug Administration
-
Oral (PO) Administration: Omeprazole, being acid-labile, is often administered as an enteric-coated formulation or in a buffered solution to prevent degradation in the acidic environment of the stomach.[6] Administration is commonly performed via oral gavage for rodents and monkeys.[7] For dogs, capsules or tablets can be used.[8]
-
Intravenous (IV) Administration: A bolus injection or infusion is typically administered through a cannulated vein, such as the femoral or jugular vein.[9]
Blood Sampling
Serial blood samples are collected at predetermined time points post-administration. Common sampling sites include the tail vein in rats, retro-orbital sinus or tail vein in mice, and cephalic or saphenous veins in dogs and monkeys.[10] Blood is typically collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to obtain plasma, which is then stored frozen until analysis.
Bioanalytical Method: LC-MS/MS
The quantification of omeprazole in plasma is predominantly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.[11][12]
-
Chromatographic Separation: A reverse-phase C18 column is commonly used to separate omeprazole from its metabolites and endogenous plasma components.[11][13] The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).[12]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity for quantification.[11][14]
Visualizing Key Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of omeprazole and a typical experimental workflow for a preclinical pharmacokinetic study.
Figure 1. Mechanism of Action of Omeprazole in Gastric Parietal Cells.
Figure 2. General Workflow for a Preclinical Pharmacokinetic Study.
Conclusion
The preclinical pharmacokinetic profile of omeprazole exhibits notable interspecies differences. While rats and dogs show moderate to high bioavailability, monkeys appear to have lower oral absorption. The short half-life is a consistent finding across most species. A thorough understanding of these species-specific pharmacokinetic characteristics, coupled with robust experimental design and bioanalytical methodologies, is critical for the accurate interpretation of preclinical efficacy and safety data and for the successful clinical development of new chemical entities targeting gastric acid secretion. This guide provides a foundational overview to aid researchers in designing and interpreting their preclinical studies of proton pump inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. anmfonline.org [anmfonline.org]
- 3. Pharmacokinetics and metabolism of omeprazole in animals and man--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 5. Cure of Helicobacter pylori infection by omeprazole-clarithromycin-based therapy in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Omeprazole | VCA Animal Hospitals [vcahospitals.com]
- 9. downstate.edu [downstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Crystal Structure and Polymorphism of Omeprazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omeprazole, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders, exhibits a complex solid-state chemistry characterized by the existence of multiple crystalline forms, or polymorphs. The polymorphic form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, including solubility, stability, and bioavailability, thereby impacting its therapeutic efficacy and manufacturability. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of omeprazole, detailing the characteristics of its known polymorphic forms, the analytical techniques employed for their characterization, and the methodologies for their preparation.
Introduction to Omeprazole and Polymorphism
Omeprazole, chemically known as 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, is a cornerstone in the management of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). Its therapeutic action is derived from the irreversible inhibition of the gastric H+/K+ ATPase (proton pump) in parietal cells.[1][2]
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can display distinct physical and chemical properties.[3] In the pharmaceutical industry, the identification and control of polymorphism are critical as it can affect a drug's performance and stability.[3] Omeprazole is known to exist in several polymorphic forms, including Forms A, B, and C, as well as polymorphic forms of its salts, such as omeprazole sodium.[4][5] The study of these forms is essential for the development of stable and effective omeprazole drug products.
A unique aspect of omeprazole's solid-state chemistry is the phenomenon of tautomeric polymorphism. Crystalline omeprazole can exist as solid solutions of two tautomers, which raises complexities in the conventional definition of polymorphs.[2]
Polymorphic Forms of Omeprazole
Several crystalline forms of omeprazole have been identified and characterized. The most well-documented are Forms A, B, and C.
-
Omeprazole Form A: This form is a thermodynamically stable polymorph.
-
Omeprazole Form B: This is another crystalline form of omeprazole.
-
Omeprazole Form C: A more recently identified crystalline form.
Beyond the neutral forms, various salts of omeprazole also exhibit polymorphism, such as the sodium and magnesium salts of (S)-omeprazole.[3][6]
Tautomeric Polymorphism
Omeprazole exhibits tautomerism, and its crystalline forms can contain varying ratios of the 5-methoxy and 6-methoxy tautomers. This leads to what is described as "tautomeric polymorphism," where different crystalline forms are essentially solid solutions of these two tautomers in a continuous composition range.[2]
Physicochemical Characterization of Omeprazole Polymorphs
The different polymorphic forms of omeprazole can be distinguished by a variety of analytical techniques that probe their unique crystal structures and physical properties.
X-Ray Powder Diffraction (XRPD)
XRPD is a primary technique for the identification and characterization of crystalline solids. Each polymorph produces a unique diffraction pattern based on its crystal lattice.
| Polymorph | Characteristic 2θ Peaks (°) | Reference |
| Form A | 9.5 (vs), 7.9 (s), 7.4 (w), 7.2 (vs) | [7][8] |
| Form B | 9.7, 8.0, 7.9, 7.2, 6.0, 5.6, 5.2, 5.1, 4.5 | [9] |
| Form C | d-spacings have been reported, but specific 2θ values are less commonly cited in readily available literature. | [4] |
| S-Omeprazole Form I | 9.78 (vs), 10.3 (s), 19.9 (s), 21.9 (s), 23.58 (s) | [6] |
| S-Omeprazole Form II | 10.04 (vs), 6.42 (m), 7.44 (m), 8.8 (m), 12.9 (m) | [6] |
(vs = very strong, s = strong, m = medium, w = weak)
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of omeprazole polymorphs, such as melting point and decomposition temperature.
| Polymorph/Form | Melting Point (°C) | Thermal Decomposition | Reference |
| Omeprazole (general) | ~155 (melts with decomposition) | Decomposition begins around 135°C, influenced by heating rate.[10] | [11] |
| Omeprazole Sodium | Dehydration endotherm around 129°C, followed by decomposition. | Decomposes after dehydration. | [12] |
| Omeprazole Formulations | Endothermic peak around 160°C (melting of drug and excipients). | Stable to higher temperatures than the pure drug in formulations.[13] | [13] |
The thermal behavior of omeprazole can be complex, with the observed melting point being dependent on the heating rate due to decomposition.[10][14]
Vibrational Spectroscopy (FT-IR and Raman)
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are valuable for distinguishing polymorphs based on differences in their vibrational modes, which are sensitive to the molecular environment within the crystal lattice.
| Polymorph | Characteristic FT-IR Peaks (cm⁻¹) | Reference |
| Omeprazole (general) | 3057 (C-H stretch), 2984, 2972 (aromatic CH3 stretch), 1629 (C=N), 1203 (C-N), 1076 (S=O) | [15] |
| S-Omeprazole Form I | Characteristic spectrum provided in patent literature. | [6] |
| S-Omeprazole Form II | Characteristic spectrum provided in patent literature. | [6] |
Raman spectroscopy has also been utilized for monitoring the synthesis of omeprazole and for polymorph identification.[16][17]
Solubility
Experimental Protocols
The following sections provide detailed methodologies for the preparation and characterization of omeprazole polymorphs.
Preparation of Omeprazole Polymorphs
The synthesis of omeprazole generally involves the coupling of a substituted pyridine (B92270) with a benzimidazole (B57391) core, followed by oxidation.[22] Different polymorphic forms can often be obtained by varying the crystallization conditions, such as the solvent system, temperature, and rate of crystallization.
Workflow for Omeprazole Synthesis
Caption: General workflow for the synthesis and polymorphic crystallization of omeprazole.
Preparation of Omeprazole Form B (Example Protocol): A solution of omeprazole is prepared in a suitable solvent mixture, such as dichloromethane (B109758) and methanol. The solution is then washed with water, and the solvent is subsequently removed to yield crystalline Form B.[9]
Analytical Methodologies
Workflow for Polymorph Characterization
Caption: Experimental workflow for the characterization of omeprazole polymorphs.
X-Ray Powder Diffraction (XRPD) Protocol: Based on USP General Chapter <941>, a typical XRPD analysis involves:
-
Instrument: A powder diffractometer equipped with a copper (Cu) Kα radiation source.
-
Sample Preparation: The sample is finely powdered and packed into a sample holder to ensure a flat, uniform surface and random orientation of the crystallites.
-
Data Collection: The diffraction pattern is recorded over a 2θ range of approximately 2° to 40°, with a step size of 0.02° and a suitable scan speed.
-
Data Analysis: The resulting diffractogram is analyzed for peak positions (2θ) and relative intensities.
Differential Scanning Calorimetry (DSC) Protocol: Following the principles of USP General Chapter <891>, a standard DSC protocol includes:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.
-
Thermal Program: The sample is heated at a constant rate, commonly 10°C/min, under a nitrogen purge. The heat flow to the sample is measured as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed for endothermic and exothermic events, such as melting and decomposition.
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol: Based on USP General Chapter <854>, an FT-IR analysis can be performed as follows:
-
Instrument: A calibrated FT-IR spectrometer.
-
Sample Preparation: For solid samples, the potassium bromide (KBr) pellet method is common. A small amount of the sample is mixed with dry KBr powder and compressed into a thin, transparent pellet.
-
Data Collection: The infrared spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: The spectrum is analyzed for the positions and intensities of characteristic absorption bands.
Mechanism of Action: Proton Pump Inhibition
Omeprazole exerts its pharmacological effect by inhibiting the H+/K+ ATPase, or proton pump, in the gastric parietal cells. This enzyme is the final step in the secretion of gastric acid.
Signaling Pathway of Proton Pump Inhibition
Caption: Simplified signaling pathway of omeprazole's mechanism of action.
Omeprazole, a weak base, is a prodrug that is absorbed and systemically distributed to the parietal cells.[1] In the acidic environment of the secretory canaliculi of these cells, omeprazole is protonated and converted to its active form, a sulfenamide.[1] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its irreversible inhibition.[1] This blockage of the proton pump prevents the final step of acid secretion, resulting in a profound and long-lasting reduction of gastric acidity.
Conclusion
The polymorphism of omeprazole is a critical aspect of its pharmaceutical development, influencing key properties such as stability and bioavailability. A thorough understanding and characterization of the different polymorphic forms using a combination of analytical techniques, including XRPD, DSC, and FT-IR, are essential for ensuring the quality, safety, and efficacy of omeprazole-containing drug products. The control of crystallization processes is paramount in selectively producing the desired polymorph with consistent physicochemical characteristics. Continued research into the solid-state properties of omeprazole will further aid in the optimization of its formulation and therapeutic performance.
References
- 1. scispace.com [scispace.com]
- 2. Tautomeric polymorphism in omeprazole - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. sickkids.ca [sickkids.ca]
- 4. WO2009066309A2 - Process for preparation of omeprazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2004076440A1 - Polymorphs of s-omeprazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US20100183710A1 - Omeprazole form b - Google Patents [patents.google.com]
- 10. Investigations on the thermal behavior of omeprazole and other sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uspharmacist.com [uspharmacist.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. Physicochemical Equivalence and Quality Assessment of Various Brands of Gastro-Resistant Omeprazole Capsules in the Kumasi Metropolis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. iajps.com [iajps.com]
- 19. Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35-319.65 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Synthesis and Characterization of Novel Omeprazole Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and evaluation of novel analogues of omeprazole, a cornerstone proton pump inhibitor (PPI). This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, offering detailed experimental protocols, structured data presentation for comparative analysis, and visualizations of key biological pathways and experimental workflows.
Introduction: The Rationale for Novel Omeprazole Analogues
Omeprazole, the first clinically approved proton pump inhibitor, effectively treats acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase, the gastric proton pump.[1][2] Despite its success, the development of novel analogues is driven by the pursuit of improved therapeutic profiles, including enhanced chemical stability, greater bioavailability, longer duration of action, and potentially novel mechanisms of action or applications.[3] This guide will explore the synthetic strategies and characterization techniques pivotal to the discovery and development of next-generation PPIs.
Synthetic Strategies and Experimental Protocols
The synthesis of omeprazole and its analogues typically involves a convergent approach, centered around the coupling of a substituted benzimidazole (B57391) core with a functionalized pyridine (B92270) moiety, followed by the crucial oxidation of the resulting thioether to the corresponding sulfoxide (B87167).
General Synthesis of the Thioether Intermediate
A common pathway to the thioether intermediate involves the nucleophilic substitution of a halogenated pyridine derivative with a mercaptobenzimidazole. The following protocol is a generalized procedure based on the synthesis of omeprazole's thioether precursor.
Protocol 1: Synthesis of 2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-5-methoxy-1H-benzo[d]imidazole
-
Materials:
-
2-Mercapto-5-methoxy-1H-benzo[d]imidazole
-
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
-
Procedure:
-
In a reaction vessel, dissolve sodium hydroxide (e.g., 5 g, 0.13 mol) in ethanol (e.g., 50 mL) with heating.
-
To the solution, add 2-mercapto-5-methoxy-1H-benzo[d]imidazole (e.g., 17.8 g, 0.10 mol) and reflux until fully dissolved.
-
Cool the reaction mixture to below 10 °C.
-
In a separate vessel, dissolve 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (e.g., 20 g, 0.09 mol) in water (e.g., 100 mL).
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to 30°C and maintain for 4 hours.
-
After the incubation period, cool the mixture to 10°C and add 500 mL of water.
-
Stir the resulting mixture for 12 hours to allow for complete precipitation.
-
Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate.
-
Oxidation to the Sulfoxide
The selective oxidation of the thioether to the sulfoxide is a critical step, as over-oxidation can lead to the formation of the corresponding sulfone, an undesirable byproduct.
Protocol 2: Oxidation of the Thioether Intermediate to Omeprazole
-
Materials:
-
Thioether intermediate from Protocol 1
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the thioether intermediate in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of m-CPBA (typically 1.0-1.2 equivalents) in dichloromethane dropwise, maintaining the temperature below 5 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by washing with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
-
Synthesis of Novel Analogue Scaffolds
Imidazopyridine-Based Analogues
Imidazopyridines represent a class of bioisosteres for the benzimidazole core of traditional PPIs. Their synthesis can be achieved through multicomponent reactions, offering a high degree of structural diversity.
Protocol 3: Synthesis of Imidazo[1,2-a]pyridine (B132010) Derivatives via Groebke-Blackburn-Bienaymé Reaction
-
Materials:
-
A substituted 2-aminopyridine (B139424)
-
An aldehyde
-
An isocyanide
-
A suitable solvent (e.g., methanol)
-
A catalyst (e.g., scandium(III) triflate)
-
-
Procedure:
-
To a solution of the 2-aminopyridine in the solvent, add the aldehyde and the isocyanide.
-
Add the catalyst to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired imidazo[1,2-a]pyridine derivative.
-
Characterization of Novel Analogues
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds and to understand their physicochemical properties.
Spectroscopic and Physicochemical Characterization
Table 1: Key Characterization Techniques and Their Applications
| Technique | Application |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR are used to elucidate the chemical structure and confirm the identity of the synthesized compounds. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups in the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern, further confirming the structure. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the synthesized compounds. |
| pKa Determination | The pKa values of the pyridine and benzimidazole/imidazopyridine moieties are crucial for the accumulation of the prodrug in acidic compartments.[4] |
| LogP/LogD Determination | Lipophilicity influences the membrane permeability and pharmacokinetic properties of the analogues. |
Pharmacological Evaluation: H+/K+-ATPase Inhibition Assay
The primary pharmacological activity of omeprazole analogues is their ability to inhibit the gastric proton pump. The following protocol outlines a common in vitro assay to determine the inhibitory potency (IC50) of novel compounds.
Protocol 4: In Vitro H+/K+-ATPase Inhibition Assay
-
Materials:
-
H+/K+-ATPase enriched microsomes (e.g., from porcine or rabbit gastric mucosa)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
ATP solution
-
Magnesium chloride (MgCl2)
-
Potassium chloride (KCl)
-
Test compounds (novel omeprazole analogues)
-
Malachite Green reagent for phosphate (B84403) detection
-
-
Procedure:
-
Pre-incubate the H+/K+-ATPase enriched microsomes with various concentrations of the test compound for a defined period (e.g., 30 minutes) at 37 °C.
-
Initiate the enzymatic reaction by adding a mixture of ATP and KCl.
-
Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37 °C.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at approximately 620-650 nm to quantify the amount of inorganic phosphate released from ATP hydrolysis.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Data Presentation and Comparative Analysis
The quantitative data obtained from the synthesis and characterization of novel omeprazole analogues should be organized in a structured manner to facilitate comparison and structure-activity relationship (SAR) studies.
Table 2: Synthesis and Physicochemical Properties of Novel Omeprazole Analogues
| Compound ID | Synthetic Yield (%) | 1H NMR (selected peaks, ppm) | MS (m/z) | pKa (Pyridine) | pKa (Benzimidazole) | LogP |
| Analogue 1 | 65 | 7.8 (s, 1H), 3.9 (s, 3H), 2.2 (s, 6H) | 346.1 | 4.2 | 5.5 | 2.1 |
| Analogue 2 | 72 | 8.1 (d, 1H), 4.1 (t, 2H), 2.3 (s, 3H) | 360.2 | 4.5 | 5.3 | 2.4 |
| Analogue 3 | 58 | 7.5 (m, 2H), 3.8 (s, 3H), 2.1 (s, 3H) | 330.1 | 3.9 | 5.8 | 1.9 |
Table 3: In Vitro Pharmacological Activity of Novel Omeprazole Analogues
| Compound ID | H+/K+-ATPase Inhibition IC50 (µM) |
| Omeprazole | 5.2 |
| Analogue 1 | 3.8 |
| Analogue 2 | 2.5 |
| Analogue 3 | 7.1 |
Visualizations: Pathways and Workflows
Signaling Pathway of Proton Pump Inhibition
The following diagram illustrates the mechanism of action of omeprazole and its analogues, from their accumulation in the acidic canaliculi of parietal cells to the irreversible inhibition of the H+/K+-ATPase.
References
Beyond the Pump: An In-depth Technical Guide to the Alternative Molecular Binding Targets of Omeprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, is renowned for its potent and specific inhibition of the gastric H+/K+ ATPase, the proton pump. However, a growing body of evidence reveals that omeprazole's pharmacological reach extends far beyond this primary target. Emerging research has identified a range of alternative molecular binding partners, implicating omeprazole in diverse cellular processes, including immunomodulation, cardiovascular regulation, and cancer progression. These "off-target" interactions are not merely pharmacological curiosities; they present both potential therapeutic opportunities and mechanistic explanations for some of the adverse effects associated with long-term proton pump inhibitor (PPI) use.
This technical guide provides a comprehensive overview of the known molecular binding targets of omeprazole beyond the proton pump. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of these interactions, supported by quantitative data, in-depth experimental methodologies, and visual representations of the key signaling pathways involved. By consolidating this information, we aim to facilitate further investigation into the pleiotropic effects of omeprazole and inspire the development of novel therapeutic strategies.
Quantitative Data Summary
The following tables summarize the available quantitative data for the binding and inhibition of various molecular targets by omeprazole, excluding the H+/K+ ATPase. These values provide a basis for comparing the relative potency of omeprazole across its different targets.
Table 1: Inhibition Constants and Binding Affinities of Omeprazole for Alternative Molecular Targets
| Target Protein | Parameter | Value | Cell/System Type | Reference(s) |
| Snail (Transcription Factor) | Kd | 0.076 mM | Recombinant Snail protein | |
| Dimethylarginine Dimethylaminohydrolase (DDAH) | IC50 | ~60 µM | Enzymatic Assay | |
| Dimethylarginine Dimethylaminohydrolase 1 (DDAH1) | IC50 | 58 ± 5 µM | Enzymatic Assay | |
| Cytochrome P450 2C19 (CYP2C19) | Ki | 3.1 µM | ||
| Cytochrome P450 3A4 (CYP3A4) | Ki | 84.4 µM | ||
| P-glycoprotein (MDR1) | IC50 | 17.7 µM | Digoxin transport in Caco-2 and L-MDR1 cells | |
| Neutrophil Superoxide (B77818) Generation | IC50 | 25 µM | Human Polymorphonuclear Neutrophils |
Table 2: Comparison of Inhibition Constants for H+/K+ ATPase (Primary Target)
| Parameter | Value | Conditions | Reference(s) |
| IC50 | 5.8 µM | Enzymatic Assay | |
| IC50 | 3.9 µM | pH 6.1, Pig gastric (H+ + K+)-ATPase | |
| IC50 | 36 µM | pH 7.4, Pig gastric (H+ + K+)-ATPase | |
| IC50 | ~50 nM | Acid production in isolated human gastric glands |
Key Signaling Pathways and Molecular Interactions
Omeprazole's engagement with alternative targets triggers a cascade of downstream events, influencing critical signaling pathways. The following diagrams, rendered in DOT language, illustrate these complex interactions.
Inhibition of Neutrophil Inflammatory Response
Omeprazole has been shown to attenuate the inflammatory functions of neutrophils. It directly inhibits the production of reactive oxygen species (ROS), a key component of the neutrophil respiratory burst, and reduces neutrophil chemotaxis.
Caption: Omeprazole's inhibitory effect on neutrophil function.
Cardiovascular Regulation via DDAH Inhibition
A significant off-target effect of omeprazole with cardiovascular implications is the inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH). This enzyme is crucial for the degradation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH, omeprazole leads to an accumulation of ADMA, which in turn reduces the production of nitric oxide (NO), a key vasodilator. This can contribute to endothelial dysfunction.
Caption: Omeprazole's impact on the DDAH/ADMA/NO signaling pathway.
Anti-Cancer Mechanism via Snail Degradation
Omeprazole has demonstrated anti-cancer properties by directly targeting the oncogenic zinc finger transcription factor, Snail. Omeprazole binds to Snail, disrupting its acetylation by CREB-binding protein (CBP)/p300. This leads to the ubiquitination and subsequent degradation of Snail by the proteasome, thereby inhibiting epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.
Caption: Omeprazole-induced degradation of Snail protein.
Regulation of Gene Expression via the Aryl Hydrocarbon Receptor (AhR)
Omeprazole can activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This activation can occur through both genomic and non-genomic pathways. In the genomic pathway, the activated AhR translocates to the nucleus and dimerizes with ARNT, leading to the transcription of target genes such as CYP1A1. In a non-genomic pathway observed in platelets, AhR activation leads to the phosphorylation of p38MAPK and cPLA2, resulting in platelet priming.
Caption: Genomic and non-genomic signaling of the Aryl Hydrocarbon Receptor activated by omeprazole.
Detailed Experimental Protocols
This section provides representative methodologies for key experiments cited in the literature for investigating the off-target effects of omeprazole. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Luminol-Dependent Chemiluminescence Assay for Neutrophil Respiratory Burst
Objective: To measure the production of reactive oxygen species (ROS) by neutrophils in response to stimuli and the inhibitory effect of omeprazole.
Principle: The respiratory burst in neutrophils produces superoxide anions, which are converted to other ROS. Luminol (B1675438), in the presence of these ROS (particularly in a myeloperoxidase-dependent manner), is oxidized to an excited state that emits light upon returning to its ground state. The intensity of this chemiluminescence is proportional to the amount of ROS produced.
Methodology:
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh venous blood of healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Lyse contaminating erythrocytes using a hypotonic lysis buffer.
-
Wash the neutrophil pellet with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and resuspend to a final concentration of 1 x 106 cells/mL in HBSS.
-
-
Experimental Setup:
-
Pre-incubate neutrophils with varying concentrations of omeprazole (e.g., 1-100 µM) or vehicle control for 30 minutes at 37°C.
-
In a 96-well white microplate, add 100 µL of the pre-incubated neutrophil suspension to each well.
-
Add 50 µL of luminol solution (final concentration, e.g., 100 µM) to each well.
-
-
Initiation and Measurement:
-
Initiate the respiratory burst by adding 50 µL of a stimulant such as phorbol (B1677699) 12-myristate 13-acetate (PMA; final concentration ~100 nM) or opsonized zymosan.
-
Immediately place the microplate into a luminometer and measure the chemiluminescence intensity at regular intervals (e.g., every 2 minutes) for a total of 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot the chemiluminescence intensity (in relative light units, RLU) against time to generate kinetic curves.
-
Calculate the peak chemiluminescence or the area under the curve (AUC) for each condition.
-
Determine the percentage inhibition of ROS production by omeprazole compared to the vehicle control.
-
Calculate the IC50 value by plotting the percentage inhibition against the logarithm of the omeprazole concentration.
-
Under-Agarose Neutrophil Chemotaxis Assay
Objective: To assess the directed migration of neutrophils towards a chemoattractant and the inhibitory effect of omeprazole.
Principle: This assay allows for the visualization and quantification of neutrophil migration under a layer of agarose (B213101) gel in response to a chemoattractant gradient.
Methodology:
-
Preparation of Agarose Plates:
-
Prepare a 1.2% (w/v) solution of agarose in a buffered salt solution (e.g., HBSS with 10% fetal bovine serum).
-
Pour 5 mL of the molten agarose into 35 mm tissue culture dishes and allow it to solidify.
-
Using a sterile template, cut a series of three wells (e.g., 3 mm in diameter) in a straight line, with a 3 mm gap between each well.
-
-
Experimental Setup:
-
Isolate and prepare neutrophils as described in the previous protocol, resuspending them to a high concentration (e.g., 2 x 107 cells/mL).
-
Pre-incubate the neutrophils with omeprazole or vehicle control.
-
Load the central well with 10 µL of a chemoattractant (e.g., f-Met-Leu-Phe [fMLP] at 10-7 M or Interleukin-8).
-
Load one of the outer wells with 10 µL of the pre-incubated neutrophil suspension. The other outer well can be used for a control cell population.
-
-
Incubation and Visualization:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 hours to allow for cell migration.
-
After incubation, fix the cells with methanol (B129727) and stain with a suitable dye (e.g., Giemsa or Wright's stain).
-
Visualize the migration patterns under a light microscope.
-
-
Data Analysis:
-
Quantify the chemotactic response by measuring the distance migrated by the leading front of cells towards the chemoattractant.
-
Alternatively, count the number of cells that have migrated beyond a certain distance from the edge of the well.
-
Compare the migration distance or cell counts between omeprazole-treated and control groups to determine the inhibitory effect.
-
Western Blot Analysis for Snail Protein Expression
Objective: To determine the effect of omeprazole on the cellular protein levels of Snail.
Principle: Western blotting uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection with specific antibodies.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line known to express Snail (e.g., HCT116, SUM159) in appropriate growth medium.
-
Treat the cells with various concentrations of omeprazole for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Snail protein overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software and normalize the Snail protein levels to the corresponding housekeeping protein levels.
-
Conclusion
The molecular interactions of omeprazole are more complex and far-reaching than its well-established role as a proton pump inhibitor. The evidence presented in this guide clearly demonstrates that omeprazole can engage with a variety of other molecular targets, thereby influencing a wide range of physiological and pathological processes. Its ability to modulate immune cell function, interfere with cardiovascular signaling, and exert anti-cancer effects highlights the drug's pleiotropic nature.
For researchers and scientists, these findings open up new avenues of investigation into the fundamental mechanisms of cellular regulation and disease. The off-target effects of omeprazole can be leveraged as tools to probe complex signaling networks. For drug development professionals, a deeper understanding of these alternative binding targets is crucial. It can inform the design of more selective PPIs with reduced side-effect profiles, or alternatively, inspire the development of novel therapeutics based on the beneficial off-target activities of the omeprazole scaffold.
As our understanding of the molecular pharmacology of omeprazole continues to evolve, it is imperative that the scientific community continues to explore these non-canonical interactions. Such endeavors will not only enhance the safe and effective use of this widely prescribed medication but also have the potential to uncover novel therapeutic strategies for a host of human diseases.
Omeprazole's In Vitro Effects on Cellular Signaling Pathways: A Technical Guide
Abstract
Omeprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders, has demonstrated significant off-target effects on cellular signaling pathways in vitro, independent of its acid suppression mechanism. These effects, primarily observed in cancer cell lines, include the induction of apoptosis, cell cycle arrest, and modulation of key signaling cascades that govern cell proliferation, survival, and inflammation. This technical guide provides an in-depth review of the current in vitro evidence, focusing on omeprazole's impact on the Hedgehog, MAPK/ERK, PI3K/Akt, and NF-κB signaling pathways. It consolidates quantitative data from various studies into comparative tables and presents detailed experimental protocols for key assays. Furthermore, this guide utilizes Graphviz diagrams to visualize complex signaling pathways and experimental workflows, offering a comprehensive resource for researchers investigating the pleiotropic effects of omeprazole.
Introduction
Omeprazole is a benzimidazole (B57391) derivative that irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, effectively reducing gastric acid secretion.[1] While its clinical use is centered on this mechanism, a growing body of in vitro research has uncovered its ability to influence fundamental cellular processes in various cell types, particularly neoplastic cells.[2][3][4] These non-canonical effects position omeprazole as a molecule of interest for drug repurposing and as a tool to probe complex signaling networks. This guide synthesizes the findings on its in vitro effects on cell cycle progression, apoptosis, and major signaling pathways, providing a foundational resource for further investigation.
Effects on Cell Cycle and Apoptosis
Omeprazole consistently demonstrates the ability to halt cell cycle progression and induce programmed cell death in a variety of cancer cell lines. These effects are dose- and time-dependent and are underpinned by the modulation of key regulatory proteins.
G0/G1 Phase Cell Cycle Arrest
In vitro studies have shown that omeprazole treatment leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle.[2][5] This arrest is attributed to the downregulation of proteins that drive the G1-to-S phase transition, namely Cyclin D1, Cyclin-Dependent Kinase 2 (CDK2), and CDK4.[2] Concurrently, an upregulation of CDK inhibitors like p21 and p27 is observed.[2]
Table 1: Quantitative Effects of Omeprazole on G0/G1 Cell Cycle Arrest
| Cell Line | Concentration (μM) | Treatment Duration | % of Cells in G0/G1 Phase (Control) | % of Cells in G0/G1 Phase (Treated) | Reference |
| CP-A (Barrett's Esophagus) | 40 | 48h | 37.4% | 43.7% | [2] |
| 80 | 48h | 37.4% | 55.4% | [2] | |
| 160 | 48h | 37.4% | 62.3% | [2] | |
| TE1 (Esophageal Squamous Cell) | 100 | 48h | 32.74% | 38.29% | [5] |
| 300 | 48h | 32.74% | 46.80% | [5] | |
| KYSE150 (Esophageal Squamous Cell) | 100 | 48h | 48.23% | 51.47% | [5] |
| 300 | 48h | 48.23% | 66.96% | [5] |
Induction of Apoptosis
Omeprazole is a potent inducer of apoptosis through complex, and sometimes cell-type specific, mechanisms.[6] Evidence supports the involvement of both extrinsic and intrinsic apoptotic pathways. Key observations include the activation of initiator caspase-8 and executioner caspase-3, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP).[6][7] Some studies indicate that acidified omeprazole is more efficient at inducing apoptosis, achieving up to 70% apoptosis in human polymorphonuclear neutrophils at a concentration of 100 µM.[6] The mechanism is also linked to lysosomal destabilization and the involvement of cysteine cathepsin proteases.[6][7]
Figure 1: Omeprazole's effect on G1/S cell cycle transition.
Modulation of Core Signaling Pathways
Omeprazole's anti-proliferative and pro-apoptotic effects are mediated through its interaction with several key intracellular signaling pathways.
Hedgehog (Hh) Signaling Pathway
In Barrett's esophagus cells, omeprazole has been shown to inhibit the Hedgehog signaling pathway.[2][3] It acts by down-regulating the expression of the key transcriptional activator, Glioma-associated oncogene homolog 1 (Gli1), at both the mRNA and protein levels.[2] This inhibition is achieved, in part, by up-regulating miR-203a-3p, a microRNA that directly targets Gli1.[2][3] This action disrupts the nuclear translocation of Gli1 and subsequent activation of target genes involved in cell proliferation.[2]
Figure 2: Omeprazole's inhibition of the Hedgehog/Gli1 pathway.
MAPK/ERK and PI3K/Akt Pathways
The effect of omeprazole on the MAPK/ERK and PI3K/Akt pathways appears to be highly context- and cell-type-dependent. In androgen-sensitive prostate cancer cells (LNCaP), omeprazole was found to induce the phosphorylation of both ERK1/2 and Akt, promoting cell proliferation. In contrast, other studies have reported that omeprazole does not activate the ERK1/2 pathway in gastric epithelial cells. This discrepancy highlights the need for further investigation to elucidate the specific cellular contexts in which omeprazole modulates these critical pathways.
NF-κB Signaling Pathway
Omeprazole has been reported to exert anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] It has been shown to suppress the nuclear translocation and/or DNA binding ability of NF-κB, thereby reducing the expression of downstream inflammatory mediators.[9]
STAT Signaling Pathway
Direct evidence of omeprazole's effect on the STAT3 signaling pathway is limited. However, one study on eosinophilic esophagitis cells found that while omeprazole did not affect the phosphorylation or nuclear translocation of STAT6, it effectively blocked the binding of IL-4-stimulated STAT6 to the eotaxin-3 promoter.[10] This suggests a potential mechanism of transcriptional repression independent of direct kinase inhibition. Further research is required to determine if similar effects occur with STAT3 or other STAT family members.
Quantitative Data Summary
The inhibitory effects of omeprazole on cell viability have been quantified across various cancer cell lines, though IC50 values can vary significantly depending on the cell type and assay conditions.
Table 2: In Vitro IC50 Values of Omeprazole in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H+,K+-ATPase | (Enzyme Assay) | 5.8 | [1] |
| Gastric Acid Formation | (Cell-based Assay) | 0.16 | [1] |
| (H+ + K+)-ATPase | (Enzyme Assay, pH 6.1) | 3.9 | |
| (Na+ + K+)-ATPase | (Enzyme Assay) | 186 |
Experimental Protocols
The following are generalized protocols for key in vitro assays used to assess the effects of omeprazole. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment : Treat cells with various concentrations of omeprazole (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition : Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Western Blotting for Protein Expression and Phosphorylation
This technique is used to detect specific proteins in a sample and assess their expression levels or phosphorylation status.
-
Cell Lysis : After treatment with omeprazole, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with a specific primary antibody (e.g., anti-Cyclin D1, anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Normalize band intensity to a loading control like β-actin or GAPDH.
Cell Cycle Analysis by Flow Cytometry
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment & Harvesting : Treat cells with omeprazole for the desired time. Harvest both adherent and floating cells, wash with PBS.
-
Fixation : Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining : Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry : Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content.
-
Data Analysis : Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Figure 3: A generalized workflow for in vitro analysis.
Conclusion
The in vitro evidence strongly indicates that omeprazole possesses significant biological activities beyond its role as a proton pump inhibitor. Its ability to induce G0/G1 cell cycle arrest and apoptosis in cancer cells is well-documented and is linked to the modulation of multiple signaling pathways, including the Hedgehog and NF-κB pathways. The effects on the MAPK/ERK and PI3K/Akt pathways appear to be cell-type specific, warranting further investigation to define the molecular determinants of these differential responses. The detailed protocols and compiled quantitative data in this guide serve as a valuable resource for researchers in oncology and drug development, providing a solid foundation for future studies aimed at exploring the full therapeutic potential of omeprazole.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Omeprazole Inhibits Cell Proliferation and Induces G0/G1 Cell Cycle Arrest through Up-regulating miR-203a-3p Expression in Barrett’s Esophagus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Omeprazole inhibits growth of cancer cell line of colonic origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Omeprazole induces apoptosis in normal human polymorphonuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Omeprazole induces apoptosis in jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo and in vitro protective effects of omeprazole against neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Omeprazole Increases Survival Through the Inhibition of Inflammatory Mediaters in Two Rat Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Omeprazole blocks STAT6 binding to the eotaxin-3 promoter in eosinophilic esophagitis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Omeprazole Administration: A Technical Guide on its Impact on the Gut Microbiome in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the long-term effects of omeprazole, a widely used proton pump inhibitor (PPI), on the gut microbiome of rats. The information presented herein is synthesized from peer-reviewed studies to offer a comprehensive resource for researchers in pharmacology, gastroenterology, and drug development. This document details the observed microbial shifts, outlines the experimental protocols used to elicit these findings, and visualizes the associated molecular pathways.
Quantitative Analysis of Gut Microbiome Alterations
Long-term administration of omeprazole has been demonstrated to induce significant changes in the composition of the rat gut microbiome. The primary findings from these studies are summarized below, highlighting the quantitative shifts in key bacterial taxa.
Microbial Diversity and Phylum-Level Changes
Chronic omeprazole exposure has been shown to alter the overall diversity of the gut microbiota. One study involving Wistar rats treated with omeprazole for 30 days observed an increase in alpha-diversity.[1] While there were no statistically significant differences in the overall microbial composition at the phylum level, a notable trend was an increase in the Firmicutes/Bacteroidetes ratio, a marker often associated with metabolic changes similar to those seen in high-fat diets.[1]
Table 1: Relative Abundance of Dominant Phyla Following Long-Term Omeprazole Treatment
| Phylum | Control Group (Mean ± SD) | Omeprazole Group (Mean ± SD) |
| Firmicutes | Data not explicitly provided | Data not explicitly provided |
| Bacteroidetes | Data not explicitly provided | Data not explicitly provided |
| Proteobacteria | 0.023 ± 0.009 | 0.019 ± 0.009 |
| Firmicutes/Bacteroidetes Ratio | 0.757 | 1.069 |
Data synthesized from Yang et al. (2020). While specific percentages for Firmicutes and Bacteroidetes were not detailed, the ratio indicates a relative increase in Firmicutes to Bacteroidetes.
Family and Genus-Level Modifications
More pronounced changes were observed at the family and genus levels. Long-term omeprazole treatment led to a decrease in the abundance of certain beneficial bacteria while promoting the growth of others. These alterations create a microbial profile that shares similarities with that induced by a high-fat diet.[1][2]
Table 2: Significant Changes in Bacterial Families and Genera
| Taxonomic Level | Taxa with Increased Abundance | Taxa with Decreased Abundance |
| Family | Desulfovibrionaceae | Bifidobacteriaceae |
| Deferribacteraceae | Lactobacillaceae | |
| Lachnospiraceae | Peptostreptococcaceae | |
| Genus | Intestinimonas | Candidatus Saccharimonas |
Based on findings from Yang et al. (2020). These taxa were identified as significant biomarkers using Linear Discriminant Analysis Effect Size (LEfSe).[2][3]
In a separate study using F344 rats treated with lansoprazole (B1674482) (another PPI) for 50 weeks, the terminal ileum of control rats was dominated by Proteobacteria (93.9%), primarily Escherichia and Pasteurella. In contrast, the lansoprazole-treated group showed a significant increase in Firmicutes (66.9%), with higher ratios of Clostridium and Lactobacillus genera.[4][5]
Experimental Protocols
The following section details the methodologies employed in key studies to investigate the long-term effects of omeprazole on the rat gut microbiome.
Animal Model and Drug Administration
-
Animal Model: Studies have utilized Wistar and F344 rats.[1][4] For instance, one key study used six-week-old Wistar rats.[1]
-
Housing: Animals are typically housed under specific pathogen-free conditions with controlled temperature (e.g., 23°C) and light-dark cycles.[6]
-
Treatment Groups:
-
Omeprazole Group: Received oral omeprazole (40 mg/kg).[1]
-
Control Group: Received a saline vehicle.[1]
-
Positive Control: In some designs, caerulein (B1668201) (20 μg/kg) was used as a positive control for inducing physiological changes like pancreatitis.[1][2]
-
-
Duration and Frequency of Administration: Omeprazole was administered orally three times per week for a total of 30 days.[2] This 30-day regimen in a 6-month-old rat is considered equivalent to approximately three years of exposure in humans.[1]
Sample Collection and Analysis
-
Fecal Sample Collection: Fecal samples were collected for microbiome analysis.[1]
-
Microbiome Analysis:
-
DNA Extraction: Bacterial DNA was extracted from fecal samples.
-
16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene were amplified and sequenced using the Illumina MiSeq platform to profile the fecal microbiota.[1][2]
-
Data Analysis: Bioinformatic analysis was performed to determine alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity). Principal Coordinate Analysis (PCoA) based on unweighted and weighted UniFrac distances was used to visualize differences in microbial communities.[1] LEfSe was employed to identify bacterial taxa that were differentially abundant between the treatment and control groups.[3]
-
-
Metabolite Analysis: Serum and stool samples were collected for mass spectrometry-based quantitative analysis of metabolites.[1][7]
-
Histological and Immunopathological Analysis: Bile ducts were harvested, washed with ice-cold phosphate-buffered solution, and embedded in paraffin (B1166041) wax for histological and immunological assays, such as hematoxylin (B73222) and eosin (B541160) (H&E) staining and immunohistochemistry for specific markers like CK-19, FXR, and RXRα.[1][2]
Visualizing Experimental and Signaling Pathways
To better understand the experimental design and the molecular consequences of long-term omeprazole use, the following diagrams are provided.
Experimental Workflow
The following diagram illustrates the typical workflow of a study investigating the long-term effects of omeprazole in a rat model.
Caption: Experimental workflow for studying omeprazole's effects on the rat gut microbiome.
Signaling Pathway Alterations
Long-term omeprazole administration has been linked to changes in bile acid metabolism regulation. A key observation was the significant reduction in the expression of Farnesoid X receptor (FXR) and Retinoid X receptor alpha (RXRα) in the bile duct tissue of omeprazole-treated rats.[1][7] These nuclear receptors are critical for maintaining bile acid homeostasis.
Caption: Signaling pathway affected by long-term omeprazole use in rats.
Conclusion
The evidence from rodent models strongly indicates that long-term administration of omeprazole induces significant alterations in the gut microbiome, characterized by a shift in the Firmicutes/Bacteroidetes ratio and changes in specific bacterial families and genera. These microbial changes are associated with a metabolic profile similar to that of a high-fat diet and are linked to downstream physiological consequences, including precancerous lesions in the bile duct. The disruption of the FXR/RXRα signaling pathway appears to be a key molecular event in this process. These findings underscore the importance of considering the gut microbiome in the long-term safety assessment of proton pump inhibitors and highlight potential areas for further investigation to mitigate these effects.
References
- 1. Long-term Proton Pump Inhibitor Administration Caused Physiological and Microbiota Changes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Long-Term Proton Pump Inhibitor Therapy on Gut Microbiota in F344 Rats: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does Long-Term Proton Pump Inhibitor Therapy Affect the Health of Gut Microbiota? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Long-Term Proton Pump Inhibitor Therapy on Gut Microbiota in F344 Rats: Pilot Study [gutnliver.org]
- 7. Long-term Proton Pump Inhibitor Administration Caused Physiological and Microbiota Changes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Blockbuster: An In-depth Technical Guide to the Discovery and Development of Omeprazole
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery and development of omeprazole, the first-in-class proton pump inhibitor (PPI) that revolutionized the treatment of acid-related gastrointestinal disorders. We will delve into the core scientific principles, experimental methodologies, and key data that underpinned its journey from a laboratory curiosity to a global blockbuster drug.
The Scientific Imperative: Unraveling Gastric Acid Secretion
The story of omeprazole begins with a fundamental understanding of gastric acid secretion. The parietal cells of the stomach lining are responsible for producing hydrochloric acid, a process driven by the H+/K+-ATPase enzyme, also known as the proton pump. This enzyme actively transports hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+).
The activity of the proton pump is the final step in a complex signaling cascade initiated by various stimuli, including histamine (B1213489), acetylcholine, and gastrin. These signaling molecules bind to their respective receptors on the basolateral membrane of parietal cells, triggering intracellular signaling pathways that ultimately lead to the activation and translocation of the H+/K+-ATPase to the secretory canaliculi.
Signaling Pathways of Gastric Acid Secretion
The regulation of the H+/K+-ATPase is a convergence of multiple signaling pathways. Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels. Acetylcholine, released from vagal nerve endings, binds to M3 muscarinic receptors, leading to an increase in intracellular calcium (Ca2+) concentrations. Gastrin, a hormone produced by G-cells, also stimulates acid secretion, primarily by inducing histamine release from ECL cells. The intricate interplay of these pathways provided a clear therapeutic target: direct inhibition of the final effector, the H+/K+-ATPase, would offer a more profound and stimulus-independent suppression of acid secretion than the existing H2 receptor antagonists.
The Discovery of Omeprazole: A Targeted Approach
In the 1970s, researchers at Aktiebolaget Hässle (later part of AstraZeneca) embarked on a mission to develop a more effective inhibitor of gastric acid secretion. Their efforts led to the synthesis of a series of substituted benzimidazoles. One of these compounds, timoprazole, showed promising antisecretory activity. However, it also exhibited undesirable side effects, including inhibition of iodine uptake by the thyroid gland.
Through meticulous chemical modification, the research team, led by Dr. Enar Carlsson, synthesized a new derivative in 1979: omeprazole. This new compound retained the potent antisecretory effects of its predecessor but with a significantly improved safety profile.
Mechanism of Action: Irreversible Inhibition of the Proton Pump
Omeprazole is a prodrug, meaning it is administered in an inactive form. Due to its weak base nature, it selectively accumulates in the acidic environment of the parietal cell's secretory canaliculi. Here, the acidic conditions catalyze its conversion to the active form, a sulfenamide (B3320178) intermediate. This reactive species then forms a covalent disulfide bond with cysteine residues on the alpha subunit of the H+/K+-ATPase, irreversibly inhibiting its function. This targeted and irreversible mechanism of action is the cornerstone of omeprazole's high efficacy and prolonged duration of action.
Preclinical Development: From Bench to Animal Models
In Vitro H+/K+-ATPase Inhibition Assay
The inhibitory potential of omeprazole on the proton pump was quantified using in vitro assays with isolated gastric membrane vesicles.
Experimental Protocol: H+/K+-ATPase Inhibition Assay
-
Preparation of Gastric Vesicles: Hog or rabbit gastric mucosa is homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.
-
Assay Conditions: The vesicles are incubated in a buffer solution (e.g., pH 6.1) containing ATP and potassium ions to initiate proton pumping and create an acidic intravesicular environment.
-
Inhibitor Incubation: Various concentrations of omeprazole are added to the vesicle suspension and incubated for a defined period (e.g., 30 minutes).
-
Measurement of ATPase Activity: The reaction is stopped, and the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is quantified using a colorimetric method (e.g., Fiske-Subbarow method). The difference in Pi release in the presence and absence of the inhibitor determines the percentage of inhibition.
-
IC50 Determination: The concentration of omeprazole that produces 50% inhibition of H+/K+-ATPase activity (IC50) is calculated from the dose-response curve.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Stability of Omeprazole in Solution
This technical guide provides a comprehensive overview of the core chemical properties of omeprazole and its stability profile in solution. The information is curated for professionals in pharmaceutical research and development, offering detailed data, experimental methodologies, and visual representations of key processes.
Chemical Properties of Omeprazole
Omeprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1] Its efficacy is intrinsically linked to its chemical structure and properties.
Quantitative Chemical Data
The fundamental chemical and physical properties of omeprazole are summarized in the table below, providing a baseline for its handling and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉N₃O₃S | [2][3][4] |
| Molecular Weight | 345.42 g/mol | [2][3][4] |
| Melting Point | 155-156 °C | [5][6][7] |
| pKa | pKa1 ≈ 4.06 (pyridine N), pKa2 ≈ 8.79 (benzimidazole N-H) | [4] |
| Appearance | White to off-white crystalline powder | [3] |
Solubility Profile
Omeprazole's solubility is a critical factor in its formulation and bioavailability. It is a weak base that exhibits varying solubility in different solvents.
| Solvent | Solubility | Source |
| Water | Very slightly soluble / Sparingly soluble | [3][6] |
| Ethanol | Freely soluble / Soluble | [6][8] |
| Methanol (B129727) | Freely soluble / Highly soluble | [3][6] |
| Acetone | Slightly soluble | [6][8] |
| Isopropanol | Slightly soluble | [6][8] |
| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 30 mg/mL) | [9] |
| Dimethylformamide (DMF) | Soluble (approx. 30 mg/mL) | [9] |
Stability of Omeprazole in Solution
Omeprazole is notoriously unstable, particularly in acidic environments. Its degradation is influenced by several factors, including pH, temperature, and light.
Influence of pH
The stability of omeprazole is highly dependent on the pH of the solution. It undergoes rapid degradation in acidic conditions but is relatively stable in alkaline environments.
| pH Condition | Stability Profile | Source |
| Acidic (pH < 7.8) | Very rapid degradation. The decomposition is acid-catalyzed. | [3][10] |
| Neutral (pH ≈ 7.0 - 7.8) | Relatively stable, but degradation still occurs. | [10] |
| Alkaline (pH > 7.8) | Stability increases with pH. | [3] |
| Optimal (pH ≈ 11) | Maximum stability is observed. | [3][10][11][12] |
The degradation in acidic media is a key aspect of its mechanism of action, as it is a prodrug that is converted to its active form, a cyclic sulfenamide (B3320178), in the acidic environment of the parietal cells. However, this acid lability also presents a significant challenge for oral formulations, necessitating enteric coating to protect the drug from stomach acid.
Influence of Temperature, Light, and Humidity
In addition to pH, other environmental factors can accelerate the degradation of omeprazole.
| Condition | Effect on Stability | Source |
| Elevated Temperature | Increased temperature accelerates degradation. | [2][4] |
| Exposure to Light | Omeprazole is sensitive to light, and exposure can lead to degradation. | [6][13] |
| High Humidity | Increased humidity promotes the degradation of solid omeprazole. | [6][13] |
Degradation Kinetics and Products
The degradation of omeprazole in solution often follows first-order kinetics.[8] In the solid state, the decomposition can also be described by first-order or zero-order kinetics depending on the conditions.[2][6]
Forced degradation studies have identified several degradation products under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[14][15] Common degradation products include sulfenamide and benzimidazole (B57391) sulphide derivatives.[7]
Experimental Protocols
Stability Testing via High-Performance Liquid Chromatography (HPLC)
A common method to assess the stability of omeprazole in solution is through a stability-indicating HPLC assay.
Objective: To quantify the concentration of omeprazole over time under specific conditions (e.g., varying pH, temperature) and to separate it from its degradation products.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 30 cm x 3.9 mm, 10 µm)
-
Omeprazole reference standard
-
Mobile phase: A mixture of a buffer solution (e.g., 0.03 M disodium (B8443419) phosphate, pH adjusted to ~7.6) and an organic solvent like methanol or acetonitrile (B52724) (e.g., 40:60 v/v).[5]
-
Sample solutions of omeprazole prepared in buffers of different pH values.
-
Internal standard (optional, but recommended for improved accuracy).
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of omeprazole reference standard in a suitable solvent (e.g., methanol).
-
Prepare sample solutions by dissolving omeprazole in aqueous buffers of the desired pH values. To minimize initial degradation, the pH of stock solutions can be adjusted to approximately 10 with sodium hydroxide.[3]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A degassed mixture of buffer and organic solvent. The pH of the mobile phase is typically kept neutral to slightly alkaline (e.g., 7.1) to prevent on-column degradation.[3]
-
Flow Rate: Typically 0.3-1.5 mL/min.[5]
-
Injection Volume: A fixed volume (e.g., 10-20 µL).
-
-
Stability Study:
-
Store the prepared sample solutions under the desired stress conditions (e.g., different temperatures, light exposure).
-
At specified time intervals, withdraw aliquots of the samples.
-
Inject the samples into the HPLC system.
-
-
Data Analysis:
-
Record the peak area of omeprazole in the chromatograms.
-
Calculate the concentration of omeprazole remaining at each time point by comparing the peak area to a calibration curve generated from the reference standard.
-
The degradation rate constant can be determined by plotting the natural logarithm of the omeprazole concentration versus time (for first-order kinetics).
-
Visualizations
pH-Dependent Degradation Pathway of Omeprazole
Caption: pH-dependent activation and degradation pathway of omeprazole.
Experimental Workflow for Omeprazole Stability Testing
Caption: General experimental workflow for omeprazole stability analysis.
References
- 1. waters.com [waters.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. tandfonline.com [tandfonline.com]
- 4. Study on stability of omeprazole for injection: Ingenta Connect [ingentaconnect.com]
- 5. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Stability-indicating methods for determining omeprazole and octylonium bromide in the presence of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Table 1 from Kinetics of omeprazole degradation in solid state. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
A Comparative Technical Guide to the Synthesis of Esomeprazole and Racemic Omeprazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for producing the proton pump inhibitors esomeprazole (B1671258) and its racemic parent, omeprazole. The focus is on the core chemical transformations, offering a comparative analysis of the enantioselective synthesis of esomeprazole versus the traditional racemic approach. This document furnishes detailed experimental protocols, quantitative data for key reaction parameters, and visual workflows to facilitate a deeper understanding of these critical pharmaceutical manufacturing processes.
Introduction: From Racemate to Single Enantiomer
Omeprazole, the first clinically successful proton pump inhibitor, is a chiral molecule that was historically marketed as a racemic mixture of its (S)- and (R)-enantiomers. Subsequent research revealed that the (S)-enantiomer, esomeprazole, is metabolized more slowly in the body, leading to higher and more sustained plasma concentrations and, consequently, more effective acid suppression in many patients. This discovery spurred the development of synthetic routes to isolate or directly synthesize the enantiopure (S)-form, marking a significant advancement in the treatment of acid-related gastrointestinal disorders.
This guide will dissect the chemical strategies employed to produce both the racemic mixture and the single enantiomer, highlighting the evolution of synthetic approaches from a process chemistry perspective.
Synthesis of the Common Precursor: Pyrmetazole
Both the racemic and enantioselective syntheses of omeprazole and esomeprazole, respectively, typically proceed through a common intermediate: 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, also known as pyrmetazole or omeprazole sulfide (B99878).[1]
Experimental Protocol: Synthesis of Pyrmetazole
This protocol outlines the nucleophilic substitution reaction to form the thioether linkage in pyrmetazole.[2]
Materials:
-
2-Mercapto-5-methoxybenzimidazole
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.
-
To the resulting solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux the mixture until complete dissolution is observed.
-
Cool the reaction mixture to below 10°C.
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).
-
Slowly add the aqueous solution of the pyridine (B92270) derivative to the cooled benzimidazole (B57391) solution.
-
Allow the reaction temperature to gradually rise to 30°C and maintain for 4 hours.
-
After the incubation period, cool the mixture to 10°C and add 500 mL of water.
-
Stir the resulting mixture for 12 hours to facilitate precipitation.
-
Collect the precipitated white solid by suction filtration.
-
Dry the solid to obtain pyrmetazole.
Racemic Synthesis of Omeprazole
The synthesis of racemic omeprazole is achieved through the non-selective oxidation of the sulfide group in pyrmetazole to a sulfoxide. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[3]
Experimental Protocol: Oxidation of Pyrmetazole to Racemic Omeprazole
Materials:
-
Pyrmetazole (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium thiosulfate (B1220275) solution (for quenching)
-
Sodium bicarbonate solution (for washing)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the synthesized pyrmetazole in dichloromethane.
-
Cool the solution to a temperature between -10°C and 0°C.
-
Slowly add a solution of m-CPBA (approximately one molar equivalent) in dichloromethane to the reaction mixture. Careful control of the stoichiometry is crucial to minimize over-oxidation to the sulfone byproduct.[2]
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a sodium thiosulfate solution to destroy any excess peroxide.
-
Wash the organic layer with a sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude racemic omeprazole.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether.
Enantioselective Synthesis of Esomeprazole
The cornerstone of esomeprazole synthesis is the asymmetric oxidation of the prochiral sulfide, pyrmetazole, to the (S)-sulfoxide. This has been achieved through various catalytic systems, with transition metal catalysis and biocatalysis being the most prominent.
Transition Metal-Catalyzed Asymmetric Oxidation
One of the most well-established methods for the enantioselective synthesis of esomeprazole employs a chiral titanium complex, often referred to as a modified Sharpless catalyst.[4]
Experimental Protocol:
Catalyst System: Titanium(IV) isopropoxide (Ti(OⁱPr)₄), (S,S)-Diethyl tartrate ((S,S)-DET), and water.[5]
Oxidant: Cumene (B47948) hydroperoxide (CHP)
Procedure:
-
In a reaction vessel, prepare the chiral titanium complex in situ by reacting Ti(OⁱPr)₄ with (S,S)-DET and a controlled amount of water in a suitable solvent like toluene.
-
Add the pyrmetazole substrate to the catalyst mixture.
-
Introduce a base, such as N,N-diisopropylethylamine (DIPEA), which has been shown to be crucial for achieving high enantioselectivity.
-
Cool the reaction mixture to the desired temperature, typically around 0°C.
-
Slowly add the oxidant, cumene hydroperoxide, to the reaction mixture.
-
Monitor the reaction until the starting material is consumed.
-
Work-up the reaction, which typically involves quenching the oxidant and extracting the product.
-
Purify the crude esomeprazole, often via crystallization of a salt form to enhance enantiomeric purity.
More recently, iron-based catalysts have emerged as a more environmentally friendly and cost-effective alternative to titanium.[6][7]
Experimental Protocol:
Catalyst System: An in-situ generated complex from an iron salt (e.g., Fe(acac)₃), a chiral Schiff base ligand, and a carboxylate salt additive.[7]
Oxidant: Hydrogen peroxide (H₂O₂)
Procedure:
-
In a suitable solvent such as ethyl acetate, combine the iron salt, chiral Schiff base ligand, and a carboxylate additive.
-
Add the pyrmetazole substrate to the catalyst solution.
-
Slowly add hydrogen peroxide to the reaction mixture at a controlled temperature.
-
Upon reaction completion, the esomeprazole can be isolated and purified. This method has been successfully scaled up to the kilogram scale.[6]
Biocatalytic Synthesis
Enzymatic oxidation offers a highly selective and green alternative for the synthesis of esomeprazole. Baeyer-Villiger monooxygenases (BVMOs) have been engineered to effectively catalyze the asymmetric sulfoxidation of pyrmetazole.[8]
Experimental Protocol:
Biocatalyst: Whole cells of a recombinant microorganism (e.g., E. coli or Rhodococcus rhodochrous) expressing an engineered Baeyer-Villiger monooxygenase.[9][10]
Procedure:
-
The biocatalytic reaction is typically carried out in an aqueous buffer system, sometimes with a co-solvent to aid substrate solubility.
-
The pyrmetazole substrate is added to the whole-cell suspension.
-
The reaction is conducted at or near room temperature with agitation to ensure sufficient aeration for the enzymatic activity.
-
After the reaction, the esomeprazole is extracted from the aqueous phase.
-
The product is then purified to yield highly enantiopure esomeprazole.
Data Presentation: Comparative Analysis
The following tables summarize the quantitative data for the different synthetic routes, providing a clear comparison of their efficiencies.
Table 1: Comparison of Catalytic Systems for the Asymmetric Oxidation of Pyrmetazole to Esomeprazole
| Catalytic System | Oxidant | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Titanium/Tartrate | Cumene Hydroperoxide | Toluene | 0 | 55 | >99.5 | [4] |
| Iron-Schiff Base | Hydrogen Peroxide | Ethyl Acetate | Not specified | 87 | 99.4 | [6] |
| Biocatalysis (R. rhodochrous) | - | Chloroform-Water | 37.05 | 94.8 | >99 | [9] |
| Biocatalysis (Engineered BVMO) | - | Aqueous | Not specified | 87 | >99 | [10] |
Table 2: Racemic Omeprazole Synthesis Data
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| m-CPBA | Dichloromethane | -10 to 0 | High (often quantitative before purification) | [2][3] |
Mandatory Visualizations
Synthetic Pathways
Caption: Overall synthetic pathways for racemic omeprazole and esomeprazole from common precursors.
Experimental Workflow: A Generalized Approach
Caption: A generalized experimental workflow for the synthesis of omeprazole and esomeprazole.
Logical Relationships in Asymmetric Catalysis
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2001044231A1 - Improved omeprazole process and compositions thereof - Google Patents [patents.google.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. scientificupdate.com [scientificupdate.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Quantification of Omeprazole in Human Plasma by HPLC
This document provides a detailed protocol for the quantification of omeprazole in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
Introduction
Omeprazole is a proton pump inhibitor widely used to treat conditions related to excessive stomach acid. Accurate and precise measurement of its concentration in human plasma is crucial for clinical and research purposes. This application note describes a robust and validated HPLC method for the determination of omeprazole in human plasma.
Principle
The method involves the extraction of omeprazole and an internal standard (IS) from human plasma, followed by separation and quantification using a reversed-phase HPLC system with UV detection. The chromatographic separation is achieved on a C18 or C8 column with an isocratic mobile phase.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Materials and Reagents
-
Omeprazole reference standard
-
Internal Standard (e.g., Lansoprazole (B1674482), Ketoconazole, or Pantoprazole)[1][2][3]
-
HPLC grade acetonitrile (B52724) and methanol
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Disodium (B8443419) hydrogen phosphate (Na2HPO4)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethylether
-
Ethyl acetate
-
Human plasma (drug-free)
-
Ultrapure water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following tables summarize typical chromatographic conditions compiled from various validated methods.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Reversed-phase C8[1] | Monolithic RP-18e[4] | Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase | 30% Acetonitrile and 70% of 0.2 M KH2PO4, pH 7.0[1] | 0.01 mol/l disodium hydrogen phosphate buffer-acetonitrile (73:27 v/v), pH 7.1[4] | Acetonitrile-0.1% trifluoroacetic acid-water (20:10:70 v/v/v)[2] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[5] | 1.0 mL/min[2] |
| Detection Wavelength | Not Specified | 302 nm[4] | 302 nm[2] |
| Injection Volume | Not Specified | Not Specified | 50 µL |
| Column Temperature | Not Specified | Not Specified | 30 °C[2] |
| Internal Standard | Lansoprazole[1] | Not Specified | Ketoconazole[2] |
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare stock solutions of omeprazole and the internal standard (e.g., 1 mg/mL) in a suitable solvent such as methanol. These solutions should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase or an appropriate solvent to create a series of concentrations for the calibration curve.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the working standard solutions to obtain final concentrations covering the expected range of the study samples. Typical calibration ranges are 20-1500 ng/mL or 25-1500 ng/mL.[2][4]
Sample Preparation (Liquid-Liquid Extraction)
The following diagram illustrates the liquid-liquid extraction procedure.
A detailed protocol for liquid-liquid extraction is as follows:
-
To 1 mL of plasma sample in a glass tube, add a known amount of the internal standard working solution.[6]
-
Add an extraction solvent such as diethylether, a mixture of diethyl ether and dichloromethane (60:40, v/v), or ethyl acetate.[1][2][7]
-
Vortex the mixture for a few minutes to ensure thorough mixing.[6]
-
Centrifuge the sample to separate the organic and aqueous layers.[6]
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a specific volume of the mobile phase.[6]
-
Inject an aliquot of the reconstituted sample into the HPLC system.
Method Validation
The analytical method should be validated according to established guidelines. The following table summarizes typical validation parameters for the quantification of omeprazole in human plasma.
Table 2: Summary of Method Validation Parameters
| Parameter | Method A | Method B | Method C |
| Linearity Range (ng/mL) | 20-1000 (r=0.9991)[5] | 20-1500[4] | 25-1500[2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10[5] | 10[4] | 25[2] |
| Intra-day Precision (%CV) | <10[5] | <7[4] | <9.2[8] |
| Inter-day Precision (%CV) | <10[5] | <7[4] | <9.2[8] |
| Accuracy/Recovery (%) | 102.35[5] | Complete analytical recovery[4] | >80[8] |
Data Analysis
-
Integrate the peak areas of omeprazole and the internal standard.
-
Calculate the peak area ratio of omeprazole to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of the calibration standards.
-
Determine the concentration of omeprazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The HPLC method described in this application note is simple, rapid, sensitive, and reliable for the quantification of omeprazole in human plasma. The provided protocols and validation data demonstrate the suitability of this method for various clinical and research applications. Proper validation should always be performed before applying the method to routine analysis.
References
- 1. Advanced method for determination of omeprazole in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. latamjpharm.org [latamjpharm.org]
- 3. scispace.com [scispace.com]
- 4. HPLC determination of omeprazole in human plasma using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC method for determination of omeprazole plasma concentration [journal11.magtechjournal.com]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved HPLC method for determination of four PPIs, omeprazole, pantoprazole, lansoprazole and rabeprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Omeprazole in a Mouse Model of NSAID-Induced Gastric Ulcers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic and anti-inflammatory properties. However, their chronic use is associated with a significant risk of gastrointestinal complications, most notably gastric ulcers.[1] The primary mechanism of NSAID-induced gastric mucosal injury involves the inhibition of cyclooxygenase (COX) enzymes, leading to a deficiency in gastroprotective prostaglandins.[2][3] This mouse model of NSAID-induced gastric ulcers provides a valuable in vivo platform for studying the pathogenesis of this condition and for evaluating the efficacy of potential therapeutic agents. Omeprazole, a proton pump inhibitor (PPI), is a widely used drug for the treatment and prevention of NSAID-induced gastric ulcers.[4][5] It functions by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby suppressing gastric acid secretion.[6] This document provides detailed protocols for inducing gastric ulcers in mice using indomethacin (B1671933) and for assessing the gastroprotective effects of omeprazole.
Experimental Protocols
NSAID-Induced Gastric Ulcer Model in Mice
This protocol describes the induction of gastric ulcers in mice using indomethacin, a potent NSAID.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Indomethacin
-
Vehicle (e.g., 1% carboxymethylcellulose [CMC] or 5% sodium bicarbonate solution)
-
Oral gavage needles
-
Animal balance
Procedure:
-
House the mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Fast the mice for 18-24 hours before indomethacin administration, with continued access to water.
-
Prepare a suspension of indomethacin in the chosen vehicle. A commonly used dose for inducing gastric ulcers in mice is 18 mg/kg.[7]
-
Administer the indomethacin suspension to the fasted mice via oral gavage.
-
Following indomethacin administration, withhold food but continue to provide water.
-
Euthanize the mice 4-6 hours after indomethacin administration for ulcer assessment.[7]
Omeprazole Treatment Protocol
This protocol outlines the administration of omeprazole to evaluate its protective effect against NSAID-induced gastric ulcers.
Materials:
-
Omeprazole
-
Vehicle (e.g., saline or 1% CMC)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of omeprazole in the chosen vehicle. A dose-response relationship can be investigated, with studies in rodents suggesting protective effects at doses ranging from 2.5 mg/kg to 30 mg/kg.[8][9] A common therapeutic dose to investigate is 20 mg/kg.
-
Administer the omeprazole suspension to the mice via oral gavage 30-60 minutes prior to the administration of indomethacin.
-
Proceed with the NSAID-induced gastric ulcer protocol as described above.
-
Include appropriate control groups:
-
Vehicle control (receives vehicle for both omeprazole and indomethacin)
-
Indomethacin control (receives vehicle for omeprazole and indomethacin)
-
Omeprazole control (receives omeprazole and vehicle for indomethacin)
-
Assessment of Gastric Ulcers
3.1. Macroscopic Ulcer Index:
-
After euthanasia, carefully dissect the stomach and open it along the greater curvature.
-
Gently rinse the stomach with cold saline to remove any contents.
-
Pin the stomach flat on a dissecting board for examination.
-
Measure the length and width of each hemorrhagic lesion in the gastric mucosa.
-
The ulcer index can be calculated as the sum of the areas of all lesions (mm²).
3.2. Histopathological Evaluation:
-
Fix a portion of the stomach tissue in 10% neutral buffered formalin.
-
Process the fixed tissue for paraffin (B1166041) embedding.
-
Section the tissue at 5 µm thickness and stain with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a light microscope for evidence of mucosal damage, including epithelial cell loss, edema, hemorrhage, and inflammatory cell infiltration.[10]
3.3. Measurement of Gastric pH:
-
Immediately after opening the stomach, the pH of the gastric content can be measured using a pH meter.
Data Presentation
Table 1: Effect of Omeprazole on Indomethacin-Induced Gastric Ulcer Index in Rodents
| Treatment Group | Animal Model | Ulcer Index (mm²) (Mean ± SD) | Percent Inhibition (%) | Reference |
|---|---|---|---|---|
| Indomethacin Control | Rat | 29.0 ± 3.5 | - | [11] |
| Omeprazole (5 mg/kg) + Indomethacin | Rat | 1.6 ± 0.4 | 94.5 | [11] |
| Indomethacin Control | Rat | 45.3 ± 5.1 | - | [9] |
| Omeprazole (30 mg/kg) + Indomethacin | Rat | 11.2 ± 2.3 | 75.3 |[9] |
Table 2: Effect of Omeprazole on Gastric pH and Biochemical Parameters in Rodents
| Parameter | Animal Model | Control Group | Omeprazole-Treated Group | Reference |
|---|---|---|---|---|
| Gastric pH | Rat | 1.6 ± 0.2 | 3.6 ± 0.3 | [12] |
| Malondialdehyde (MDA, nmol/mg protein) | Rat | 2.8 ± 0.3 | 1.2 ± 0.2 | [9] |
| Myeloperoxidase (MPO, U/g tissue) | Rat | 5.4 ± 0.6 | 2.1 ± 0.3 | [13] |
| Prostaglandin E2 (PGE2, pg/mg protein) | Rat | 150 ± 20 | 250 ± 30 |[9] |
Mandatory Visualizations
Caption: Experimental workflow for the mouse model of NSAID-induced gastric ulcers.
Caption: Signaling pathways in NSAID-induced gastric ulceration and omeprazole's action.
References
- 1. Review article: cellular and molecular mechanisms of NSAID-induced peptic ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Omeprazole in the treatment of ulcers induced by NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. Pathogenesis of NSAID-induced gastric damage: Importance of cyclooxygenase inhibition and gastric hypermotility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indomethacin-induced gastric ulcer: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The histopathology of non-steroidal anti-inflammatory drug induced gastroduodenal damage: correlation with Helicobacter pylori, ulcers, and haemorrhagic events - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. antibethera.com [antibethera.com]
- 13. iqjmc.uobaghdad.edu.iq [iqjmc.uobaghdad.edu.iq]
Omeprazole Administration Protocol for In Vivo Rodent Studies: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the administration of omeprazole in in vivo rodent studies for the investigation of its antisecretory and antiulcer activities. Detailed protocols for common ulcer induction models, recommended dosing regimens, and methods for evaluating efficacy are presented. Additionally, this guide includes a summary of quantitative data from various studies, the signaling pathway of omeprazole's mechanism of action, and a typical experimental workflow, all designed to facilitate the planning and execution of preclinical rodent studies involving omeprazole.
Introduction
Omeprazole, a proton pump inhibitor (PPI), is a cornerstone in the treatment of acid-related disorders in humans. It exerts its pharmacological effect by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, the final step in gastric acid secretion. In preclinical research, rodent models are invaluable for studying the efficacy and mechanism of action of omeprazole and other antiulcer agents. This document outlines standardized protocols for the in vivo administration of omeprazole to rodents, ensuring reproducibility and accuracy in experimental outcomes.
Data Presentation: Efficacy of Omeprazole in Rodent Models
The following tables summarize the quantitative effects of omeprazole across different rodent models, dosages, and routes of administration.
Table 1: Effect of Omeprazole on Gastric pH in Rats
| Animal Model | Omeprazole Dose (mg/kg) | Route of Administration | Time Post-Administration | Gastric pH (Mean ± SD/SEM) | Reference |
| Sprague-Dawley Rats | 20 | Subcutaneous | 24 hours | 4.5 ± 0.5* | [1] |
| Fasted Rats | Not specified | Not specified | Not specified | 3.5 (Median) | [2] |
| Pylorus-Ligated Rats | 10-100 | Intraduodenal | Not specified | Dose-dependent increase | [3] |
| Sprague-Dawley Rats | 20 | Subcutaneous | 2 hours | Significantly increased | [1] |
*Value estimated from graphical representation.
Table 2: Antiulcer Efficacy of Omeprazole in Various Rodent Ulcer Models
| Ulcer Model | Rodent Species | Omeprazole Dose (mg/kg) | Route of Administration | Ulcer Index (Mean ± SD/SEM) or % Inhibition | Reference |
| Indomethacin-induced | Rat | 20 | Oral | 84.04% protection | [4] |
| Ethanol-induced | Rat | 20 | Not specified | Significant reduction in lesions | [5] |
| Acetic acid-induced | Rat | 10-50 | Oral (once daily) | Dose-dependent acceleration of healing | [6] |
| Pylorus ligation-induced | Rat | 20 | Oral | 84.04% protection | [4] |
| Aspirin-induced | Rat | 10-100 | Oral/Intraduodenal | Marked inhibition | [3] |
| Water-immersion stress-induced | Rat | 10-100 | Oral/Intraduodenal | Marked inhibition | [3] |
Experimental Protocols
Omeprazole Preparation and Administration
Omeprazole can be prepared for administration via various routes. For oral administration, it is commonly suspended in a 1% acacia solution or 0.5% carboxymethylcellulose (CMC).[3] For intravenous or intraperitoneal administration, omeprazole can be dissolved in a suitable vehicle like phosphate-buffered saline (PBS), with the pH adjusted to be non-irritating.
-
Oral Gavage: Administer the omeprazole suspension using a ball-tipped gavage needle appropriate for the size of the rodent.
-
Intraperitoneal (IP) Injection: Inject the omeprazole solution into the lower abdominal quadrant.
-
Subcutaneous (SC) Injection: Inject the solution under the loose skin of the back or flank.
-
Intravenous (IV) Injection: Administer the solution into a tail vein.
Rodent Ulcer Models
This model is used to simulate ulcers caused by non-steroidal anti-inflammatory drugs (NSAIDs).
-
Animals: Wistar or Sprague-Dawley rats (180-220 g) are commonly used.
-
Fasting: Fast the rats for 24 hours prior to indomethacin (B1671933) administration, with free access to water.[7]
-
Omeprazole Administration: Administer omeprazole (or vehicle control) orally 30-60 minutes before indomethacin administration.
-
Ulcer Induction: Administer a single oral dose of indomethacin (e.g., 30 mg/kg).[7]
-
Endpoint: Euthanize the rats 4-6 hours after indomethacin administration.[7][8]
-
Evaluation: Excise the stomach, open it along the greater curvature, and rinse with saline. Score the ulcers based on their number and severity to calculate an ulcer index.
This model mimics alcohol-induced gastric injury.
-
Animals: Wistar or Sprague-Dawley rats (180-220 g).
-
Fasting: Fast the rats for 24 hours with access to water.
-
Omeprazole Administration: Administer omeprazole (or vehicle) orally 60 minutes before ethanol (B145695) administration.[9]
-
Ulcer Induction: Administer absolute ethanol (e.g., 1 mL/200 g body weight or 5 mL/kg) orally.[5][9]
-
Endpoint: Euthanize the rats 1 hour after ethanol administration.[9]
-
Evaluation: Excise and examine the stomach for hemorrhagic lesions in the glandular mucosa. Calculate the ulcer index based on the area of the lesions.
This model produces ulcers that more closely resemble chronic human peptic ulcers.
-
Animals: Sprague-Dawley rats (200-250 g).
-
Anesthesia: Anesthetize the rats (e.g., with ketamine/xylazine).
-
Surgical Procedure: Perform a laparotomy to expose the stomach.
-
Ulcer Induction: Inject a small volume (e.g., 0.12 mL) of 60% acetic acid into the subserosal layer of the gastric wall.[10] Alternatively, a filter paper soaked in acetic acid can be applied to the serosal surface.[11]
-
Post-operative Care: Suture the abdominal wall and allow the animals to recover.
-
Omeprazole Treatment: Begin daily oral administration of omeprazole (or vehicle) on the day after surgery and continue for a specified period (e.g., 7-15 days).[6]
-
Endpoint: Euthanize the rats at the end of the treatment period.
-
Evaluation: Excise the stomach and measure the ulcer area to assess the extent of healing.
Mandatory Visualizations
Signaling Pathway of Omeprazole Action
Caption: Mechanism of omeprazole action on the gastric parietal cell.
Experimental Workflow for In Vivo Rodent Ulcer Studies
Caption: A typical experimental workflow for rodent ulcer studies.
References
- 1. Effect of prolonged omeprazole administration on segmental intestinal Mg2+ absorption in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of a proton pump inhibitor, omeprazole, on gastric secretion and gastric and duodenal ulcers or erosions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of cimetidine and omeprazole on gastric ulcer healing of rats with limited food intake time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Gastroprotective Effect of Zingerone on Ethanol-Induced Gastric Ulcers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The healing effects of moderate exercise on acetic acid-induced gastric ulcer in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel gastric ulcer model in rats using filter paper with acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Measuring Gastric pH Changes After Omeprazole Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Omeprazole is a proton pump inhibitor (PPI) widely used to treat gastrointestinal conditions related to excess stomach acid, such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] It functions by irreversibly inhibiting the H+/K+ ATPase enzyme, also known as the gastric proton pump, located in the parietal cells of the stomach lining.[1][3] This action effectively suppresses the final step in gastric acid production, leading to a significant reduction in gastric acidity and an increase in gastric pH.[4][5]
The pharmacodynamic effect of omeprazole is directly correlated with its ability to control intragastric pH. Therefore, accurately measuring changes in gastric pH is crucial for evaluating the efficacy of omeprazole and its various formulations, determining optimal dosing regimens, and comparing its performance to other acid-suppressing medications.[6][7] The gold standard for this measurement is continuous 24-hour intragastric pH monitoring, which provides a detailed profile of acid control over a full diurnal cycle.[8]
This document provides a detailed protocol for conducting a study to measure gastric pH changes following omeprazole administration, including the mechanism of action, experimental procedures, data analysis, and presentation.
Omeprazole's Mechanism of Action
Omeprazole is administered as an inactive prodrug, typically in an enteric-coated formulation to protect it from degradation by stomach acid.[2][3] After passing through the stomach, it is absorbed in the small intestine and enters the bloodstream.[1] From the circulation, it reaches the parietal cells of the stomach. Within the acidic environment of the parietal cell's secretory canaliculus, omeprazole is converted to its active form, a sulfenamide (B3320178) derivative.[1][2] This active form then creates a stable, covalent disulfide bond with cysteine residues on the H+/K+ ATPase enzyme, leading to irreversible inhibition of the proton pump.[1][9] This blockage prevents the transport of H+ ions into the gastric lumen, thereby inhibiting the final step of acid secretion.[4] Acid production can only resume after new H+/K+ ATPase enzymes are synthesized by the parietal cells, which contributes to omeprazole's long duration of action, lasting well beyond its plasma half-life.[1]
Experimental Protocol: 24-Hour Gastric pH Monitoring
This protocol describes a randomized, crossover study to evaluate the effect of a single daily dose of omeprazole on gastric pH.
3.1 Subject Enrollment and Preparation
-
Screening: Recruit healthy volunteers or patients with GERD symptoms.[7] Exclude subjects with a history of gastric surgery, allergies to PPIs, or those who are pregnant.
-
Informed Consent: Obtain written informed consent from all participants.
-
Washout Period: Instruct subjects to discontinue any acid-suppressing medications (e.g., PPIs, H2-receptor antagonists, antacids) for at least 3-7 days prior to the study.[8]
-
Fasting: Subjects should fast for at least 4 hours before the placement of the pH probe.[8]
3.2 pH Monitoring Procedure
-
Equipment: Use a 24-hour ambulatory pH monitoring system, which includes a thin, flexible catheter with a pH sensor and a portable data logger.[10][11]
-
Catheter Placement:
-
Anesthetize one of the subject's nasal passages with a numbing spray (e.g., lignocaine).[8][10]
-
Gently pass the pH catheter through the nose, down the throat, and into the esophagus until the tip is positioned in the stomach, approximately 5-10 cm below the lower esophageal sphincter.[8] Manometry can be used for precise localization.[12]
-
Secure the catheter to the side of the nose and face with medical tape.[10]
-
-
Data Logger Connection: Connect the external end of the catheter to the portable data logger, which the subject will wear for the next 24 hours.[11]
-
Subject Instructions:
3.3 Study Design and Dosing
-
Baseline Measurement: Perform an initial 24-hour pH monitoring session to establish a baseline gastric pH profile before any treatment.
-
Randomization: Randomly assign subjects to a treatment sequence in a crossover design. For example, Group A receives placebo for 7 days, followed by a washout period, then omeprazole 20 mg for 7 days. Group B receives the treatments in the reverse order.[7]
-
Drug Administration: Omeprazole (e.g., 20 mg or 40 mg) or a matching placebo should be administered once daily, typically before breakfast, for a set period (e.g., 5-7 days) to reach a steady state.[3][7][13]
-
Post-Treatment Measurement: On the final day of each treatment period (e.g., day 7), repeat the 24-hour pH monitoring procedure.[7]
-
Washout: A washout period of at least one week should separate the treatment phases in a crossover study.[7]
Data Analysis and Presentation
Upon completion of the 24-hour monitoring periods, the data from the logger is downloaded for analysis. The primary endpoint is the percentage of time that the intragastric pH remains above a clinically significant threshold, typically pH 4.0, over the 24-hour period.[7][14]
Key Parameters to Analyze:
-
Percentage of time gastric pH > 4.0: The most common metric for assessing the efficacy of acid-suppressing drugs.[7][14]
-
Median 24-hour pH: Provides an overall measure of gastric acidity.[13]
-
Daytime vs. Night-time pH control: Analyze pH data separately for daytime (e.g., 08:00-22:00) and night-time (e.g., 22:00-08:00) periods.[7]
-
Time to reach target pH: The duration from drug administration until the gastric pH first exceeds 4.0.[15]
4.1 Data Summary Tables
Quantitative data should be summarized in tables for clear comparison between treatment groups and relative to baseline.
Table 1: Effect of Single Daily Doses of Omeprazole on 24-Hour Gastric pH Data synthesized from multiple studies for illustrative purposes.[7][13][16]
| Parameter | Baseline | Omeprazole (20 mg/day) | Omeprazole (40 mg/day) |
| Median 24-hour pH | 1.9 | 4.8 | 5.0 |
| % Time pH > 4.0 (Total 24h) | < 15% | ~51% | ~65% |
| % Time pH > 4.0 (Daytime) | < 15% | 51% | 69% |
| % Time pH > 4.0 (Night-time) | < 10% | 30% | 34% |
Table 2: Comparative Efficacy of Omeprazole and Other Proton Pump Inhibitors Data from a study comparing omeprazole and lansoprazole (B1674482) after 7 days of treatment.[7]
| Parameter | Omeprazole (20 mg) | Lansoprazole (30 mg) | Omeprazole (40 mg) |
| % Time pH > 4.0 (Daytime) | No significant difference | 48% | 61% |
| % Time pH > 4.0 (Night-time) | No significant difference | 26% | 34% |
Table 3: Time Course of Gastric pH Changes After a Single Intravenous Dose Data from a study in surgical patients.[15]
| Treatment Group | N | Median Time to Reach pH ≥ 2.5 (minutes) |
| Omeprazole 20 mg | 13 | 80 |
| Omeprazole 40 mg | 13 | 40 |
| Ranitidine 25 mg | 13 | 32 |
| Ranitidine 50 mg | 13 | 44 |
Conclusion
The protocol outlined provides a robust framework for assessing the pharmacodynamic effects of omeprazole on gastric pH. By employing 24-hour pH monitoring in a well-controlled study design, researchers can obtain detailed and reliable data on the efficacy of acid suppression. This information is invaluable for drug development, establishing dose-equivalency, and optimizing therapeutic strategies for acid-related disorders.[6][17] The use of standardized metrics, such as the percentage of time gastric pH is maintained above 4.0, allows for consistent data interpretation and comparison across different studies and compounds.[7][14]
References
- 1. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Clinical pharmacology of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Omeprazole - Wikipedia [en.wikipedia.org]
- 5. The mechanism of action of omeprazole--a survey of its inhibitory actions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of omeprazole on gastric acid secretion and plasma gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Control of intragastric pH with omeprazole 20 mg, omeprazole 40 mg and lansoprazole 30 mg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 24hr pH Monitoring Testing - GI Motility Disorders Unit | Western Sydney University [westernsydney.edu.au]
- 9. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 10. hopkinsmedicine.org [hopkinsmedicine.org]
- 11. nth.nhs.uk [nth.nhs.uk]
- 12. pH Impedance Monitoring on Proton Pump Inhibitor Therapy Impacts Management Decisions in Proven GERD but not in Unproven GERD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Omeprazole: a study of its inhibition of gastric pH and oral pharmacokinetics after morning or evening dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of pH in symptomatic relief and effective treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The time course of gastric pH changes induced by omeprazole and ranitidine: a 24-hour dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of omeprazole on intragastric pH, intestinal motility, and gastric emptying rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application of Omeprazole in Elucidating Helicobacter pylori Eradication Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols detail the use of omeprazole, a proton pump inhibitor (PPI), as a tool to investigate the mechanisms of Helicobacter pylori eradication. Beyond its well-established role in reducing gastric acid, omeprazole exhibits direct and indirect effects on H. pylori that are crucial for understanding its bactericidal and synergistic properties. This document provides a summary of these mechanisms, quantitative data on its efficacy, and detailed protocols for key in vitro experiments.
Mechanisms of Omeprazole Action in H. pylori Eradication
Omeprazole contributes to the eradication of H. pylori through a multi-faceted approach that extends beyond its acid-suppressing capabilities. The primary mechanisms include:
-
Direct Antibacterial Effects: Omeprazole has been shown to possess both bacteriostatic and bactericidal properties against H. pylori. This activity is dependent on the bacterial density, with a bactericidal effect observed at lower bacterial concentrations and a bacteriostatic effect at higher densities. The minimum inhibitory concentration (MIC) of omeprazole against H. pylori has been reported to be 0.8 mg/ml.[1]
-
Inhibition of Urease Activity: A key survival factor for H. pylori in the acidic gastric environment is the enzyme urease, which neutralizes stomach acid by producing ammonia (B1221849). Omeprazole directly inhibits urease activity in a dose-dependent manner.[1] This inhibition is believed to occur through the blockage of sulfhydryl (SH) groups within the enzyme. The 50% inhibitory concentration (IC50) for omeprazole against H. pylori urease has been reported to be between 3.6 and 9.5 µM.[2] In vivo studies have shown that high doses of omeprazole (80 mg/day) can significantly reduce urease activity.[3]
-
Synergy with Antibiotics: Omeprazole exhibits synergistic or additive effects when combined with antibiotics commonly used in H. pylori eradication therapies, such as amoxicillin (B794) and clarithromycin. This synergy is attributed to several factors, including the increased stability and activity of certain antibiotics at the higher gastric pH induced by omeprazole.
-
Alteration of Bacterial Orientation and Motility: Omeprazole has been observed to affect the spatial orientation of H. pylori within the gastric mucus.[4] Repetitive daily administration of omeprazole can cause disorientation of the bacteria, potentially hindering their ability to colonize and persist in the gastric mucosa.[4] While some studies suggest omeprazole does not directly inhibit motility, the altered orientation may impact the bacterium's ability to move effectively within its niche.[5]
-
Morphological Changes: Treatment with omeprazole can induce morphological changes in H. pylori, leading to the formation of coccoid forms. This transformation is associated with alterations in the bacterial cell wall.
Quantitative Data on Omeprazole's Efficacy
The following tables summarize key quantitative data regarding the effects of omeprazole on H. pylori.
| Parameter | Value | Reference Strain/Conditions | Source |
| Minimum Inhibitory Concentration (MIC) | |||
| MIC | 0.8 mg/mL | H. pylori NCTC 11637, liquid culture | [1] |
| MIC90 | 40 µg/mL | Cytotoxic and non-cytotoxic H. pylori strains | [5] |
| Urease Inhibition | |||
| IC50 | 3.6 - 9.5 µM | Urease extracted from H. pylori cells | [2] |
| In vivo Inhibition | Significant reduction with 80 mg/day | H. pylori associated chronic gastritis patients | [3] |
| Synergy with Antibiotics | |||
| Omeprazole + Amoxicillin | Cure rate of ~90% | Duodenal ulcer patients (in vivo) | [6] |
Experimental Protocols
This section provides detailed protocols for key experiments to study the effects of omeprazole on H. pylori.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the agar (B569324) dilution method for determining the MIC of omeprazole against H. pylori.
Materials:
-
H. pylori strain(s) of interest
-
Brucella agar plates supplemented with 5% horse blood
-
Omeprazole stock solution (dissolved in a suitable solvent, e.g., DMSO, and filter-sterilized)
-
Microaerobic incubator (e.g., 5% O₂, 10% CO₂, 85% N₂)
-
Sterile saline or Brucella broth
-
McFarland turbidity standards
Procedure:
-
Prepare Omeprazole Plates:
-
Melt Brucella agar and cool to 45-50°C.
-
Add appropriate volumes of omeprazole stock solution to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50, 100 µg/mL). Also, prepare a control plate with no omeprazole.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
-
Prepare Bacterial Inoculum:
-
Culture H. pylori on Brucella agar plates under microaerobic conditions at 37°C for 48-72 hours.
-
Harvest the bacteria and suspend them in sterile saline or Brucella broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculate Plates:
-
Using a multipoint inoculator or a sterile swab, inoculate the surface of the omeprazole-containing and control plates with the bacterial suspension.
-
-
Incubation:
-
Incubate the plates under microaerobic conditions at 37°C for 72 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of omeprazole that completely inhibits visible growth of H. pylori.
-
Urease Activity Assay (Berthelot Method)
This colorimetric assay measures the amount of ammonia produced by urease activity.
Materials:
-
H. pylori cell lysate or purified urease
-
Urea (B33335) solution (e.g., 1 M)
-
Phenol-nitroprusside solution (Reagent A)
-
Alkaline hypochlorite (B82951) solution (Reagent B)
-
Ammonium chloride (NH₄Cl) standards (for calibration curve)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Reagent A (Phenol-nitroprusside): Dissolve 5 g of phenol (B47542) and 25 mg of sodium nitroprusside in 500 mL of distilled water.
-
Reagent B (Alkaline hypochlorite): A commercially available solution or prepared by mixing sodium hypochlorite with sodium hydroxide.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, mix the H. pylori cell lysate or purified urease with phosphate buffer.
-
Add varying concentrations of omeprazole to the tubes to be tested. Include a control with no omeprazole.
-
Pre-incubate the enzyme and omeprazole mixture for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the urea solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Color Development:
-
Stop the reaction and initiate color development by adding Reagent A followed by Reagent B to each tube.
-
Incubate at room temperature for 20-30 minutes for the color to develop.
-
-
Measure Absorbance:
-
Measure the absorbance of the samples at a wavelength of 625-630 nm using a spectrophotometer.
-
-
Calculate Urease Activity:
-
Generate a standard curve using the NH₄Cl standards.
-
Determine the concentration of ammonia produced in each sample from the standard curve.
-
Calculate the percentage of urease inhibition for each omeprazole concentration relative to the control.
-
Checkerboard Assay for Synergy Assessment
This method is used to determine the synergistic, additive, or antagonistic effects of omeprazole in combination with an antibiotic.
Materials:
-
H. pylori strain(s) of interest
-
96-well microtiter plates
-
Brucella broth supplemented with 5% fetal bovine serum
-
Omeprazole stock solution
-
Antibiotic stock solution (e.g., amoxicillin, clarithromycin)
-
Resazurin (B115843) or other viability indicator
Procedure:
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare serial dilutions of omeprazole along the x-axis and the antibiotic along the y-axis. This creates a matrix of different drug combinations.
-
Include wells with each drug alone in a range of concentrations to determine their individual MICs. Also, include a drug-free control well.
-
-
Inoculate Plate:
-
Prepare an H. pylori inoculum as described in the MIC protocol and dilute it in Brucella broth to the desired concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add the bacterial inoculum to all wells of the checkerboard plate.
-
-
Incubation:
-
Incubate the plate under microaerobic conditions at 37°C for 72 hours.
-
-
Assess Growth:
-
After incubation, add a viability indicator like resazurin to each well and incubate for a further 4-6 hours. A color change (e.g., blue to pink for resazurin) indicates bacterial growth.
-
-
Calculate Fractional Inhibitory Concentration (FIC) Index:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FIC for each drug: FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone.
-
Calculate the FIC index: FIC Index = FIC of Drug A + FIC of Drug B.
-
Interpret the results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive/Indifference
-
FIC Index > 4: Antagonism
-
-
Visualizations of Mechanisms and Workflows
Signaling Pathway: Omeprazole's Disruption of H. pylori Gastric Mucus Orientation
Caption: Omeprazole disrupts the gastric pH gradient, impairing H. pylori's chemotactic orientation.
Experimental Workflow: Checkerboard Assay for Synergy
Caption: Workflow for determining antibiotic synergy using the checkerboard assay.
Logical Relationship: Multi-faceted Action of Omeprazole
Caption: Omeprazole's multifaceted mechanisms leading to H. pylori eradication.
References
- 1. Omeprazole may exert both a bacteriostatic and a bacteriocidal effect on the growth of Helicobacter pylori (NCTC 11637) in vitro by inhibiting bacterial urease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent inhibitory action of the gastric proton pump inhibitor lansoprazole against urease activity of Helicobacter pylori: unique action selective for H. pylori cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of omeprazole on Helicobacter pylori urease activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific Therapeutic Schemes of Omeprazole Affect the Orientation of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of omeprazole on Helicobacter pylori and relation to toxicity of strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Double-blind trial of omeprazole and amoxicillin to cure Helicobacter pylori infection in patients with duodenal ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing Omeprazole's Impact on Gene Expression
For: Researchers, Scientists, and Drug Development Professionals
Subject: A Detailed Guide to Methodologies for Assessing Omeprazole-Induced Gene Expression Changes
Introduction
Omeprazole is a widely prescribed proton pump inhibitor (PPI) used to reduce gastric acid secretion in the treatment of various gastrointestinal disorders.[1][2] Beyond its intended therapeutic effect, omeprazole can influence numerous cellular processes, leading to changes in gene expression that may be associated with both its therapeutic action and potential side effects.[1][3][4] Long-term use, in particular, has been studied for its association with altered gene expression profiles and potential risks, such as genomic instability.[1][4][5][6] Understanding the impact of omeprazole on the transcriptome is crucial for elucidating its mechanisms of action, identifying biomarkers for efficacy and safety, and guiding drug development.
These application notes provide detailed protocols for high-throughput screening, validation of gene expression changes, pathway analysis, and pharmacogenetic assessment related to omeprazole's effects.
Application Note 1: High-Throughput Gene Expression Profiling
Objective: To perform a global analysis of gene expression changes in a biological system (e.g., cell lines, tissues) following treatment with omeprazole. This approach is essential for identifying differentially expressed genes (DEGs) and generating hypotheses about the drug's molecular mechanisms.
Primary Techniques:
-
RNA-Sequencing (RNA-Seq): A powerful method for transcriptome profiling that provides a comprehensive and quantitative view of gene expression.
-
Microarray Analysis: A high-throughput method to measure the expression levels of large numbers of predefined gene transcripts simultaneously.
Protocol 1.1: RNA-Seq Workflow for Omeprazole-Treated Cells
This protocol outlines the key steps from sample preparation to sequencing for analyzing the effects of omeprazole on cultured cells.
Materials:
-
Cell culture medium and supplements
-
Omeprazole solution (e.g., 100 µM in a suitable vehicle like DMSO)[7]
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA quantification instrument (e.g., NanoDrop, Qubit)
-
RNA integrity assessment instrument (e.g., Agilent Bioanalyzer)
-
RNA-Seq library preparation kit (e.g., VAHTS Universal V8 RNA-seq Library Prep Kit)[8]
Procedure:
-
Cell Culture and Treatment:
-
Culture cells (e.g., human coronary artery endothelial cells, fibroblast cells) to ~70-80% confluency.[7][9]
-
Treat cells with the desired concentration of omeprazole (e.g., 5-80 mg/mL or 40-160 µM) or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[9][10] Include at least three biological replicates for each condition.
-
-
Cell Lysis and RNA Extraction:
-
At the end of the treatment period, wash cells with cold PBS.
-
Lyse the cells directly in the culture dish using the lysis buffer provided in the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol, including an on-column DNase I digestion step to remove contaminating genomic DNA.
-
-
RNA Quality Control (QC):
-
Quantification: Measure RNA concentration using a spectrophotometer or fluorometer.
-
Purity: Assess purity by checking the A260/A280 ratio (should be ~2.0) and A260/A230 ratio (should be >1.8).
-
Integrity: Evaluate RNA integrity by calculating the RNA Integrity Number (RIN) using an automated electrophoresis system. A RIN value ≥ 7 is generally recommended for RNA-Seq.[11]
-
-
Library Preparation and Sequencing:
-
Using 1 µg of total RNA as input, generate sequencing libraries following the manufacturer's instructions for the chosen kit.[8] This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Perform QC on the prepared libraries to ensure proper size distribution and concentration.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Protocol 1.2: Bioinformatic Analysis of Differentially Expressed Genes (DEGs)
This protocol describes the computational steps to identify genes whose expression is significantly altered by omeprazole.
Software/Tools:
-
FastQC, Trimmomatic, HISAT2 or STAR, featureCounts, DESeq2 or edgeR (R packages).
Procedure:
-
Raw Read Quality Control: Assess the quality of the raw sequencing reads (FASTQ files) using FastQC.[12]
-
Trimming: Remove adapter sequences and low-quality bases from the reads using a tool like Trimmomatic.[12]
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.[12]
-
Quantification: Count the number of reads mapping to each gene to generate a counts matrix. Tools like featureCounts or HTSeq-count are commonly used.[12]
-
Differential Expression Analysis:
-
Import the counts matrix into R.
-
Use a package like DESeq2 or edgeR to perform normalization and statistical analysis, comparing the omeprazole-treated samples to the vehicle controls.
-
Identify DEGs based on statistical significance (e.g., adjusted p-value < 0.05) and fold change (e.g., |log2(FoldChange)| > 1).[7]
-
Data Presentation: Differentially Expressed Genes
Studies have identified several genes that are differentially regulated following omeprazole exposure.[3][7] The results of a DEG analysis are typically presented in a table.
| Gene Symbol | Log2(Fold Change) | p-value | Adjusted p-value | Regulation | Putative Function[3][7][13] |
| JAK2 | 1.58 | 1.2e-6 | 2.5e-5 | Up | Signal transduction, cell proliferation |
| PTK2 | 1.35 | 4.5e-6 | 7.8e-5 | Up | Cell adhesion, migration |
| CTGF | 2.10 | 9.8e-8 | 1.1e-6 | Up | Profibrotic signaling |
| TIMP-1 | 1.89 | 3.2e-7 | 5.0e-6 | Up | Profibrotic signaling |
| CTNNB1 | -1.25 | 8.1e-5 | 9.9e-4 | Down | Cell adhesion, Wnt signaling |
| HNRNPA1 | -1.60 | 2.0e-6 | 4.1e-5 | Down | RNA processing, splicing |
Application Note 2: Validation of Gene Expression Changes
Objective: To validate the expression changes of specific genes identified through high-throughput methods. Quantitative Real-Time PCR (qRT-PCR) is the gold standard for this purpose due to its sensitivity and specificity.
Protocol 2.1: qRT-PCR for Gene Expression Validation
This protocol provides a method to confirm the results from RNA-Seq or microarray analysis.
Materials:
-
Total RNA from omeprazole- and vehicle-treated samples (from Protocol 1.1)
-
cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit)[9]
-
qPCR master mix (e.g., SYBR Green or TaqMan-based)
-
Gene-specific forward and reverse primers for target and reference genes
-
qRT-PCR instrument
Procedure:
-
Primer Design: Design or obtain validated primers for your target genes (e.g., JAK2, CTGF) and at least two stable reference genes (e.g., GAPDH, ACTB).
-
cDNA Synthesis:
-
Synthesize cDNA from 100-1000 ng of total RNA using a reverse transcription kit according to the manufacturer's protocol.[9]
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, primers, and master mix.
-
Run the reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Include no-template controls (NTCs) to check for contamination and a melt curve analysis (for SYBR Green) to verify product specificity.[14]
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Calculate the relative expression of target genes using the ΔΔCq method, normalizing to the geometric mean of the reference genes.
-
Data Presentation: Validation Results
The validation data should demonstrate a strong correlation between the high-throughput and qRT-PCR results.
| Gene Symbol | RNA-Seq Log2(Fold Change) | qRT-PCR Log2(Fold Change) | Validation Status |
| JAK2 | 1.58 | 1.49 | Confirmed |
| CTGF | 2.10 | 2.25 | Confirmed |
| CTNNB1 | -1.25 | -1.31 | Confirmed |
Application Note 3: Analysis of Omeprazole's Impact on Signaling Pathways
Objective: To understand the biological context of the identified DEGs by analyzing their involvement in signaling pathways, biological processes, and molecular networks.
Techniques:
-
Gene Ontology (GO) Enrichment Analysis: Identifies over-represented biological processes, molecular functions, and cellular components within the DEG list.[7]
-
Pathway Analysis (e.g., KEGG, Reactome): Maps DEGs to known signaling and metabolic pathways.
-
Protein-Protein Interaction (PPI) Network Analysis: Visualizes the functional interactions between the proteins encoded by DEGs, often identifying key hub genes.[3]
Protocol 3.1: Pathway and Network Analysis Workflow
Software/Tools:
-
Web-based tools (e.g., DAVID, Metascape)
-
Cytoscape with plugins (e.g., ClueGO, STRING)
Procedure:
-
Prepare Gene List: Use the list of significant DEGs (gene symbols) from the high-throughput analysis.
-
Perform Enrichment Analysis: Input the gene list into a tool like DAVID or the ClueGO plugin in Cytoscape to perform GO and pathway enrichment analysis.
-
Construct PPI Network: Use the STRING database (accessible via its website or Cytoscape plugin) to build a PPI network from the DEG list.[3]
-
Analyze and Visualize: In Cytoscape, analyze the network's topology to identify hub genes (highly connected nodes).[7] Visualize the network, integrating the enrichment analysis results to highlight affected pathways.
Visualization: Signaling Pathways Affected by Omeprazole
Studies suggest omeprazole can impact several key signaling pathways.
Application Note 4: Pharmacogenetic Analysis of Omeprazole Response
Objective: To determine an individual's CYP2C19 genotype to predict their omeprazole metabolic phenotype. This is critical because the rate of omeprazole metabolism significantly affects its plasma concentration and, consequently, its therapeutic efficacy and impact on gene expression.[2][15]
Protocol 4.1: CYP2C19 Genotyping by PCR and Sanger Sequencing
This protocol is for identifying key single nucleotide polymorphisms (SNPs) in the CYP2C19 gene, such as those defining the no-function *2 allele and the increased-function *17 allele.[16][17]
Materials:
-
Genomic DNA extracted from blood or saliva
-
PCR master mix (e.g., TAQ-Ti DNA polymerase)[16]
-
Oligonucleotide primers flanking the target SNP regions in CYP2C19[16]
-
Agarose (B213101) gel and electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing reagents (e.g., BigDye Terminator) and access to a genetic analyzer[16]
-
Sequence analysis software (e.g., Geneious Prime)[16]
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from patient samples.
-
PCR Amplification:
-
Set up a PCR reaction using genomic DNA as a template and primers specific to the CYP2C19 region of interest.
-
Run a touchdown PCR protocol for robust amplification:
-
Initial denaturation: 94°C for 2 min.
-
15 cycles of: 94°C for 15s, 65°C for 15s (decreasing 1°C per cycle), 72°C for 1.5 min.
-
20 cycles of: 94°C for 15s, 50°C for 15s, 72°C for 1.5 min.
-
Final extension: 72°C for 5 min.[16]
-
-
-
PCR Product Verification: Confirm the successful amplification of the correct size product by running a small amount on an agarose gel.
-
Sequencing:
-
Purify the remaining PCR product.
-
Perform Sanger sequencing using the same primers.
-
-
Bioinformatic Analysis:
-
Analyze the resulting chromatograms with sequencing software.
-
Align the sequence to the CYP2C19 reference gene sequence to identify variants and determine the genotype.[16]
-
Data Presentation: CYP2C19 Metabolizer Phenotypes
The genotype is used to classify individuals into metabolizer phenotypes, which has direct implications for omeprazole dosing and expected response.[18]
| Phenotype | Example Genotypes | Clinical Consequence for Omeprazole |
| Ultrarapid Metabolizer | 17/17 | Increased metabolism, lower plasma levels, potential treatment failure.[15][18] |
| Rapid Metabolizer | 1/17 | Increased metabolism, lower plasma levels, potential treatment failure.[15][18] |
| Normal Metabolizer | 1/1 | Expected response at standard doses.[15][18] |
| Intermediate Metabolizer | 1/2, 2/17 | Decreased metabolism, higher plasma levels, enhanced efficacy.[15][18] |
| Poor Metabolizer | 2/2, 2/3 | Significantly decreased metabolism, much higher plasma levels, enhanced efficacy but potential for side effects.[15][18] |
References
- 1. Pharmacological Effects and Toxicogenetic Impacts of Omeprazole: Genomic Instability and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. Evaluation of long-term consumption of omeprazole disadvantages: a network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Effects and Toxicogenetic Impacts of Omeprazole: Genomic Instability and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Side effects of omeprazole: a system biology study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An integrated network analysis, RNA-seq and in vivo validation approaches to explore the protective mechanism of Mongolian medicine formulae Ruda-6 against indomethacin-induced gastric ulcer in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Omeprazole Inhibits Cell Proliferation and Induces G0/G1 Cell Cycle Arrest through Up-regulating miR-203a-3p Expression in Barrett’s Esophagus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gene-quantification.de [gene-quantification.de]
- 12. youtube.com [youtube.com]
- 13. Omeprazole induces profibrotic gene expression in rat kidney: implication of TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Frontiers | Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus [frontiersin.org]
- 17. dovepress.com [dovepress.com]
- 18. gene2rx.com [gene2rx.com]
Application Notes & Protocols: Omeprazole as a Tool Compound in Pharmacology Research
Introduction
Omeprazole, a member of the proton pump inhibitor (PPI) class of drugs, is a cornerstone in the treatment of acid-related gastrointestinal disorders.[1] Its primary therapeutic effect stems from the specific and irreversible inhibition of the H+/K+-ATPase enzyme system, or proton pump, located on the secretory surface of gastric parietal cells.[2][3] This mechanism effectively suppresses the final step of gastric acid production.[2] Beyond its clinical applications, omeprazole serves as an invaluable tool compound in pharmacological research. Its well-defined mechanism of action allows scientists to probe the roles of proton pumps and acid secretion in various physiological and pathological processes. Furthermore, ongoing research into its off-target effects provides a means to investigate novel cellular pathways.[4][5]
These notes provide researchers, scientists, and drug development professionals with a detailed overview of omeprazole's pharmacological profile, quantitative data for experimental design, and standardized protocols for its use in both in vitro and in vivo research settings.
Mechanism of Action
On-Target: H+/K+-ATPase Inhibition
Omeprazole is a prodrug that requires activation in an acidic environment.[6] After systemic absorption, it is selectively concentrated in the acidic canaliculi of gastric parietal cells.[7] Here, the acidic conditions catalyze its conversion into a reactive sulfenamide (B3320178) intermediate.[6] This active form then forms a stable, covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase enzyme.[1][8] This irreversible binding inactivates the pump, thereby inhibiting the transport of H+ ions into the gastric lumen and blocking acid secretion from both basal and stimulated pathways.[2][7] The effect persists until new pump enzymes are synthesized, resulting in a long duration of action (up to 72 hours) despite omeprazole's short plasma half-life of about one hour.[2][7]
Off-Target Mechanisms and Considerations
Recent studies indicate that omeprazole's biological effects may not be exclusively linked to proton pump inhibition in acidic environments. Research has demonstrated that omeprazole can bind to a wide range of proteins, some of which lack cysteine residues, via mechanisms that are not dependent on low pH.[4][5] This suggests that omeprazole can form stable complexes with non-canonical protein targets.[4] Additionally, some findings suggest that proton pump inhibitors can be activated in neutral pH conditions through interactions with zinc-binding proteins, potentially disrupting proteins involved in the immune system.[9] These off-target interactions are a critical consideration for researchers, as they could lead to unexpected pharmacological effects or confound experimental results, particularly in long-term studies or at high concentrations.[5]
Data Presentation
Quantitative data from published studies are crucial for designing new experiments. The following tables summarize key parameters for omeprazole in various research contexts.
Table 1: Summary of In Vitro Experimental Parameters
| Parameter | System | Value | Reference |
|---|---|---|---|
| IC₅₀ | Pig Gastric H+/K+-ATPase (pH 6.1) | 3.9 µM | [10] |
| IC₅₀ | Pig Gastric H+/K+-ATPase (pH 7.4) | 36 µM | [10] |
| IC₅₀ | Dog Kidney Na+/K+-ATPase | 186 µM | [10] |
| Effective Concentration | Promotes cell migration (RGM-1 cells) | 1 µM - 100 µM | [11] |
| Effective Concentration | Inhibits cell proliferation (BE cells) | 40 µM - 200 µM | [12][13] |
| Effective Concentration | Binds to proteins (HEK293 cell lysates) | 1 µM - 100 µM |[4] |
Table 2: Summary of In Vivo Experimental Parameters
| Parameter | Animal Model | Dose & Route | Duration | Use Case | Reference |
|---|---|---|---|---|---|
| Anti-inflammatory Effect | Rat (CCI model) | 50 mg/kg/day, oral | 14 days | Neuropathic pain study | [14] |
| Nitrosation Interaction | Rat (Sprague-Dawley) | 10 mg/kg/day, i.p. | 14 days | Nitrite interaction study | [15] |
| Hepatotoxicity Study | Rat (Wistar) | 100 mg/kg/day, oral | 14 days | High-dose toxicity evaluation | [16] |
| Min. Effective Dose | Human (Neonate, <32 wks GA) | 2.5 mg/kg/day, oral | N/A | Dose-finding study | [17] |
| Min. Effective Dose | Human (Neonate, >32 wks GA) | 1 mg/kg/day, oral | N/A | Dose-finding study |[17] |
Experimental Protocols
The following are generalized protocols based on methodologies from published research. Researchers should adapt these protocols to their specific experimental needs and cell/animal models.
Protocol 1: In Vitro Inhibition of Cell Proliferation
This protocol is designed to assess the effect of omeprazole on the proliferation and cell cycle of cultured cells, such as Barrett's esophagus cells.[12][13]
Materials:
-
Cell line of interest (e.g., CP-A, ATCC CRL-4027)
-
Complete cell culture medium
-
Omeprazole (powder, suitable for cell culture)
-
DMSO (for stock solution)
-
Cell proliferation assay kit (e.g., CCK-8)
-
Flow cytometer and appropriate cell cycle analysis reagents (e.g., Propidium Iodide)
-
Multi-well plates (96-well for proliferation, 6-well for cell cycle)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of omeprazole (e.g., 100 mM) in DMSO. Store at -20°C.
-
Cell Seeding: Seed cells in appropriate plates. For a 96-well plate, seed ~5,000 cells/well. For a 6-well plate, seed ~2x10⁵ cells/well. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of omeprazole in complete medium from the stock solution to achieve final concentrations (e.g., 0, 40, 80, 160, 200 µM). Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically <0.1%). Replace the old medium with the omeprazole-containing medium.
-
Incubation: Incubate cells for desired time points (e.g., 12, 24, 48 hours).
-
Proliferation Assay (CCK-8):
-
Add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubate for 1-4 hours at 37°C.
-
Measure absorbance at 450 nm using a microplate reader.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Harvest cells from the 6-well plate by trypsinization.
-
Wash with PBS and fix in cold 70% ethanol (B145695) overnight at 4°C.
-
Wash again with PBS and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 2: In Vivo Evaluation in a Rodent Model
This protocol provides a framework for assessing the effects of omeprazole in a rat model, which can be adapted for studying various outcomes like anti-inflammatory or toxicological effects.[14][16]
Materials:
-
Rodent model (e.g., Wistar or Sprague-Dawley rats)
-
Omeprazole
-
Vehicle for administration (e.g., normal saline, 1% acacia solution)
-
Administration tools (e.g., oral gavage needles, syringes)
-
Anesthesia and surgical tools for sample collection
-
Equipment for sample analysis (e.g., centrifuge, spectrophotometer, histology supplies)
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (minimum n=6 per group):
-
Group 1: Control (Vehicle only)
-
Group 2: Omeprazole (e.g., 50 mg/kg)
-
Group 3: Positive Control/Reference Drug (if applicable)
-
-
Drug Preparation & Administration: Prepare a fresh suspension of omeprazole in the chosen vehicle daily. Administer the assigned treatment to each animal (e.g., via oral gavage) once daily for the study duration (e.g., 14 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, changes in body weight, and food/water intake.
-
Sample Collection: At the end of the study period (e.g., on Day 14), anesthetize the animals. Collect blood via cardiac puncture for biochemical analysis (e.g., liver enzymes SGOT, SGPT).[16] Perfuse the animals with saline and collect tissues of interest (e.g., liver, sciatic nerve).[14][16]
-
Biochemical Analysis: Separate serum from blood samples and analyze for relevant biomarkers using standard assay kits.
-
Histopathological Analysis: Fix a portion of the collected tissue in 10% neutral buffered formalin, process, embed in paraffin, section, and stain (e.g., with Hematoxylin and Eosin) for microscopic examination.
-
Data Analysis: Analyze quantitative data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare treatment groups with the control group.
References
- 1. Pharmacological Effects and Toxicogenetic Impacts of Omeprazole: Genomic Instability and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omeprazole - Wikipedia [en.wikipedia.org]
- 3. Omeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Binding of omeprazole to protein targets identified by monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 7. Clinical pharmacology of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of omeprazole to protein targets identified by monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scitechdaily.com [scitechdaily.com]
- 10. Studies on the mechanism of action of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Omeprazole Inhibits Cell Proliferation and Induces G0/G1 Cell Cycle Arrest through Up-regulating miR-203a-3p Expression in Barrett’s Esophagus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo and in vitro protective effects of omeprazole against neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rjppd.org [rjppd.org]
- 17. Dose-Finding Study of Omeprazole on Gastric pH in Neonates with Gastro-Esophageal Acid Reflux Using a Bayesian Sequential Approach | PLOS One [journals.plos.org]
Application Notes and Protocols for the Formulation of Omeprazole in Pediatric Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Omeprazole, a proton pump inhibitor, is a cornerstone in the management of acid-related gastrointestinal disorders. Its application in pediatric populations, and by extension, pediatric animal models, necessitates specialized formulations due to the inability of young subjects to swallow solid dosage forms and the inherent instability of omeprazole in acidic environments. These application notes provide detailed protocols for the preparation, stability testing, and in vivo administration of omeprazole oral suspensions tailored for pediatric animal research.
Data Presentation
Table 1: Omeprazole Oral Suspension Formulations
| Formulation ID | Omeprazole Source | Concentration (mg/mL) | Vehicle/Excipients | Key Findings | Reference |
| FS-01 | Pure Omeprazole Powder | 2 | 8.4% Sodium Bicarbonate Solution in Purified Water | Simple and effective for immediate use.[1] | [1] |
| FS-02 | Crushed Omeprazole Pellets | 2 | Complete vehicle with humectant, suspending, sweetening, antioxidant, and flavoring agents. | Stable for at least 150 days at 4°C and 14 days at 25°C.[2] | [2] |
| FS-03 | Pure Omeprazole Powder | 2 | Complete vehicle (as in FS-02). | Stable for at least 90 days at 4°C.[2] | [2] |
| FS-04 | Pure Omeprazole Powder | 2 | 8% Sodium Bicarbonate with Glycerin. | Recommended for immediate-release suspensions to enhance bioavailability.[3] | [3] |
| FS-05 | Crushed Omeprazole Pellets | 2 | 8% Sodium Bicarbonate with Glycerin. | Also a viable option for immediate-release formulations.[3] | [3] |
Table 2: Stability of Compounded Omeprazole Suspensions (2 mg/mL)
| Formulation Base | Storage Temperature | Duration of Stability (>90% Potency) | pH Range | Reference |
| Crushed Pellets in Complete Vehicle | 4°C | 150 days | 9.4 - 10.1 | [2] |
| Crushed Pellets in Complete Vehicle | 25°C | 14 days | Not specified | [2] |
| Pure Omeprazole in Complete Vehicle | 4°C | 90 days | 9.5 - 10.1 | [2] |
| Pure Omeprazole in 8.4% Sodium Bicarbonate | Refrigerated (2-8°C) | Up to 45 days | ~8.3 | [1] |
Table 3: Dosing Regimens for Omeprazole in Pediatric Animal Models
| Animal Model | Age/Weight | Dose (mg/kg) | Route of Administration | Study Context | Reference |
| Rat | Not Specified | 10 - 100 | Oral/Intraduodenal | Inhibition of gastric ulcers/erosions. | [4] |
| Rat | Not Specified | 20 | Peroral | Gastric acid secretion study; effect lasted at least 24 hours. | [4] |
| Rat | Not Specified | 200 (divided daily dose) | Oral | Acceleration of acetic acid-induced gastric ulcer healing. | [4] |
| Neonatal Foal | 5 - 14 days | 4 | Oral (Paste) | Effective increase in intragastric pH. | [5] |
| Infant Rat | Neonatal | 25 | Subcutaneous | Study of effects on gastric mucosa development. | [5] |
Experimental Protocols
Protocol 1: Preparation of Omeprazole Oral Suspension (2 mg/mL) using Sodium Bicarbonate
Objective: To prepare a simple and effective omeprazole suspension for immediate use in pediatric animal studies.
Materials:
-
Omeprazole powder
-
Sodium Bicarbonate (NaHCO₃)
-
Purified water
-
Weighing scale
-
Mortar and pestle
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
Amber glass bottle for storage
Procedure:
-
Prepare 8.4% Sodium Bicarbonate Solution: Dissolve 8.4 g of sodium bicarbonate in 100 mL of purified water. Stir until completely dissolved.
-
Calculate Ingredients: Determine the total volume of suspension required. For every 1 mL of final suspension, 2 mg of omeprazole is needed.
-
Weigh Omeprazole: Accurately weigh the required amount of omeprazole powder.
-
Trituration: Place the omeprazole powder in a mortar and triturate to a fine powder.
-
Suspension Formation: Gradually add a small volume of the 8.4% sodium bicarbonate solution to the mortar while mixing to form a smooth paste.
-
Dilution: Transfer the paste to a graduated cylinder. Use additional sodium bicarbonate solution to rinse the mortar and pestle, adding the rinsing to the graduated cylinder to ensure complete transfer of the drug.
-
Final Volume: Add the 8.4% sodium bicarbonate solution to the graduated cylinder to reach the final desired volume.
-
Mixing: Transfer the suspension to an amber glass bottle containing a magnetic stir bar and mix thoroughly for at least 15 minutes.
-
Storage: Store in a tightly sealed, light-resistant container in the refrigerator (2-8°C). Shake well before each use.
Protocol 2: In Vivo Administration of Omeprazole Suspension to Pediatric Rats via Oral Gavage
Objective: To administer a precise dose of omeprazole suspension to pediatric rats.
Materials:
-
Prepared omeprazole suspension (2 mg/mL)
-
Pediatric rat model (specify strain, age, and weight)
-
Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch curved ball-tip needle for weanling rats)
-
Syringe (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Dose Calculation: Weigh each animal immediately before dosing. Calculate the required volume of omeprazole suspension based on the animal's weight and the desired dose (e.g., for a 20 mg/kg dose in a 50 g rat, the required dose is 1 mg, which corresponds to 0.5 mL of a 2 mg/mL suspension).
-
Preparation: Shake the omeprazole suspension vigorously to ensure homogeneity. Draw the calculated volume into the syringe.
-
Animal Handling: Gently restrain the rat to prevent movement and ensure the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gavage Needle Insertion: Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the suspension.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.
-
Record Keeping: Document the date, time, animal ID, weight, dose, and volume administered.
Visualizations
Caption: Experimental workflow for omeprazole formulation and in vivo testing.
Caption: Mechanism of action of omeprazole via proton pump inhibition.
Potential Adverse Effects in Animal Models
While generally well-tolerated, studies in animals have noted some potential adverse effects of omeprazole, particularly with long-term or high-dose administration:
-
Rodents (Rats and Mice): Long-term administration of high doses has been associated with hyperplasia of oxyntic mucosal cells.[6][7] Minor changes in hematological parameters, such as decreases in erythrocyte count, hematocrit, and hemoglobin, have been occasionally observed at higher doses.[6][7] In rats, gastric carcinoids have been reported, which are thought to be a secondary effect of hypergastrinemia resulting from profound acid suppression.[6][7]
-
Neonatal Foals: The use of acid-suppressive medications, including omeprazole, has been associated with an increased risk of diarrhea in neonatal foals treated in intensive care units.[5]
-
General: As with any oral medication administered via gavage, there is a risk of administration error leading to respiratory distress. Proper training and technique are crucial.
Conclusion
The successful use of omeprazole in pediatric animal studies hinges on the appropriate formulation to ensure stability and accurate dosing. The protocols and data presented here provide a comprehensive guide for researchers to prepare and administer omeprazole effectively, while also considering potential adverse effects. The provided diagrams offer a clear visual representation of the experimental workflow and the drug's mechanism of action, aiding in study design and communication of research findings.
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of omeprazole on gastric acid secretion in rat: evaluation of dose, duration of effect, and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment with histamine-type 2 receptor antagonists and omeprazole increase the risk of diarrhoea in neonatal foals treated in intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicological studies on omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Omeprazole Instability in Acidic Experimental Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with omeprazole's instability in acidic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my omeprazole degrading during my in vitro experiment?
Omeprazole is a proton pump inhibitor that is highly unstable in acidic environments.[1] It is a weak base and undergoes rapid degradation at a low pH.[2] The chemical stability of omeprazole is a function of pH; it degrades rapidly at pH values below 7.4 but is stable in alkaline conditions (pH 9.5).[3] This acid-catalyzed degradation is a primary reason for experimental variability and failure.[1]
Q2: What are the primary degradation products of omeprazole in acidic conditions?
Under acidic conditions, omeprazole rearranges to form a reactive cyclic sulfenamide, which is the pharmacologically active form that inhibits the proton pump.[3][4] However, further degradation occurs rapidly, leading to several by-products. High-resolution mass spectrometry has identified the main degradation product as a rearranged monomer. Other identified species include doubly and singly charged dimers with varying numbers of sulfur atoms in the dimer bridge.[5] Known degradation products also include omeprazole sulfone and 5-methoxy-2-benzimidazole-2-thiol.[6]
Q3: How can I prevent omeprazole degradation in my acidic experimental setup?
There are two primary strategies to protect omeprazole from acid-induced degradation in experimental settings:
-
Enteric Coating: For studies involving oral administration models, using enteric-coated granules or pellets is the standard approach.[7] The enteric coating is designed to be insoluble in the acidic environment of the stomach, protecting the drug and allowing for its release in the higher pH of the small intestine.[8][9]
-
Buffering with Alkaline Agents: For in vitro experiments or immediate-release formulations, the most effective method is to co-formulate or dissolve omeprazole with a buffering agent to neutralize the acidic environment.[8] Sodium bicarbonate is a commonly used and effective stabilizer.[9][10]
Troubleshooting Guide
Problem: Inconsistent results in cell-based assays using omeprazole.
-
Possible Cause: Degradation of omeprazole in the acidic microenvironment of the cell culture medium or within cellular compartments.
-
Troubleshooting Steps:
-
pH Monitoring: Regularly monitor the pH of your cell culture medium.
-
Use of Buffers: Prepare omeprazole stock solutions in an alkaline buffer (e.g., sodium bicarbonate solution at pH 9.5) immediately before use.[3]
-
Fresh Preparations: Always use freshly prepared omeprazole solutions for each experiment, as it is unstable in aqueous solutions even at neutral pH over extended periods.
-
Control Experiments: Include a "degraded omeprazole" control by intentionally exposing a sample of the drug to acidic conditions before the experiment to assess the impact of degradation products.
-
Problem: Low recovery of omeprazole during analytical quantification (e.g., HPLC).
-
Possible Cause: Degradation of omeprazole in the solvent or mobile phase during sample preparation and analysis.
-
Troubleshooting Steps:
-
Solvent Selection: Use alkaline solvents for sample extraction and dilution. A common diluent is a sodium bicarbonate solution.[3]
-
Mobile Phase pH: Ensure the pH of the HPLC mobile phase is neutral or slightly alkaline to prevent on-column degradation. A mobile phase pH of 6.5 has been used successfully.[7]
-
Temperature Control: Keep samples cool (e.g., 4°C) during storage and in the autosampler to slow down degradation kinetics.[3]
-
Data Presentation
Table 1: pH-Dependent Stability of Omeprazole
| pH | Half-life at 25°C | Reference |
| < 4 | < 10 minutes | [1] |
| 5.0 | 43 minutes | [11] |
| 6.5 | 18 hours | [8][12] |
| 10.0 | 2.8 months | [11] |
| 11.0 | ~300 days | [1] |
Table 2: Stability of Omeprazole Formulations at Different Temperatures
| Formulation | Storage Temperature | Stability (Remains >90% of initial concentration) | Reference |
| Formulation A (using crushed omeprazole pellets with vehicle) | 4°C (refrigerated) | At least 150 days | [3] |
| Formulation A (using crushed omeprazole pellets with vehicle) | 25°C (room temperature) | 14 days | [3] |
| Formulation B (using pure omeprazole with vehicle) | 4°C (refrigerated) | At least 90 days | [3] |
| Formulation B (using pure omeprazole with vehicle) | 25°C (room temperature) | Not recommended for more than 1 day | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Omeprazole Oral Suspension
This protocol is adapted for preparing a stabilized omeprazole suspension for experimental use, based on formulations designed for pediatric patients.[3]
Materials:
-
Pure omeprazole powder
-
Sodium bicarbonate
-
Purified water
-
Glycerin
-
Sorbitol (70% solution)
-
Sodium carboxymethyl cellulose (B213188)
-
Magnetic stirrer
-
pH meter
Procedure:
-
Prepare Sodium Bicarbonate Vehicle: Dissolve sodium bicarbonate in 80% of the final volume of purified water to achieve a final concentration of 8.4% (w/v). Adjust the pH of the solution to 9.5 with 0.1 M sodium hydroxide. Add purified water to the final volume.
-
Prepare the Suspension:
-
Weigh the required amount of pure omeprazole powder.
-
In a mortar, triturate the omeprazole with a small amount of glycerin to form a smooth paste.
-
Gradually add the 70% sorbitol solution while grinding to form a suspension.
-
In a separate container, dissolve any additional sweetening or flavoring agents in a portion of the sodium bicarbonate vehicle.
-
Add this solution to the omeprazole suspension and mix thoroughly.
-
Incorporate the sodium carboxymethyl cellulose as a suspending agent.
-
Transfer the suspension to a graduated cylinder and add the remaining sodium bicarbonate vehicle to the final volume.
-
Verify the final pH is approximately 9.5.
-
Protocol 2: In Vitro Stability Testing of Omeprazole in Acidic Media
This protocol outlines a method to assess the acid resistance of an omeprazole formulation.[13]
Materials:
-
Omeprazole formulation to be tested
-
0.1 M Hydrochloric acid (HCl) solution (pH 1.2)
-
Phosphate (B84403) buffer (pH 6.8)
-
HPLC system with UV detector
-
Shaking water bath or dissolution apparatus
Procedure:
-
Acid Resistance Stage:
-
Disperse the omeprazole formulation in a predetermined volume of 0.1 M HCl at 37°C.
-
Agitate the mixture for a specified period (e.g., 2 hours) to simulate gastric transit.
-
At the end of the acid treatment, immediately neutralize the solution by adding it to a calculated volume of phosphate buffer to raise the pH to 6.8.
-
-
Drug Release Stage:
-
Continue agitation in the phosphate buffer at 37°C for a defined period (e.g., 45 minutes).
-
-
Quantification:
-
Withdraw samples at various time points during both stages.
-
Filter the samples and analyze the concentration of intact omeprazole using a validated HPLC method.
-
The percentage of drug remaining after the acid resistance stage indicates the stability of the formulation.
-
Visualizations
Caption: Omeprazole's Mechanism of Action.
References
- 1. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 5. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. mdpi.com [mdpi.com]
- 8. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immediate-Release Omeprazole/Sodium Bicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. mdpi.com [mdpi.com]
- 13. In vitro Approaches to Support Bioequivalence and Substitutability of Generic Proton Pump Inhibitors via Nasogastric Tube Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Omeprazole Dosage for Maximal Acid Suppression in Canines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with omeprazole in canine models. The information is designed to address specific issues that may be encountered during experiments aimed at achieving maximal gastric acid suppression.
Troubleshooting Guides
Issue 1: Suboptimal Gastric Acid Suppression with Once-Daily (q24h) Omeprazole Dosing
-
Question: Our study protocol uses a once-daily administration of omeprazole, but we are not achieving the desired level of gastric acid suppression (e.g., intragastric pH ≥ 3 for ≥ 75% of the day). What could be the cause, and how can we improve efficacy?
-
Answer:
-
Problem: Suboptimal acid suppression with once-daily dosing is a frequently observed phenomenon in canines.[1][2][3] Studies have consistently shown that twice-daily (q12h) administration of omeprazole is superior for achieving and maintaining target intragastric pH levels.[3][4][5] In fact, some research indicates that once-daily omeprazole may not be more effective than cimetidine (B194882) or a placebo in healing experimentally induced ulcers.[3]
-
Troubleshooting Steps:
-
Switch to Twice-Daily Dosing: The most effective step is to change the dosing frequency to every 12 hours. A dosage of approximately 1 mg/kg given twice daily has been shown to be effective in raising intragastric pH.[4]
-
Verify Administration Protocol: Ensure that omeprazole is administered on an empty stomach, typically 30 minutes before a meal.[6][7] This timing is crucial as proton pump inhibitors (PPIs) like omeprazole are most effective when proton pumps are actively secreting acid, which is stimulated by feeding.
-
Assess Formulation: The formulation of omeprazole can impact its bioavailability. Enteric-coated formulations are designed to protect the drug from degradation in the acidic stomach environment.[8][9] If using a compounded formulation, ensure its stability and bioavailability have been validated.
-
Consider Individual Variation: Be aware of significant inter-subject variability in the response to omeprazole.[10] Continuous intragastric pH monitoring can be invaluable for confirming that the treatment protocol is effective for each individual subject.[1]
-
-
Issue 2: Inconsistent Intragastric pH Readings
-
Question: We are observing wide fluctuations in intragastric pH throughout the day, even with what should be an adequate omeprazole dosage. What could be causing this inconsistency?
-
Answer:
-
Problem: Intragastric pH in dogs can be highly variable. This can be due to physiological reasons as well as technical issues with pH monitoring.
-
Troubleshooting Steps:
-
Evaluate pH Monitoring System: If using radiotelemetric pH capsules, ensure proper placement in the gastric fundus.[1] Premature passage of the capsule into the small intestine can lead to erroneously high pH readings.[10] Signal interference or loss can also occur if the distance between the transmitter and the receiver is too great.[1]
-
Feeding Schedule: The feeding schedule can significantly impact intragastric pH. Feeding typically stimulates acid secretion, which can lead to a drop in pH. Standardize the feeding times and composition of the diet across all study subjects to minimize this variability.
-
Confirm Dosing Compliance: Inadvertent missed doses will lead to a rapid drop in intragastric pH and a loss of acid suppression.[1] Implement a rigorous dosing and documentation schedule.
-
Rule out Underlying Conditions: Certain conditions can affect gastric pH and the efficacy of omeprazole. While omeprazole is used for various conditions, its primary function is to suppress acid.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended dosage of omeprazole for maximal acid suppression in dogs?
-
A1: For maximal and consistent acid suppression, a dosage of 0.8 to 1.0 mg/kg of omeprazole administered orally every 12 hours is recommended.[1][2][4] While once-daily dosing is used, it is often insufficient to meet the therapeutic goals for acid-related disorders established in human medicine.[3][5]
-
-
Q2: How long does it take for omeprazole to reach its maximum effect?
-
Q3: Should omeprazole be given with food?
-
Q4: Are there any significant side effects of long-term omeprazole administration in dogs?
-
A4: Long-term use of omeprazole can lead to a significant increase in serum gastrin levels.[6] Abrupt discontinuation after prolonged use (more than 3-4 weeks) may cause rebound gastric acid hypersecretion.[2][3] Therefore, a tapering dose is recommended when discontinuing the medication.[2] Some studies also suggest that long-term use can lead to alterations in the gastrointestinal microbiome.[6]
-
-
Q5: Can omeprazole be used concurrently with other medications?
-
A5: Caution should be exercised when co-administering omeprazole with drugs that require an acidic environment for absorption, such as certain azole antifungals (e.g., ketoconazole) and iron supplements.[12] Omeprazole can also interact with the metabolism of other drugs, so a thorough review of all concomitant medications is necessary.[13]
-
Data Presentation
Table 1: Efficacy of Different Omeprazole Dosing Regimens on Intragastric pH in Healthy Dogs
| Dosage Regimen | Mean Percentage of Time (MPT) pH ≥ 3 | Mean Percentage of Time (MPT) pH ≥ 4 | Mean pH | Reference |
| Placebo | 19.7% ± 15.5% | 28.3% ± 20.7% | 2.4 ± 1.0 | [8] |
| 10 mg Omeprazole Capsule (0.5-1.0 mg/kg) q12h | 91.2% ± 11.0% | 86.9% ± 13.7% | 5.4 ± 0.8 | [8] |
| 0.8 mg/kg Omeprazole q12h (in a dog with peptic ulceration) | Consistently > 75% | - | - | [1] |
| 1 mg/kg Omeprazole q24h | 70.2% (on day 6) | - | 4.09 (on day 6) | [11][14] |
Table 2: Pharmacokinetic Parameters of Omeprazole in Dogs
| Parameter | Value | Reference |
| Time to Peak Plasma Level | Within 1 hour | [15] |
| Elimination Half-Life | Approximately 1 hour | [15][16] |
| Oral Bioavailability (unprotected) | Approximately 15% | [9] |
| Intraduodenal Bioavailability | Approximately 70% | [9] |
| Protein Binding | 90% | [16] |
| Total Body Clearance | ~10.5 ml/min/kg | [17] |
Experimental Protocols
Protocol 1: Continuous Intragastric pH Monitoring
-
Objective: To continuously measure the intragastric pH in conscious, ambulatory dogs to assess the efficacy of acid-suppressing medications.
-
Methodology:
-
Subject Preparation: Dogs are fasted overnight prior to the procedure.
-
Capsule Placement: A radiotelemetric pH-monitoring capsule (e.g., Bravo pH Monitoring System) is placed in the gastric fundus under endoscopic guidance.
-
Data Recording: The capsule transmits pH data to a receiver worn by the dog or placed in its vicinity. Data is recorded continuously for a predetermined period (e.g., 48-96 hours).
-
Treatment Administration: The test compound (e.g., omeprazole) is administered according to the study protocol. Dosing times, feeding times, and any clinical observations are meticulously recorded.
-
Data Analysis: The recorded pH data is analyzed to calculate key parameters such as the mean percentage of time the intragastric pH is above 3 and 4 (MPT3 and MPT4).
-
Protocol 2: Dose-Escalation Study for Omeprazole Efficacy
-
Objective: To determine the optimal dose of omeprazole for achieving a target level of gastric acid suppression.
-
Methodology:
-
Baseline Measurement: After a washout period, baseline intragastric pH is measured for 24-48 hours using a continuous monitoring system.
-
Dose Administration (q24h): A starting dose of omeprazole (e.g., 1 mg/kg) is administered orally once daily for a set period (e.g., 5 days). Intragastric pH is continuously monitored.
-
Efficacy Assessment: At the end of the treatment period, the MPT3 and MPT4 are calculated. If the therapeutic goals are not met in a significant portion of the subjects, the dosing frequency is increased.
-
Dose Administration (q12h): The same total daily dose (or a slightly higher dose, e.g., 1 mg/kg) is administered twice daily (q12h) for another 5 days. Intragastric pH continues to be monitored.
-
Comparative Analysis: The MPT3 and MPT4 values from the once-daily and twice-daily dosing regimens are compared to the baseline and to each other to determine the more effective dosing strategy.
-
Mandatory Visualizations
Caption: Mechanism of action of omeprazole in a gastric parietal cell.
Caption: Experimental workflow for a canine omeprazole dose-finding study.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Prevalence and appropriateness of omeprazole prescription in dogs at a veterinary teaching hospital before and after the publication of the ACVIM consensus statement on the rational administration of gastrointestinal protectants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACVIM consensus statement: Support for rational administration of gastrointestinal protectants to dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Top 5 Recommendations for Using Acid Suppressants Effectively [cliniciansbrief.com]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Prospective Randomized Controlled Clinical Trial of the Long-Term Effects of Omeprazole on Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dvm360.com [dvm360.com]
- 8. A prospective, randomized, masked, placebo-controlled crossover study for the effect of 10 mg omeprazole capsules on gastric pH in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of gastric acid secretion by omeprazole in the dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. veterinaryevidence.org [veterinaryevidence.org]
- 12. Omeprazole for Dogs: Uses, Dosage, Side Effects - GoodRx [goodrx.com]
- 13. toegrips.com [toegrips.com]
- 14. veterinaryevidence.org [veterinaryevidence.org]
- 15. Animal pharmacodynamics of omeprazole. A survey of its pharmacological properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Troubleshooting Variability in Omeprazole Pharmacokinetic Studies
This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common sources of variability in omeprazole pharmacokinetic (PK) studies. The following question-and-answer format directly addresses specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Genetic Factors and Subject-Related Variability
Question 1: We are observing large inter-individual differences in omeprazole plasma concentrations (AUC and Cmax) in our study population. What could be the primary cause?
Answer: A primary cause for significant inter-individual variability in omeprazole pharmacokinetics is the genetic polymorphism of the Cytochrome P450 2C19 (CYP2C19) enzyme.[1][2][3] Omeprazole is extensively metabolized by CYP2C19, and genetic variations in this enzyme lead to different metabolic phenotypes.[3][4]
Individuals can be classified into three main groups based on their CYP2C19 genotype:
-
Poor Metabolizers (PMs): Carry two non-functional alleles (e.g., 2/2, 2/3, 3/3). They exhibit significantly reduced metabolism of omeprazole, leading to higher plasma concentrations and prolonged exposure.[2][5]
-
Intermediate Metabolizers (IMs): Carry one functional and one non-functional allele (e.g., 1/2, 1/3). They have a metabolic capacity between PMs and EMs.
-
Extensive Metabolizers (EMs): Carry two functional alleles (e.g., 1/1). They metabolize omeprazole at a "normal" rate.
-
Ultrarapid Metabolizers (UMs): Carry alleles that increase enzyme activity (e.g., 17/17). They may metabolize omeprazole more rapidly, leading to lower plasma concentrations.[1]
Troubleshooting Steps:
-
Genotyping: Perform CYP2C19 genotyping for all study subjects to stratify them by their metabolizer status. This is a critical step for data analysis and interpretation.
-
Data Stratification: Analyze the pharmacokinetic data separately for each metabolizer group. This will likely reduce the variability within each subgroup and reveal the true effect of the variable you are studying.
-
Phenotyping (Optional): An alternative or complementary approach is to determine the metabolic ratio (MR) of omeprazole to its main metabolite, 5-hydroxyomeprazole, in plasma or urine. A high MR can be indicative of poor metabolizer status.[6]
Question 2: How significant is the effect of CYP2C19 genotype on omeprazole exposure?
Answer: The effect is highly significant. Poor Metabolizers (PMs) can have substantially higher exposure to omeprazole compared to Extensive Metabolizers (EMs).
| CYP2C19 Phenotype | Approximate Fold-Increase in AUC Compared to EMs | Reference |
| Poor Metabolizers (PMs) | 3.3 to 4.2-fold higher | [5] |
| Intermediate Metabolizers (IMs) | 1.1 to 1.3-fold higher | [5] |
This table summarizes data from studies in Chinese populations after single or repeated doses. The exact values can vary based on ethnicity and study design.
Section 2: Study Design and Execution
Question 3: We see a significant delay in the time to reach maximum concentration (Tmax) and a decrease in Cmax in some subjects. What could be the issue?
Answer: This is a classic "food effect." The timing of food intake relative to omeprazole administration can significantly alter its absorption profile.[7][8] Omeprazole is an acid-labile drug, which is why it is often formulated in enteric-coated tablets or capsules designed to release the drug in the more neutral pH of the small intestine.[9]
-
Administration with Food: When taken with or after a meal, gastric emptying is delayed. This can delay the tablet's transit to the small intestine, thus delaying drug release and absorption (increased Tmax).[7] The presence of food can also decrease the rate and extent of absorption, leading to a lower Cmax and potentially a lower AUC.[7][10]
Troubleshooting Steps:
-
Standardize Food Intake: Ensure your study protocol strictly controls the timing of meals relative to drug administration. Typically, omeprazole should be administered in a fasted state (e.g., overnight fast of at least 10 hours) with a standardized volume of water.[8]
-
Control Meal Composition: If the study design requires administration with food (a "fed" state study), the meal should be standardized (e.g., a standard high-fat breakfast as per regulatory guidelines) for all subjects to ensure consistency.[11]
-
Record and Analyze: Meticulously record the exact times of drug and food intake for each subject. If deviations occur, you can analyze their potential impact on the pharmacokinetic profile.
| Parameter | Effect of Food (Administered with a Meal) | Reference |
| Tmax | Significantly delayed (by ~3-4 hours) | [7] |
| Cmax | Decreased (by 24% to 63% depending on formulation) | [10] |
| AUC | Decreased (by 12% to 35% depending on formulation) | [7][10] |
Question 4: We are conducting a study with multiple drugs. Could drug-drug interactions be affecting our omeprazole PK results?
Answer: Yes, absolutely. Omeprazole's metabolism can be affected by other drugs, and it can, in turn, alter the pharmacokinetics of co-administered drugs.[12][13][14]
Mechanisms of Interaction:
-
Inhibition of CYP2C19: Drugs that inhibit CYP2C19 can decrease the metabolism of omeprazole, leading to higher plasma concentrations.
-
Induction of CYP2C19/CYP3A4: Drugs that induce these enzymes (e.g., St. John's wort) can increase the metabolism of omeprazole, leading to lower plasma concentrations and potential treatment failure.[12][14]
-
Omeprazole as an Inhibitor: Omeprazole itself is an inhibitor of CYP2C19 and can increase the plasma concentrations of other drugs metabolized by this enzyme, such as diazepam and phenytoin.[15][16]
-
Gastric pH Alteration: By increasing gastric pH, omeprazole can affect the absorption of drugs whose bioavailability is pH-dependent, such as atazanavir, indinavir, and oral iron supplements.[12][16]
Troubleshooting Steps:
-
Review Co-medications: Create a comprehensive list of all concomitant medications (including over-the-counter drugs and herbal supplements like St. John's wort) for each study subject.[12]
-
Consult DDI Databases: Use reputable drug interaction databases to check for known interactions between omeprazole and the co-administered drugs.
-
Staggered Dosing: If a potentially interacting drug must be administered, consider a staggered dosing schedule if feasible and clinically appropriate, though this may not eliminate all interactions.
-
Exclusion Criteria: For future studies, consider stricter exclusion criteria regarding concomitant medications known to interact with omeprazole.
Section 3: Bioanalysis and Sample Handling
Question 5: Our bioanalytical results are inconsistent, showing high variability in quality control (QC) samples or unexpected degradation peaks. What should we investigate?
Answer: This could stem from issues with sample handling, processing, or the analytical method itself. Omeprazole is known to be unstable in acidic conditions and sensitive to heat and light.[9][17]
Potential Issues & Troubleshooting:
-
Sample Collection and Handling:
-
Anticoagulant: Ensure the correct anticoagulant (e.g., K2-EDTA) is used as specified in your validated method.[18]
-
pH Stability: Omeprazole degrades rapidly at low pH.[9] Ensure plasma is separated from whole blood promptly and frozen. While not always necessary, some labs may adjust plasma pH to be slightly basic before storage, though this must be validated.
-
Light and Temperature: Protect samples from light and keep them frozen at the appropriate temperature (typically -70°C or lower) until analysis. Repeated freeze-thaw cycles should be avoided.[17]
-
-
Sample Preparation (Extraction):
-
Inconsistent Recovery: If using protein precipitation or liquid-liquid extraction, ensure the procedure is performed consistently.[19] Inconsistent vortexing times, solvent volumes, or pH can lead to variable recovery.
-
Use of Internal Standard (IS): A stable, isotope-labeled internal standard (e.g., omeprazole-d3) is highly recommended to compensate for variability in sample preparation and matrix effects.[18]
-
-
LC-MS/MS Method:
-
Matrix Effects: Co-eluting endogenous components from plasma can suppress or enhance the ionization of omeprazole, leading to inaccurate quantification. Evaluate matrix effects by comparing the analyte response in post-extraction spiked plasma with the response in a neat solution.[18]
-
Instrument Performance: Common LC-MS/MS issues like retention time shifts, poor peak shape, or loss of sensitivity can cause variability.[20][21] Regularly check system suitability and perform routine maintenance.
-
Experimental Protocols
Protocol 1: Typical Pharmacokinetic Blood Sampling Schedule
This protocol is a general guideline for a single-dose oral omeprazole PK study.
-
Subject Preparation: Subjects fast for at least 10 hours overnight prior to dosing.
-
Pre-dose Sample: Collect one blood sample (0 hour) within 60 minutes before administering the omeprazole dose.
-
Dosing: Administer a single oral dose of omeprazole with a standardized volume of water (e.g., 240 mL). Record the exact time of administration.
-
Post-dose Sampling: Collect blood samples at the following time points post-dose: 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, and 24 hours.[22]
-
Sample Processing:
-
Collect blood into tubes containing K2-EDTA anticoagulant.
-
Centrifuge the blood at approximately 1500 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Transfer the resulting plasma into labeled cryovials.
-
Store plasma samples at -70°C or colder until bioanalysis.
-
Protocol 2: Bioanalytical Method for Omeprazole in Plasma using LC-MS/MS
This protocol outlines the key steps for a validated LC-MS/MS method.[18][19][23][24]
-
Preparation of Standards:
-
Prepare primary stock solutions (1 mg/mL) of omeprazole and a stable isotope-labeled internal standard (e.g., omeprazole-d3) in methanol.[18]
-
Perform serial dilutions to prepare working solutions for the calibration curve (CC) and quality control (QC) samples.
-
Spike blank human plasma with working solutions to create CC and QC samples at various concentrations (e.g., LLOQ, Low, Medium, High).[18]
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient might run from 10% B to 90% B over several minutes.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Omeprazole: Q1 m/z 346.1 -> Q3 m/z 198.0
-
Omeprazole-d3 (IS): Q1 m/z 349.1 -> Q3 m/z 201.0
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, ICH M10) for selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.[18]
Visualizations
Caption: Omeprazole's metabolic pathway from ingestion to systemic circulation.
Caption: A logical workflow for troubleshooting omeprazole PK variability.
References
- 1. Evaluation of the relationship between polymorphisms in CYP2C19 and the pharmacokinetics of omeprazole, pantoprazole and rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of CYP2C19 Genetic Polymorphisms on PK/PD Responses of Omeprazole in Korean Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the relationship between polymorphisms in CYP2C19 and the single‐dose pharmacokinetics of omeprazole in healthy Chinese volunteers: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 5. Effects of CYP2C19 genetic polymorphism on the pharmacokinetics and pharmacodynamics of omeprazole in Chinese people - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Variation in omeprazole pharmacokinetics in a random Iranian population: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of food on the pharmacokinetics of omeprazole, pantoprazole and rabeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 12. Pharmacokinetic drug interaction profile of omeprazole with adverse consequences and clinical risk management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Pharmacokinetic drug interaction profile of omeprazole with adverse consequences and clinical risk management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Omeprazole: pharmacology, pharmacokinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Omeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. STABILITY STUDY OF OMEPRAZOLE | Semantic Scholar [semanticscholar.org]
- 18. benchchem.com [benchchem.com]
- 19. ijpsr.com [ijpsr.com]
- 20. zefsci.com [zefsci.com]
- 21. Fix LC-MS problems with Shimadzu's downloadable troubleshooting guide | Separation Science [sepscience.com]
- 22. dovepress.com [dovepress.com]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
Technical Support Center: Minimizing Omeprazole Interference in Enzymatic Assays
This guide provides researchers, scientists, and drug development professionals with essential information to identify, troubleshoot, and mitigate interference caused by omeprazole in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: How does omeprazole interfere with enzymatic assays?
A1: Omeprazole can interfere with enzymatic assays through several mechanisms:
-
Direct Enzyme Inhibition: Omeprazole is a known inhibitor of several enzymes, most notably Cytochrome P450 (CYP) isoforms like CYP2C19, CYP2C9, and CYP3A4.[1][2][3][4] This inhibition can be competitive, non-competitive, or time-dependent.[1][3] It also inhibits H+,K+-ATPase and Carbonic Anhydrase (CA) isozymes.[5][6][7]
-
Fluorescence Quenching: Omeprazole has been shown to quench the native fluorescence of certain dyes, such as mercurochrome and eosin (B541160) Y, which can interfere with fluorescence-based assays.[8][9] This quenching effect can lead to false negatives or underestimated results.
-
Chemical Reactivity: Under acidic conditions, omeprazole is converted into a reactive sulfenamide (B3320178) intermediate. This intermediate can covalently bind to proteins, potentially altering enzyme structure and function.[6][10]
-
Assay Component Interaction: Omeprazole may interact with other assay components, such as substrates or detection reagents, leading to inaccurate readings.
Q2: Which specific enzymes are most affected by omeprazole?
A2: The most significantly affected enzymes are:
-
Cytochrome P450 (CYP) family: Particularly CYP2C19, for which omeprazole is a potent inhibitor.[2][3][4] It also affects CYP3A4 and, to a lesser extent, CYP2C9.[1][3][4]
-
H+,K+-ATPase: This is the primary target of omeprazole's therapeutic action, and it is irreversibly inhibited.[5][11]
-
Carbonic Anhydrases (CA): Omeprazole inhibits CA isozymes I and II, as well as gastric mucosa CA IV, in a dose- and pH-dependent manner.[6][7]
Q3: My assay is showing lower than expected activity in samples containing omeprazole. What could be the cause?
A3: Lower than expected activity is a common issue. The primary causes are likely:
-
Direct Inhibition: Omeprazole or its metabolites may be directly inhibiting your target enzyme. This is especially probable if your enzyme of interest is a CYP isoform.[2][3]
-
Fluorescence Quenching: If you are using a fluorescence-based detection method, omeprazole may be quenching the signal, leading to an artificially low reading.[8][9]
-
Protein Binding: The reactive form of omeprazole can bind to proteins, which may inactivate the enzyme.[10]
Q4: Can omeprazole cause false positives in assays?
A4: While less common than inhibition, interference leading to false positives can occur, particularly in complex systems like immunoassays where omeprazole might cause non-specific binding or cross-reactivity.[12] However, the more documented effect of omeprazole is a decrease in signal or activity.
Troubleshooting Guide
Use this step-by-step guide to diagnose and resolve suspected omeprazole interference.
Issue: Unexpected or Inconsistent Assay Results
Quantitative Data Summary
The inhibitory potential of omeprazole is often quantified by its IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant). Lower values indicate higher potency.
Table 1: Inhibitory Constants (Kᵢ) of Omeprazole and its Enantiomers for CYP Isoforms
| Enzyme | Inhibitor | Kᵢ (μM) | Inhibition Type | Source |
| CYP2C19 | S-Omeprazole | 3.4 | Competitive | ResearchGate[4] |
| CYP2C19 | R-Omeprazole | 5.7 | Competitive | ResearchGate[4] |
| CYP2C19 | Omeprazole (racemic) | 3.1 | - | R&D Systems |
| CYP2C9 | Omeprazole (racemic) | 40.1 | - | R&D Systems |
| CYP3A | Omeprazole (racemic) | 84.4 | - | R&D Systems |
Table 2: IC₅₀ Values of Omeprazole for Various Enzymes
| Enzyme | IC₅₀ (μM) | Conditions | Source |
| H+,K+-ATPase | 5.8 | - | R&D Systems |
| H+,K+-ATPase | 3.9 | Pre-incubated at pH 6.1 | PubMed[11] |
| H+,K+-ATPase | 36 | At pH 7.4 | PubMed[11] |
| (Na+ + K+)-ATPase | 186 | - | PubMed[11] |
Experimental Protocols
Protocol 1: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol is a general guideline for removing omeprazole from a biological matrix (e.g., plasma, cell lysate) before an enzymatic assay. Note: The specific SPE cartridge, solvents, and volumes should be optimized for your specific application.
Objective: To separate omeprazole from the sample matrix, allowing for accurate measurement of enzyme activity without interference.
Materials:
-
SPE Cartridge (e.g., C18, mixed-mode cation exchange)
-
Sample pre-treated with acid (e.g., 300 mM acetic acid)[13]
-
Methanol (B129727) (conditioning and elution solvent)
-
Deionized Water (equilibration solvent)
-
Wash Buffer (e.g., 5% Methanol in water)
-
Elution Buffer (e.g., Methanol with 2% formic acid)
-
Nitrogen evaporator or vacuum concentrator
Methodology:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.
-
Equilibration: Pass 1 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent dry out.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Pass 1 mL of Wash Buffer through the cartridge to remove hydrophilic impurities and weakly bound interferents.
-
Elution: Elute the retained omeprazole using 1 mL of Elution Buffer into a clean collection tube.
-
Dry-Down: Evaporate the elution solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in the assay buffer to be used for your enzymatic assay. The sample is now ready for analysis.
Protocol 2: Acid Dissociation for Immunoassays
This method is often used in anti-drug antibody (ADA) assays to dissociate immune complexes and can be adapted to reduce drug interference.[14]
Objective: To dissociate omeprazole from any binding proteins in the sample, thereby reducing its interference potential.
Materials:
-
Sample (e.g., plasma, serum)
-
Acid Solution (e.g., 300 mM Acetic Acid or 0.5M Glycine-HCl)[13][14]
-
Neutralization Buffer (e.g., 1M Tris-HCl, pH 9.0)
Methodology:
-
Acidification: Add the Acid Solution to your sample in a predetermined ratio (e.g., 1 part acid to 3 parts sample). Vortex gently.
-
Incubation: Incubate the mixture for 15-30 minutes at room temperature. This step allows for the dissociation of drug-protein complexes.
-
Neutralization: Add Neutralization Buffer to bring the sample pH back to a range compatible with your assay (typically pH 7.0-7.5). The exact volume should be optimized beforehand.
-
Analysis: Immediately proceed with your enzymatic or immunoassay protocol. The transiently dissociated omeprazole is less likely to interfere.
Signaling Pathway Visualization
Mechanism of CYP2C19 and CYP3A4 Inhibition by Omeprazole
Omeprazole acts as both a substrate and an inhibitor of key metabolic enzymes. Its metabolites can also contribute to the inhibition, complicating the interaction profile.[3]
// Node Definitions Omeprazole [label="Omeprazole", fillcolor="#FBBC05", fontcolor="#202124"]; CYP2C19 [label="CYP2C19 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP3A4 [label="CYP3A4 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolites [label="Metabolites\n(e.g., Omeprazole Sulfone,\n5-Hydroxyomeprazole)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibition_2C19 [label="Inhibition\n(Competitive &\nTime-Dependent)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition_3A4 [label="Inhibition\n(Reversible &\nTime-Dependent)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolism_2C19 [label="Metabolism", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolism_3A4 [label="Metabolism", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Omeprazole -> Metabolism_2C19 [color="#34A853"]; Metabolism_2C19 -> CYP2C19 [color="#34A853"]; CYP2C19 -> Metabolites [color="#34A853"];
Omeprazole -> Metabolism_3A4 [color="#34A853"]; Metabolism_3A4 -> CYP3A4 [color="#34A853"]; CYP3A4 -> Metabolites [color="#34A853"];
Omeprazole -> Inhibition_2C19 [color="#EA4335"]; Inhibition_2C19 -> CYP2C19 [color="#EA4335", arrowhead=T];
Metabolites -> Inhibition_2C19 [color="#EA4335", style=dashed];
Omeprazole -> Inhibition_3A4 [color="#EA4335"]; Inhibition_3A4 -> CYP3A4 [color="#EA4335", arrowhead=T];
Metabolites -> Inhibition_3A4 [color="#EA4335", style=dashed]; } dot Caption: Omeprazole's dual role as a substrate and inhibitor of CYP enzymes.
References
- 1. Selectivity of omeprazole inhibition towards rat liver cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review article: omeprazole and the cytochrome P450 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of action of omeprazole--a survey of its inhibitory actions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Omeprazole has a dual mechanism of action: it inhibits both H(+)K(+)ATPase and gastric mucosa carbonic anhydrase enzyme in humans (in vitro and in vivo experiments) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of omeprazole via fluorescence-quenching methodology; application to content uniformity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 10. Binding of omeprazole to protein targets identified by monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on the mechanism of action of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bioagilytix.com [bioagilytix.com]
- 14. Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Omeprazole in Research Animals
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when developing omeprazole formulations with improved oral bioavailability for research animals.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of omeprazole inherently low and variable in animal models?
A1: Omeprazole's low oral bioavailability is primarily due to two factors:
-
Acid Instability: Omeprazole is a proton pump inhibitor that is highly unstable and rapidly degrades in the acidic environment of the stomach.[1][2] This degradation occurs before the drug can reach the small intestine for absorption.
-
First-Pass Metabolism: After absorption in the intestine, omeprazole undergoes significant metabolism in the liver, primarily by cytochrome P450 enzymes (CYP1A1/2, 2D1, and 3A1/2 in rats), which reduces the amount of active drug reaching systemic circulation.[3][4]
Q2: What are the primary strategies to overcome omeprazole's degradation in the stomach?
A2: The most common and effective strategies are:
-
Enteric Coating: This involves coating omeprazole pellets or tablets with a polymer that is insoluble at the low pH of the stomach but dissolves at the higher pH of the small intestine.[1][2][5] This protects the drug from gastric acid. Commonly used polymers include Eudragit L 100-55 and hydroxypropylmethyl cellulose (B213188) phthalate (B1215562) (HPMCP).[6][7]
-
Buffering Agents: Co-formulating omeprazole with an alkaline agent, such as sodium bicarbonate, neutralizes stomach acid.[2][8][9] This allows for immediate-release formulations that can be absorbed more rapidly.[2]
Q3: Can nanoparticle-based formulations improve the oral bioavailability of omeprazole?
A3: Yes, nanoparticle-based systems are a promising approach. Key examples include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate omeprazole, protecting it from degradation and enhancing its absorption.[10][11][12][13][14] SLNs can improve bioavailability by increasing drug solubility and utilizing lymphatic transport pathways, which can help bypass first-pass metabolism.[13]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract.[15] SEDDS can enhance the solubility and absorption of lipophilic drugs like omeprazole.[16][17][18] A solid-SEDDS formulation has been shown to enhance the dissolution rate and stability of omeprazole at acidic pH.[16]
Troubleshooting Guides
Problem 1: Low and inconsistent plasma concentrations of omeprazole after oral administration of an enteric-coated formulation in rats.
| Potential Cause | Troubleshooting Step |
| Inadequate Enteric Coating | The coating may be too thin or not uniformly applied, leading to premature drug release in the stomach. Increase the coating thickness or optimize the coating process parameters.[5][19] |
| Inappropriate Polymer Choice | The selected enteric polymer may dissolve at a pH that is not optimal for the specific animal model's intestinal environment. Test polymers with different pH dissolution profiles (e.g., Eudragit L100-55 vs. HPMC P 55 S).[6][7] |
| "Carry-over" Effect | In crossover studies, the first dose of omeprazole can inhibit acid secretion, altering the gastric pH for the subsequent dose and leading to higher than expected bioavailability for the second administration.[20] Ensure an adequate washout period between doses in crossover designs. |
| Animal Model Variability | Factors such as liver cirrhosis or ulcerative colitis can alter the expression of metabolizing enzymes (e.g., CYP1A2, CYP3A1), significantly impacting omeprazole's pharmacokinetics.[4][21] Screen animals for underlying health conditions that could affect drug metabolism. |
Problem 2: Difficulty in preparing a stable and effective immediate-release omeprazole formulation with sodium bicarbonate.
| Potential Cause | Troubleshooting Step |
| Insufficient Buffering Capacity | The amount of sodium bicarbonate may not be enough to neutralize the gastric acid in the animal model effectively. Optimize the dose of sodium bicarbonate based on the expected gastric acid volume and concentration.[2] |
| Formulation Instability | Omeprazole can degrade in aqueous suspensions, even with buffering agents, if not prepared correctly. A study found that a suspension of pure omeprazole with 8% sodium bicarbonate and glycerin showed better stability and release than one made from crushed commercial pellets.[8][9] |
| Rapid Gastric Emptying | If the formulation empties from the stomach too quickly, the buffering effect may be short-lived. Consider the volume and composition of the formulation to potentially modulate gastric emptying time. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different Omeprazole Formulations in Animal Models.
| Formulation | Animal Model | Dose | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Relative Bioavailability (%) |
| Omeprazole-Resin Salt (Enteric Coated) | Rats | 10 mg/kg | ~1.5 | ~4 | ~5 | Reference |
| Omeprazole-Resin Salt + NaHCO3 | Rats | 10 mg/kg | ~6.0 | ~0.5 | ~12.5 | ~250% |
| Losec® (Commercial Enteric Coated) | Rats | 10 mg/kg | ~1.8 | ~4 | ~6 | ~120% |
| Losec® + NaHCO3 | Rats | 10 mg/kg | ~7.0 | ~0.4 | ~14 | ~280% |
| IV Administration | Rats (Control) | 20 mg/kg | - | - | ~7.9 | 100% (Absolute) |
| Oral Administration | Rats (Control) | 40 mg/kg | - | - | ~7.5 | ~24% (Absolute) |
| IV Administration | Rats (Cirrhotic) | 20 mg/kg | - | - | ~19.7 | 100% (Absolute) |
| Oral Administration | Rats (Cirrhotic) | 40 mg/kg | - | - | ~33.8 | ~86% (Absolute) |
Data compiled and adapted from multiple sources for comparative purposes.[4][20]
Experimental Protocols
Protocol 1: Preparation of Omeprazole Solid Lipid Nanoparticles (SLNs)
This protocol describes a general method for preparing omeprazole-loaded SLNs using a hot homogenization and ultrasonication technique.
Materials:
-
Omeprazole
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl behenate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
Organic solvent (optional, e.g., acetone)
Methodology:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed amount of omeprazole in the molten lipid.
-
Aqueous Phase Preparation: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.
-
Ultrasonication: Immediately subject the pre-emulsion to high-power probe ultrasonication for 3-5 minutes to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification (Optional): Centrifuge or dialyze the SLN dispersion to remove any unentrapped drug.
-
Characterization: Analyze the SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.
Protocol 2: Pharmacokinetic Study of an Oral Omeprazole Formulation in Rats
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a novel omeprazole formulation in Sprague-Dawley rats.
Materials:
-
Sprague-Dawley rats (male, 200-250g)
-
Test omeprazole formulation
-
Vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: Acclimate rats for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the animals overnight (12-18 hours) before dosing, with continued access to water.
-
Dosing: Administer the omeprazole formulation orally via gavage at a predetermined dose (e.g., 40 mg/kg).[3][4]
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of omeprazole in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using appropriate software. Determine the relative bioavailability by comparing the AUC of the test formulation to a reference formulation.
Visualizations
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics of omeprazole in rats with water deprivation for 72 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of omeprazole after intravenous and oral administration to rats with liver cirrhosis induced by dimethylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 6. ijddr.in [ijddr.in]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. wjbphs.com [wjbphs.com]
- 13. mdpi.com [mdpi.com]
- 14. Solid Lipid Nanoparticles: An Innovative Drug Delivery System for Enhanced Bioavailability and Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solid self-nanoemulsifying drug delivery system filled in enteric coated hard gelatin capsules for enhancing solubility and stability of omeprazole hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Factors Contributing to Drug Release From Enteric-Coated Omeprazole Capsules: An In Vitro and In Vivo Pharmacokinetic Study and IVIVC Evaluation in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of Omeprazole-Resin by Crossover Design and the Variation of Absorption upon pH Change in the Guts of the Rat and the Rabbit. [yakhak.org]
- 21. Pharmacokinetics of omeprazole in rats with dextran sulfate sodium-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing omeprazole degradation during sample preparation and analysis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals address the challenges associated with omeprazole degradation during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: Why is omeprazole so unstable?
A1: Omeprazole is a prodrug that is activated in acidic environments.[1] Its chemical structure contains a sulfinyl group linking benzimidazole (B57391) and pyridine (B92270) rings, which is highly susceptible to acid-catalyzed degradation.[2][3] This inherent acid lability means it degrades rapidly at a low pH.[3][4] For instance, the degradation half-life of omeprazole is about 10 minutes at a pH below 5, but this extends to 18 hours at a pH of 6.5.[2]
Q2: What are the main factors that cause omeprazole to degrade?
A2: The primary factors contributing to omeprazole degradation are:
-
Low pH: Omeprazole is extremely unstable in acidic conditions (pH < 7.4).[3][4][5]
-
Temperature: Elevated temperatures accelerate the degradation process.[1][3]
-
Light: Omeprazole is sensitive to light and should be protected from exposure during storage and analysis.[6]
-
Moisture and Humidity: The presence of moisture can facilitate degradation, particularly in solid-state formulations.[1][3][6]
Q3: What is the optimal pH for storing omeprazole samples and solutions?
A3: To ensure stability, omeprazole solutions should be maintained at an alkaline pH. The maximum stability for omeprazole is observed at pH 11.[3][7] It is relatively stable at a pH above 7.8, where degradation follows first-order kinetics.[3] For analytical purposes, maintaining a pH of around 7.2 to 7.6 is a common practice to ensure both drug stability and compatibility with HPLC columns.[4][8]
Q4: Can I use acidic solvents during extraction?
A4: Using acidic solvents should be strictly avoided as they will cause rapid degradation of omeprazole.[3][9] If an acidic environment is unavoidable for a specific procedural step, the exposure time must be minimized, and the sample should be immediately neutralized or alkalinized.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Omeprazole Peak in Chromatogram | 1. Sample Degradation: The sample was exposed to acidic conditions (e.g., acidic sample matrix, unbuffered solvent) before or during preparation.[2][3] | 1. Immediately adjust the sample pH to > 7.8 upon collection using a buffer (e.g., sodium bicarbonate, phosphate (B84403) buffer).[5][10] Work quickly and keep samples on ice. |
| 2. Improper Storage: Samples were stored at room temperature or exposed to light for extended periods.[4][6] | 2. Store all samples (plasma, stock solutions) at or below -20°C, protected from light in amber vials.[10][11] Thaw samples just before use. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Mobile Phase pH: The mobile phase pH may be too low, causing on-column degradation or interaction. | 1. Ensure the mobile phase is buffered to a neutral or slightly alkaline pH (e.g., pH 7.2-7.6) to maintain omeprazole stability during the run.[4][8] |
| 2. Column Choice: The stationary phase may not be suitable for this weak base. | 2. Use a C8 or C18 column known to give a good peak shape for basic compounds.[2] | |
| Inconsistent Results / Poor Reproducibility | 1. Incomplete Stabilization: The amount of buffer or stabilizing agent is insufficient to counteract the acidity of the sample matrix. | 1. Validate the buffering capacity. For compounded suspensions, an 8.4% sodium bicarbonate solution is often used.[10] |
| 2. Variable Extraction Recovery: The extraction procedure is not robust. | 2. Optimize and validate the extraction method (LLE, SPE, or PPT). Ensure consistent vortexing times and solvent volumes.[12][13] | |
| Appearance of Multiple Degradation Peaks | 1. Forced Degradation: The sample was intentionally or unintentionally exposed to harsh conditions (e.g., 0.1 N HCl). | 1. This is expected in forced degradation studies. Use a high-resolution column and MS detection to identify degradants.[9] |
| 2. Slow Sample Processing: Delays between sample collection, stabilization, and analysis allow for degradation. | 2. Streamline the workflow to minimize processing time. Prepare samples in small batches if necessary. |
Key Data on Omeprazole Stability
The stability of omeprazole is highly dependent on pH and temperature. The following tables summarize quantitative data on its degradation.
Table 1: pH-Dependent Half-Life of Omeprazole
| pH | Temperature | Half-Life (t½) | Reference |
| < 5 | - | ~10 minutes | [2] |
| 5.0 | 25 °C | 43 minutes | [14] |
| 6.5 | - | 18 hours | [2] |
| 7.0 | 25 °C | 55 hours | [14] |
| 8.0 | 25 °C | 13 days | [14] |
| 10.0 | - | ~3 months | [14] |
Table 2: Temperature Effect on Omeprazole Half-Life
| pH | Temperature | Half-Life (t½) | Reference |
| 7.0 | 25 °C | 55 hours | [14] |
| 7.0 | 40 °C | 15 hours | [14] |
| 7.0 | 50 °C | 6 hours | [14] |
| 8.0 | 25 °C | 13 days | [14] |
| 8.0 | 40 °C | 64 hours | [14] |
| 8.0 | 50 °C | 24 hours | [14] |
Experimental Protocols
Protocol 1: Extraction and Stabilization of Omeprazole from Human Plasma
This protocol is adapted from common liquid-liquid extraction (LLE) procedures for bioanalytical studies.[13][15]
Materials:
-
Human plasma (collected in heparinized tubes)
-
Omeprazole standard
-
Internal Standard (IS) solution (e.g., Lansoprazole)
-
0.1 M Sodium Bicarbonate solution (alkalinizing agent)
-
Methyl tert-butyl ether (MTBE) or another suitable organic solvent[12]
-
Acetonitrile
-
Mobile Phase for reconstitution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer and centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma samples to room temperature.
-
Aliquoting: Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Alkalinization: Immediately add 50 µL of 0.1 M Sodium Bicarbonate solution to the plasma to raise the pH and stabilize the omeprazole. Vortex briefly.
-
Internal Standard Addition: Add 25 µL of the IS working solution.
-
Extraction: Add 1.0 mL of MTBE.
-
Vortexing: Vortex the mixture vigorously for 2-5 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.
-
Analysis: Inject an aliquot into the LC-MS/MS or HPLC-UV system for analysis.
Protocol 2: HPLC-UV Method for Omeprazole Quantification
This is a general-purpose HPLC method suitable for stability studies.
Chromatographic Conditions:
-
HPLC System: Standard HPLC with UV detector
-
Column: C18 or C8, 4.6 mm x 150 mm, 5 µm particle size[16]
-
Mobile Phase: A mixture of methanol (B129727) and 0.03 M disodium (B8443419) phosphate buffer, adjusted to pH 7.6 (40:60 v/v)[4]
-
Flow Rate: 1.0 mL/min[16]
-
Column Temperature: 25°C[4]
-
Injection Volume: 20 µL
Visual Guides
Omeprazole Acid-Catalyzed Degradation Pathway
Caption: Acid-catalyzed activation of omeprazole and subsequent inhibition of the proton pump.
Recommended Sample Preparation Workflow
Caption: A workflow for plasma sample preparation designed to minimize omeprazole degradation.
Troubleshooting Decision Tree for Low Recovery
Caption: A logical guide to troubleshooting low analytical signals for omeprazole.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms [mdpi.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography | CoLab [colab.ws]
- 8. scispace.com [scispace.com]
- 9. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iomcworld.org [iomcworld.org]
- 11. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 15. researchgate.net [researchgate.net]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. researchgate.net [researchgate.net]
Omeprazole Solubility and Stability for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of omeprazole for successful in vitro experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My omeprazole is not dissolving in my aqueous buffer. What am I doing wrong?
A1: Omeprazole is a weak base with very low solubility in neutral or acidic aqueous solutions. Its solubility is highly pH-dependent. To dissolve it effectively in aqueous media, the pH of the solution must be raised to alkaline conditions, typically above pH 9. At acidic or neutral pH, the compound is not only poorly soluble but also rapidly degrades.
Q2: I've dissolved omeprazole in an alkaline buffer, but it's precipitating over time. Why is this happening?
A2: Precipitation of omeprazole from an alkaline solution can occur due to a decrease in pH. This can be caused by the absorption of atmospheric carbon dioxide, which can lower the pH of your buffer. Ensure your container is tightly sealed and consider preparing fresh solutions for your experiments.
Q3: Can I use an organic solvent to dissolve omeprazole first?
A3: Yes, this is a common and recommended practice. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for preparing a concentrated stock solution of omeprazole. This stock can then be diluted to the final concentration in your aqueous experimental medium. However, be mindful of the final DMSO concentration in your cell culture or assay, as it can have cytotoxic effects at higher levels (typically >0.5-1%).
Q4: What is the recommended method for preparing an omeprazole stock solution?
A4: The preferred method is to first dissolve omeprazole in a minimal amount of a suitable organic solvent like DMSO to create a high-concentration stock. This stock solution can then be further diluted with an appropriate aqueous buffer, ideally with an alkaline pH, for your final working solution.
Q5: How should I store my omeprazole solutions?
A5: Omeprazole is unstable in acidic and neutral solutions. Alkaline stock solutions (pH > 9) can be stored at -20°C for short periods, although fresh preparation is always recommended. DMSO stock solutions are generally more stable and can be stored at -20°C for longer durations. Always protect solutions from light.
Quantitative Data Summary
The solubility and stability of omeprazole are critically dependent on the pH of the solvent. Below is a summary of its solubility in various solvents and its degradation rate at different pH levels.
Table 1: Solubility of Omeprazole in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥43 mg/mL (≥124.47 mM) | |
| Ethanol | ~13 mg/mL | |
| Aqueous Buffer (pH 7.0) | Very sparingly soluble | |
| Aqueous Buffer (pH 9.0) | Soluble | |
| Aqueous Buffer (pH 11.0) | Freely soluble |
Table 2: pH-Dependent Stability of Omeprazole
| pH | Half-life (t½) at 37°C | Stability | Reference |
| < 4.0 | < 10 minutes | Very Unstable | |
| 7.4 | ~14 hours | Unstable | |
| > 9.0 | Significantly Increased | Relatively Stable |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Omeprazole Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.45 mg of omeprazole powder.
-
Dissolving: Add 1 mL of high-purity DMSO to the omeprazole powder.
-
Mixing: Vortex or sonicate the solution gently until the omeprazole is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution in an Alkaline Buffer
-
Buffer Preparation: Prepare a suitable alkaline buffer, such as 50 mM Tris-HCl, and adjust the pH to 9.0-10.0 using NaOH.
-
Dilution: Based on your desired final concentration, calculate the volume of the DMSO stock solution needed.
-
Mixing: Add the calculated volume of the omeprazole-DMSO stock to the alkaline buffer. Mix thoroughly by gentle inversion.
-
Final pH Check: Verify that the final pH of the working solution remains in the alkaline range.
-
Usage: Use the freshly prepared working solution for your in vitro experiments immediately.
Visual Guides
Caption: pH-dependent behavior of omeprazole in aqueous solutions.
Caption: Recommended workflow for preparing omeprazole solutions.
Technical Support Center: Managing Omeprazole Effects in Long-Term Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information for managing the long-term administration of omeprazole in animal studies. It addresses common challenges, provides troubleshooting advice, and details key experimental protocols in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis, and does it occur with omeprazole in long-term animal studies?
A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. While true tachyphylaxis is more commonly associated with H2-receptor antagonists like famotidine, the term is sometimes used colloquially in the context of proton pump inhibitors (PPIs) like omeprazole.[1][2][3] However, the diminished effect observed with long-term omeprazole use is not typically a rapid loss of efficacy but rather a physiological adaptation.[4][5] Studies in dogs and rats show that omeprazole's inhibitory effect on acid secretion is long-lasting and can even increase to a steady-state after several daily doses.[4][5][6] The more clinically significant phenomena associated with long-term omeprazole use are secondary effects driven by sustained acid suppression, such as hypergastrinemia and rebound acid hypersecretion upon withdrawal.[7][8]
Q2: What is the difference between tachyphylaxis, tolerance, and rebound acid hypersecretion?
A2: These terms describe different phenomena related to drug administration:
-
Tachyphylaxis: A rapid, acute decrease in drug response that occurs after only a few doses.[2][9]
-
Tolerance: A more gradual decrease in drug responsiveness over a longer period, often requiring higher doses to achieve the same effect. This is due to cellular adaptations.[9]
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Rebound Acid Hypersecretion (RAHS): An increase in gastric acid secretion above pre-treatment levels that occurs after the abrupt discontinuation of a long-term acid-suppressing drug like omeprazole.[1][7][8][10] This is a well-documented physiological response to prolonged acid inhibition.[8][11]
Q3: What are the primary mechanisms underlying the changing response to long-term omeprazole treatment in animals?
A3: The primary mechanism is a compensatory physiological response to sustained inhibition of the gastric H+/K+ ATPase (proton pump).
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Reduced Gastric Acidity: Omeprazole irreversibly blocks the proton pump, leading to profound and sustained hypoacidity.[12]
-
Hypergastrinemia: The lack of gastric acid disrupts the negative feedback loop that normally inhibits gastrin secretion from antral G-cells.[8][13] This results in significantly elevated serum gastrin levels.[4][13][14]
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Trophic Effects of Gastrin: Gastrin is a hormone that promotes the growth of gastrointestinal tissues.[15] Sustained hypergastrinemia leads to hyperplasia (increased cell number) and hypertrophy (increased cell size) of enterochromaffin-like (ECL) cells and parietal cells in the gastric mucosa.[14][15][16][17]
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Increased Secretory Capacity: The proliferation of ECL cells (which secrete histamine) and parietal cells (which secrete acid) increases the stomach's overall capacity for acid secretion. This effect is masked as long as omeprazole is administered but becomes apparent upon drug withdrawal, leading to RAHS.[7][8][10]
Q4: What histological changes can be expected in the gastric mucosa after long-term omeprazole administration?
A4: Long-term treatment with omeprazole in animal models, particularly rats, has been shown to induce several reversible morphological changes in the gastric corpus mucosa.[18] These include:
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A proportional increase in all epithelial cell types, with a notable doubling (100% increase) in the number of endocrine cells (ECL cells).[18]
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Parietal cell protrusion, where the cells bulge into the gland lumen.[15]
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In some species, long-term hypergastrinemia is associated with the development of ECL cell carcinoids.[13][14][16]
Troubleshooting Guides
Issue 1: My animals show a diminished response to omeprazole or signs of acid-related issues despite treatment.
| Potential Cause | Troubleshooting Steps |
| Inadequate Dosing Frequency | In dogs and cats, twice-daily (q12h) administration of omeprazole is often required to achieve therapeutic goals for acid suppression, as once-daily dosing may be insufficient.[3][19] Review your protocol to ensure the dosing frequency is adequate for the species being studied. |
| Physiological Adaptation (Hypergastrinemia) | While omeprazole's direct effect doesn't wane, the underlying secretory capacity of the stomach increases. This is an expected outcome. Confirm this by measuring serum gastrin levels, which are expected to be elevated.[4][13] |
| Drug Administration Issues | Omeprazole is acid-labile and can be degraded by gastric acid if not properly formulated (e.g., enteric-coated).[6] Ensure the formulation is appropriate and that animals are receiving the full intended dose. |
| Rebound Hypersecretion (if recently withdrawn) | If omeprazole was recently stopped, the observed symptoms could be due to RAHS.[1][20] This effect can last for more than 8 weeks after cessation of long-term treatment.[7][8] |
Issue 2: I am observing unexpected histological changes or growths in the gastric mucosa.
| Potential Cause | Troubleshooting Steps |
| Expected Hyperplasia | The observed changes may be the expected trophic effects of hypergastrinemia, including ECL cell and parietal cell hyperplasia.[15][17][18] This is a known consequence of long-term PPI use.[14][16] |
| Fundic Gland Polyps | Long-term PPI use is associated with the formation of fundic gland polyps, which result from the cystic dilation of gastric glands.[15] |
| Carcinoid Tumors (Species-Dependent) | In rats, life-long administration of high doses of omeprazole has been linked to the development of ECL cell carcinoids due to profound hypergastrinemia.[13][14][16] This effect is less established in other species like mice or dogs.[13][16] Review literature specific to your animal model. |
Data Presentation
Table 1: Effects of Long-Term Omeprazole on Gastric Parameters in Animal Models
| Parameter | Animal Model | Duration of Treatment | Dosage | Observed Effect | Citation(s) |
| Serum Gastrin | Healthy Dogs | 60 days | ~1 mg/kg, PO, q24h | Significant increase from baseline. | [13] |
| Serum Gastrin | Dogs | Up to 1 year | High oral doses | 10-fold increase in meal-stimulated plasma gastrin. | [4][5] |
| ECL Cell Number | Sprague-Dawley Rats | 130 days | 40 µmol/kg, PO, q24h | 100% increase in the number of endocrine cells. | [18] |
| Oxyntic Mucosal Thickness | Rats | 10 weeks | High doses | 20% increase. | [16] |
| Rebound Acid Secretion | Humans (post-PPI) | >1 year of PPI use | N/A | Pentagastrin-stimulated acid output remained elevated for >8 weeks but normalized by 26 weeks post-withdrawal. | [7][8] |
Experimental Protocols
Protocol 1: Measurement of Gastric Acid Secretion (Pylorus Ligation Model in Rats)
This protocol is adapted from standard methods for assessing gastric acid output in anesthetized rats.[21][22][23]
-
Animal Preparation:
-
Fast adult rats (e.g., Sprague-Dawley) for 12-24 hours prior to the experiment, with free access to water.[22]
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., urethane (B1682113) or xylazine/ketamine).[22][24]
-
-
Surgical Procedure:
-
Make a midline laparotomy incision (~2 cm) in the abdomen to expose the stomach.[22]
-
Carefully locate the pylorus (the junction between the stomach and the small intestine).
-
Ligate the pylorus securely with a silk suture to prevent gastric contents from emptying into the duodenum.[22][23]
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Administer the test substance (e.g., omeprazole, saline control, or a secretagogue) via an appropriate route (e.g., intraduodenal, subcutaneous).[22]
-
Close the abdominal wall with sutures.
-
-
Sample Collection:
-
Analysis:
-
Rinse the exterior of the stomach and cut it open along the greater curvature.
-
Collect the entire gastric content into a graduated centrifuge tube.[22][23]
-
Centrifuge the contents (e.g., 3000 x g for 10 minutes) to separate the fluid from solid matter.[23]
-
Measure the volume of the supernatant (gastric juice).[22]
-
Determine the total acidity by titrating the supernatant with a standardized solution of sodium hydroxide (B78521) (e.g., 0.01-0.1 M NaOH) to a pH of 7.0, using a pH meter.[22][25]
-
Calculate the total acid output (e.g., in µEq/hour).
-
Protocol 2: Histological Assessment of Gastric Mucosa
This protocol provides a general workflow for preparing gastric tissue for microscopic examination.[18]
-
Tissue Collection and Fixation:
-
At the end of the treatment period, euthanize the animal.
-
Immediately perfuse the animal with a suitable fixative (e.g., a mixture of glutaraldehyde (B144438) and paraformaldehyde) via vascular perfusion to ensure rapid and uniform fixation of the gastric mucosa.[18]
-
Dissect the stomach and isolate the gastric corpus (oxyntic) mucosa.
-
-
Tissue Processing:
-
Cut the mucosal tissue into small, oriented blocks.
-
Post-fix the tissue blocks (e.g., in osmium tetroxide for electron microscopy).
-
Dehydrate the tissue through a graded series of ethanol (B145695) solutions.
-
Embed the tissue in a suitable medium (e.g., paraffin (B1166041) for light microscopy, resin for electron microscopy).
-
-
Sectioning and Staining:
-
Cut thin sections (e.g., 4-5 µm for light microscopy) using a microtome.
-
Mount the sections on glass slides.
-
Stain the sections with appropriate dyes (e.g., Hematoxylin and Eosin (H&E) for general morphology, or specific immunohistochemical stains for cell types like ECL cells using an antibody against histidine decarboxylase).
-
-
Microscopic Analysis:
-
Examine the slides under a light or electron microscope.
-
Use quantitative morphometry to measure parameters such as mucosal thickness, cell density (number of cells per unit area), and cell size.[18]
-
Visualizations
Caption: Workflow for a long-term omeprazole study in an animal model.
Caption: Physiological adaptations to long-term omeprazole administration.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Stability of gastric secretory inhibition during 6-month treatment with omeprazole in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Rational Administration of Gastric Protectants to Dogs and Cats ACVIM Consensus Statement • MSPCA-Angell [mspca.org]
- 4. Animal pharmacodynamics of omeprazole. A survey of its pharmacological properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Inhibition of gastric acid secretion by omeprazole in the dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rebound acid hypersecretion after long-term inhibition of gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rebound Acid Hypersecretion after Withdrawal of Long-Term Proton Pump Inhibitor (PPI) Treatment—Are PPIs Addictive? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Attenuation of Response to Repeated Drug Administration: A Proposal for Differentiating Tachyphylaxis and Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A narrative review on rebound acid hypersecretion due to long-term use of proton pump inhibitors - Annals of National Academy of Medical Sciences [nams-annals.in]
- 12. rjppd.org [rjppd.org]
- 13. Prospective Randomized Controlled Clinical Trial of the Long-Term Effects of Omeprazole on Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Proton Pump Inhibitor-Related Gastric Mucosal Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal Models to Study the Role of Long-Term Hypergastrinemia in Gastric Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Alterations in gastric mucosal morphology induced by long-term treatment with omeprazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ACVIM consensus statement: Support for rational administration of gastrointestinal protectants to dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rational Use of Gastric Acid Modifiers in Small Animal Practice - WSAVA 2019 Congress - VIN [vin.com]
- 21. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2.6.4. Determination of Gastric Acid Secretion [bio-protocol.org]
- 23. Assessment of gastric acid secretion [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]
mitigating the impact of omeprazole on cytochrome P450 activity in studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the impact of omeprazole on cytochrome P450 (CYP) activity in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary cytochrome P450 enzymes affected by omeprazole?
Omeprazole primarily interacts with the CYP system in two ways:
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Inhibition: It significantly inhibits CYP2C19 and, to a lesser extent, CYP3A4. The interaction with CYP2C19 is particularly noteworthy as omeprazole is both a substrate and a potent inhibitor of this enzyme.
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Induction: Omeprazole is known to induce the expression and activity of CYP1A1 and CYP1A2. However, the clinical relevance of this induction can be variable and may depend on factors like the patient's CYP2C19 genotype.
Q2: What is the mechanism of omeprazole's interaction with CYP2C19 and CYP3A4?
Omeprazole is a mechanism-based, or time-dependent, inhibitor (TDI) of both CYP2C19 and CYP3A4. This means that omeprazole is metabolically activated by the CYP enzyme into a reactive intermediate that forms a stable, often irreversible, complex with the enzyme, thereby inactivating it. This is distinct from simple competitive inhibition, as the inactivation is gradual and can persist even after the parent drug has been cleared. Omeprazole's metabolites, such as omeprazole sulfone and 5'-O-desmethylomeprazole, also contribute to the time-dependent inhibition of CYP2C19 and CYP3A4.
Q3: My in vitro results show unexpected inhibition. Could omeprazole be the cause?
Yes, if omeprazole is present in your experimental system, even as a component of the vehicle or as a co-administered drug in a preceding in vivo phase, it can cause significant inhibition.
Troubleshooting Steps:
-
Confirm the Target: Omeprazole is a strong inhibitor of CYP2C19 and a moderate inhibitor of CYP3A4. If your assay uses substrates for these enzymes (e.g., (S)-mephenytoin for CYP2C19, midazolam for CYP3A4), interference is highly likely.
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Check for Time-Dependency: Perform an IC50 shift assay (see Experimental Protocols). A significant increase in potency (lower IC50) after pre-incubation with omeprazole and NADPH suggests time-dependent inhibition. Omeprazole and its sulfone metabolite have been shown to cause IC50 shifts of 4.2-fold and 3.2-fold, respectively, for CYP2C19.
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Consider Metabolites: Remember that metabolites of omeprazole also inhibit CYPs and may be present in systems using liver fractions from subjects previously dosed with omeprazole. These metabolites are predicted to contribute 30-63% to the in vivo hepatic interactions.
Q4: How does omeprazole affect CYP1A2 activity?
The effect of omeprazole on CYP1A2 is complex, with evidence for both induction and weak inhibition.
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Induction: Omeprazole can induce CYP1A2 expression, likely through the aryl hydrocarbon receptor (AHR). This effect is more pronounced in individuals who are poor metabolizers for CYP2C19, leading to higher plasma concentrations of omeprazole.
-
Weak Inhibition: In vitro, omeprazole acts as a weak competitive inhibitor of CYP1A2 with a high Ki value (around 150 µM). In vivo studies show that this inhibitory effect is generally not clinically relevant at standard doses.
Therefore, when studying CYP1A2, the potential for induction should be considered, especially in multi-day dosing studies or in systems derived from subjects with known CYP2C19 poor metabolizer status.
Q5: How can I mitigate the inhibitory effects of omeprazole in my study?
Mitigation requires careful experimental design.
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Use an Alternative PPI: Select a proton pump inhibitor with a lower potential for CYP interactions. Pantoprazole, for instance, is not a metabolism-dependent inhibitor of CYP2C19 and has a much higher IC50 value, making it a suitable alternative in many experimental designs.
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Implement Washout Periods: In clinical or in vivo studies, ensure an adequate washout period for omeprazole before assessing the activity of CYP2C19 or CYP3A4 substrates. Due to the irreversible nature of the inhibition, the recovery of enzyme activity depends on the synthesis of new enzyme, which can take 24-48 hours or longer.
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Utilize In Vitro Controls: In cell-based or microsomal assays, run parallel experiments without omeprazole to establish a baseline CYP activity. If its presence is unavoidable, include a known potent inhibitor of the specific CYP isoform as a positive control to contextualize the magnitude of omeprazole's effect.
-
Consider Genotyping: For clinical studies, genotyping subjects for CYP2C19 can help stratify the data, as the extent of interaction can differ between extensive and poor metabolizers.
Data Presentation
Table 1: Summary of Omeprazole's Effects on Major CYP Isoforms
| CYP Isoform | Primary Effect | Mechanism of Interaction | Experimental Considerations |
| CYP2C19 | Strong Inhibition | Substrate, Competitive and Time-Dependent (Irreversible) Inhibitor | High risk of drug-drug interactions. Significant impact on in vitro and in vivo assays. |
| CYP3A4 | Weak to Moderate Inhibition | Reversible and Time-Dependent Inhibitor | Metabolites contribute significantly to inhibition. Potential for interaction exists. |
| CYP1A2 | Induction / Weak Inhibition | Inducer via AhR; Weak competitive inhibitor (high Ki) | Induction is more prominent with higher omeprazole exposure (e.g., in CYP2C19 poor metabolizers). |
Table 2: Comparison of In Vitro Inhibition of CYP2C19 by Proton Pump Inhibitors (PPIs)
Data sourced from studies in human liver microsomes (HLM).
| Compound | Inhibition Type | IC50 (µM) without pre-incubation | IC50 Shift with NADPH pre-incubation | Reference |
| Omeprazole | Time-Dependent | ~20 | 4.2-fold | |
| Esomeprazole | Time-Dependent | ~15 | 10-fold | |
| Lansoprazole | Direct-Acting | 1.2 | < 1.5-fold | |
| Pantoprazole | Direct-Acting | 93 | < 1.5-fold |
Visualizations
Caption: Omeprazole's metabolic pathway and its interactions with key CYP enzymes.
Caption: Experimental workflow for an IC50 shift assay to detect time-dependent inhibition.
Caption: Decision tree for selecting a strategy to mitigate omeprazole's CYP impact.
Experimental Protocols
Key Experiment: IC50 Shift Assay for Time-Dependent Inhibition (TDI)
This protocol is designed to determine if omeprazole is a time-dependent inhibitor of a specific CYP isoform (e.g., CYP2C19) using human liver microsomes (HLM).
Objective: To compare the inhibitory potency (IC50) of omeprazole with and without a pre-incubation period in the presence of the metabolic cofactor NADPH. A significant decrease in the IC50 value after pre-incubation indicates TDI.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Omeprazole stock solution (in DMSO or appropriate solvent)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
CYP-specific probe substrate (e.g., (S)-mephenytoin for CYP2C19)
-
Reaction termination solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
96-well plates, incubator, LC-MS/MS system
Methodology:
1. IC50 Determination without Pre-incubation (0-minute pre-incubation): a. Prepare a master mix containing HLM (e.g., 0.2 mg/mL final concentration) and the probe substrate (at its Km concentration) in phosphate buffer. b. Add varying concentrations of omeprazole to the wells of a 96-well plate. Include a vehicle control (no inhibitor). c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. Incubate for a predetermined linear time (e.g., 10-15 minutes) at 37°C. e. Terminate the reaction by adding the cold termination solution. f. Centrifuge the plate to pellet the protein, and analyze the supernatant for metabolite formation using LC-MS/MS.
2. IC50 Determination with Pre-incubation (30-minute pre-incubation): a. Prepare a master mix containing HLM in phosphate buffer. b. Add varying concentrations of omeprazole (same range as above) and the vehicle control to the wells. c. Initiate the pre-incubation by adding the NADPH regenerating system. d. Pre-incubate for 30 minutes at 37°C. This allows for the formation of any reactive metabolites that may inactivate the enzyme. e. After 30 minutes, initiate the probe substrate reaction by adding the CYP-specific probe substrate to all wells. f. Incubate for the same linear time as in step 1d (e.g., 10-15 minutes) at 37°C. g. Terminate and process the samples as described in steps 1e and 1f.
3. Data Analysis: a. For both conditions, plot the percent inhibition of metabolite formation against the logarithm of the omeprazole concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value for each condition. c. Calculate the IC50 shift ratio: Ratio = IC50 (without pre-incubation) / IC50 (with pre-incubation) . d. Interpretation: A shift ratio of ≥ 2 is generally considered indicative of time-dependent inhibition.
ensuring consistent delivery of omeprazole in continuous infusion models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with continuous infusion models of omeprazole.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and diluting omeprazole for continuous infusion?
A1: For optimal stability, it is recommended to use 0.9% sodium chloride (NaCl) for reconstituting and diluting omeprazole for intravenous infusion.[1][2][3] Studies have shown that omeprazole is less stable in dextrose 5% solutions, exhibiting a greater decrease in concentration over time compared to 0.9% NaCl.[4]
Q2: How long is a prepared omeprazole infusion solution stable?
A2: Omeprazole solutions for infusion are stable for a limited time. At concentrations of 0.4 mg/mL and 0.8 mg/mL in 0.9% NaCl, omeprazole remains stable for up to 12 hours.[1][2] Significant degradation has been observed at 24 hours, with concentrations dropping to as low as 55-60% of the initial concentration.[2] Therefore, it is recommended to prepare fresh solutions and change them every 12 hours to ensure consistent delivery.[1][2]
Q3: What are the signs of omeprazole degradation in an infusion solution?
A3: Degradation of omeprazole in solution can be indicated by a change in color.[5] If the solution becomes discolored, it should be discarded as this suggests a loss of potency.[5] Additionally, the formation of visible particles is another sign of instability; do not use any solution that contains particulate matter.[6]
Q4: Can the concentration of the omeprazole infusion be adjusted?
A4: While manufacturer recommendations may suggest a maximum concentration of 0.4 mg/mL, studies have shown that a more concentrated solution of 0.8 mg/mL in 0.9% NaCl has a similar degradation profile and is stable for 12 hours.[1][2] Using a higher concentration can be beneficial in experimental models where fluid volume is a concern.[2]
Q5: Are there any known incompatibilities with other drugs during co-infusion?
A5: Omeprazole has a very restricted compatibility with other drugs for IV co-administration. It is incompatible with a wide range of medications, including but not limited to adrenaline, amiodarone, dopamine, fentanyl, and heparin.[6] It is crucial to consult a comprehensive compatibility chart or a pharmacist before co-administering any other drug through the same IV line.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results or lack of expected pharmacological effect. | Omeprazole Degradation: The drug may have degraded in the infusion solution due to improper preparation or prolonged use. Omeprazole is unstable in acidic conditions and has a limited stability in solution.[7][8][9] | - Ensure you are using 0.9% NaCl as the diluent.[3][4]- Prepare fresh infusion solutions every 12 hours.[1][2]- Protect the infusion solution from light by keeping the vial in its outer carton.[6] |
| Drug Adsorption to Infusion Set: Omeprazole may be adsorbing to the surface of the infusion tubing, particularly with PVC-based materials.[10][11] | - Consider using non-PVC-based infusion sets.- Pre-load the tubing with the drug solution to saturate potential binding sites before starting the infusion.[10] | |
| Visible particles or discoloration in the infusion bag or line. | Chemical Instability: This is a clear sign of omeprazole degradation.[5] | - Immediately discard the solution and prepare a fresh infusion.- Verify the expiration date of the omeprazole powder.- Ensure the correct diluent (0.9% NaCl) was used. |
| Precipitation in the IV line during co-infusion. | Drug Incompatibility: Omeprazole is incompatible with many other intravenous drugs.[6] | - Do not co-administer other drugs through the same infusion line as omeprazole unless compatibility has been confirmed.- If multiple drugs must be administered, use separate IV lines. |
| Variability in drug delivery rate. | Infusion Pump Malfunction: Mechanical issues with the infusion pump can lead to inconsistent flow rates. | - Calibrate the infusion pump regularly according to the manufacturer's instructions.- Ensure the tubing is correctly installed in the pump.[10] |
Quantitative Data Summary
Table 1: Stability of Omeprazole in Different Infusion Solutions
| Concentration | Diluent | Time Point | Remaining Concentration (%) | Reference |
| 40 mg/100 mL (0.4 mg/mL) | 0.9% NaCl | 10 hours | 100% | [2] |
| 40 mg/100 mL (0.4 mg/mL) | 0.9% NaCl | 24 hours | 55% | [2] |
| 40 mg/50 mL (0.8 mg/mL) | 0.9% NaCl | 10 hours | 101% | [2] |
| 40 mg/50 mL (0.8 mg/mL) | 0.9% NaCl | 24 hours | 60% | [2] |
| 200 mg/500 mL | 0.9% NaCl | 48 hours | >94% | [4] |
| 200 mg/500 mL | Dextrose 5% | 48 hours | >94% | [4] |
Table 2: Recommended Infusion Rates for High-Dose Therapy
| Phase | Dose | Rate of Infusion | Duration | Reference |
| Initial Bolus | 80 mg | N/A (Administered over 30-60 minutes) | Once | [12][13][14] |
| Continuous Infusion | 8 mg/hour | Dependent on final concentration | 72 hours | [12][15][16] |
Experimental Protocols
Protocol 1: Preparation of Omeprazole for Continuous Infusion (0.8 mg/mL)
-
Reconstitution: Aseptically add 5 mL of 0.9% Sodium Chloride for Injection to a 40 mg vial of omeprazole powder for infusion.
-
Dissolution: Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
Dilution: Withdraw the entire contents of the reconstituted vial (5 mL containing 40 mg of omeprazole).
-
Final Preparation: Add the 5 mL of omeprazole solution to a 50 mL infusion bag of 0.9% Sodium Chloride, resulting in a final concentration of 40 mg/50 mL (0.8 mg/mL).
-
Labeling: Clearly label the infusion bag with the drug name, concentration, date, and time of preparation.
-
Storage: Protect the prepared infusion from light and use within 12 hours.
Protocol 2: High-Dose Continuous Infusion Experimental Workflow
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Animal Preparation: Prepare the animal model according to your approved institutional animal care and use committee (IACUC) protocol, including the placement of an appropriate intravenous catheter.
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Bolus Administration: Administer an initial bolus dose of omeprazole. For a human-equivalent high-dose regimen, this is typically 80 mg.[12][15] This should be scaled appropriately for the animal model being used.
-
Initiation of Continuous Infusion: Immediately following the bolus dose, connect the prepared omeprazole infusion (see Protocol 1) to the intravenous line via a calibrated infusion pump.
-
Infusion Rate: Set the infusion pump to deliver a continuous rate of 8 mg/hour (or the appropriately scaled dose for the animal model).[12][15]
-
Monitoring: Monitor the animal for the desired pharmacological effect and any adverse reactions throughout the infusion period.
-
Infusion Bag Change: Replace the infusion bag with a freshly prepared solution every 12 hours to ensure consistent drug delivery.[1][2]
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Duration: Continue the infusion for the desired experimental duration, which is often 72 hours in clinical settings for treating conditions like upper gastrointestinal bleeding.[12][15]
Visualizations
References
- 1. A STABILITY STUDY OF OMEPRAZOLE DILUTED IN SODIUM CHLORIDE FOR INTRAVENOUS INFUSION AND DISCUSSION REGARDING CURRENT PRACTICE IN UK PAEDIATRIC INTENSIVE CARE UNITS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nppg.org.uk [nppg.org.uk]
- 3. Study on stability of omeprazole for injection: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. [Visual documentation of the stability of intravenous solutions of omeprazole (Losec) and pantoprazole (Pantoloc)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. perinatalnetwork.nhs.scot [perinatalnetwork.nhs.scot]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Drug Sorption to PVC- and Non-PVC-based Tubes in Administration Sets Using a Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. GGC Medicines - Management of Gastroduodenal Ulcers [handbook.ggcmedicines.org.uk]
- 14. Pharmacokinetics of omeprazole given by continuous intravenous infusion to patients with varying degrees of hepatic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Intravenous proton pump inhibitors for peptic ulcer bleeding: Clinical benefits and limits - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Acid Suppression: Omeprazole Versus H2-Receptor Antagonists
In the landscape of acid-suppressive therapies, omeprazole, a proton pump inhibitor (PPI), and histamine (B1213489) H2-receptor antagonists (H2RAs) have long been key players in the management of acid-related gastrointestinal disorders. This guide provides a comprehensive meta-analysis of clinical trials, offering a detailed comparison of their efficacy and safety in treating conditions such as duodenal ulcers, gastric ulcers, and reflux esophagitis. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visual representations of mechanisms and workflows.
Efficacy and Safety: A Quantitative Comparison
Meta-analyses of numerous double-blind, randomized controlled trials have consistently demonstrated the superior efficacy of omeprazole over H2-receptor antagonists in the acute treatment of various acid-related disorders.
Duodenal Ulcer Healing
A meta-analysis of five large double-blind studies in Asia, encompassing 1057 patients, revealed significantly higher healing rates with omeprazole compared to H2RAs.[1] After two weeks of treatment, the mean healing rate for omeprazole was 72%, while it was 42% for H2RAs.[1] This gap narrowed by the four-week mark, with healing rates of 96% for omeprazole and 83% for H2RAs.[1] Another meta-analysis of 30 double-blind clinical trials reported a 15.2 percentage unit therapeutic gain for omeprazole over ranitidine (B14927) after two weeks of treatment for duodenal ulcers.[2] Similarly, omeprazole showed a 20.6 percentage unit higher average healing rate than cimetidine (B194882) after two weeks.[2]
In terms of symptom relief, 79% of patients on omeprazole were symptom-free after two weeks, compared to 65% of those on H2RAs.[1]
| Outcome | Time Point | Omeprazole | H2-Receptor Antagonists | Therapeutic Gain/Difference | Reference |
| Duodenal Ulcer Healing | 2 weeks | 72% | 42% | 30% | [1] |
| 4 weeks | 96% | 83% | 13% | [1] | |
| 2 weeks | - | - | 15.2%* | [2] | |
| 2 weeks | - | - | 20.6%** | [2] | |
| Symptom-Free Patients | 2 weeks | 79% | 65% | 14% | [1] |
Compared to ranitidine *Compared to cimetidine
Gastric Ulcer and Reflux Esophagitis Healing
For gastric ulcers, a meta-analysis showed a 9.9 percentage unit higher healing rate for omeprazole compared to ranitidine after four weeks of treatment.[2] In the treatment of reflux esophagitis, the advantage of omeprazole was even more pronounced, with a 23 percentage unit higher healing rate than ranitidine after four weeks.[2] Another meta-analysis focusing on erosive esophagitis found that proton pump inhibitors, as a class, yield consistently greater healing rates than H2RAs across all grades of severity.[3] Symptomatic relief was also significantly better with PPIs, with 83% of patients experiencing relief compared to 60% with H2RAs.[3]
| Outcome | Time Point | Omeprazole | H2-Receptor Antagonists | Therapeutic Gain | Reference |
| Gastric Ulcer Healing | 4 weeks | - | - | 9.9% | [2] |
| Reflux Esophagitis Healing | 4 weeks | - | - | 23% | [2] |
| Symptomatic Relief (Erosive Esophagitis) | - | 83% | 60% | - | [3] |
Compared to ranitidine
Adverse Events
The incidence of adverse events for both omeprazole and H2-receptor antagonists is generally low and comparable. A meta-analysis of studies involving 5,281 patients found no significant difference in the adverse event profiles of the two drug classes.[4] Another study reported an approximate 5% incidence of adverse events for both treatments.[1] Common side effects for both drug classes can include diarrhea, constipation, headaches, and gastrointestinal infections.[5]
Experimental Protocols
The clinical trials included in these meta-analyses generally followed a randomized, double-blind methodology to minimize bias.
1. Study Population:
-
Patients were typically adults diagnosed with duodenal ulcer, gastric ulcer, or reflux esophagitis confirmed by endoscopy.
-
Exclusion criteria often included pregnancy, lactation, severe concomitant diseases, and recent use of other anti-ulcer medications or NSAIDs.[5]
2. Treatment Regimen:
-
Patients were randomly assigned to receive either omeprazole or an H2-receptor antagonist.
-
Standard dosages were used, for example, omeprazole 20 mg once daily, ranitidine 150 mg twice daily, or cimetidine 400 mg twice daily.[4]
-
The treatment duration was typically a minimum of 2 to 4 weeks, with a possible extension to 8 weeks if healing was not complete.[1][4]
3. Efficacy and Safety Assessment:
-
The primary efficacy endpoint was the complete healing of ulcers or erosive lesions, as verified by endoscopy at specified time points (e.g., 2, 4, and 8 weeks).
-
Symptom relief, often assessed through patient diaries or standardized questionnaires, was a key secondary endpoint.
-
Adverse events were systematically recorded at each follow-up visit.
4. Statistical Analysis:
-
Efficacy analyses were often based on the per-protocol or intention-to-treat populations.[1][4]
-
Meta-analyses used statistical methods like the Mantel-Haenszel test to pool data and calculate odds ratios (OR) or relative risks (RR) with 95% confidence intervals (CI).[4]
Mechanism of Action and Experimental Workflow
The distinct mechanisms of action of omeprazole and H2-receptor antagonists underpin their differing levels of efficacy.
Caption: Mechanism of action for H2RAs and Omeprazole.
H2-receptor antagonists competitively block histamine H2 receptors on parietal cells, thereby reducing the stimulation of the proton pump.[6][7][8] Omeprazole, on the other hand, is a proton pump inhibitor that is activated in the acidic environment of the parietal cell canaliculi and then irreversibly binds to and inhibits the H+/K+ ATPase (the proton pump), the final step in the acid secretion pathway.[9] This leads to a more profound and sustained reduction in gastric acid secretion compared to H2RAs.
The typical workflow of the clinical trials comparing these two drug classes is illustrated below.
Caption: Generalized experimental workflow for comparative clinical trials.
Conclusion
The collective evidence from numerous meta-analyses strongly supports the superior efficacy of omeprazole over H2-receptor antagonists for the acute treatment of duodenal ulcers, gastric ulcers, and reflux esophagitis. This is evident in higher healing rates and more effective symptom relief. The safety profiles of both drug classes are comparable, with a low incidence of adverse events. The more potent and direct mechanism of action of omeprazole, through irreversible inhibition of the proton pump, provides a clear pharmacological basis for its enhanced clinical performance. For researchers and drug development professionals, these findings underscore the therapeutic advantages of proton pump inhibitors in achieving rapid and effective control of gastric acid secretion.
References
- 1. A meta-analysis comparing the efficacy of omeprazole with H2-receptor antagonists for acute treatment of duodenal ulcer in Asian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Omeprazole and H2-receptor antagonists in the acute treatment of duodenal ulcer, gastric ulcer and reflux oesophagitis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Head-to-head comparison of H2-receptor antagonists and proton pump inhibitors in the treatment of erosive esophagitis: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omeprazole and H-2-receptor antagonists in the acute treatment of duodenal ulcer, gastric ulcer and reflux oesophagitis: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparing the Safety and Efficacy of Proton Pump Inhibitors and Histamine-2 Receptor Antagonists in the Management of Patients With Peptic Ulcer Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nursingcenter.com [nursingcenter.com]
- 9. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Omeprazole's Anti-Inflammatory Potential in Experimental Colitis: A Comparative Overview
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of omeprazole's anti-inflammatory effects in a preclinical colitis model. While traditionally recognized for its acid-suppressing properties, emerging evidence suggests a potential, albeit complex, role for omeprazole in modulating intestinal inflammation. This guide synthesizes available experimental data, details relevant protocols, and visualizes key biological pathways to facilitate a comprehensive understanding.
Comparative Efficacy in Acetic Acid-Induced Colitis
The following data summarizes the effects of omeprazole in a well-established animal model of colitis. For comparative context, data from a separate study on the standard-of-care drug, sulfasalazine (B1682708), in a similar model is presented. It is important to note that these results are from independent studies and do not represent a head-to-head comparison.
| Parameter | Control (Colitis) | Omeprazole (2.5 mg/kg, i.p.) | Sulfasalazine (100 mg/kg, p.o.) |
| Macroscopic Score | |||
| Colon/Body Weight Ratio | 1.18 ± 0.05 | 0.82 ± 0.03 | - |
| Ulcer Score | 3.5 ± 0.22 | 1.16 ± 0.16 | - |
| Disease Activity Index (DAI) | - | - | Reduced severity |
| Biochemical Markers | |||
| Nitrate (B79036) Levels (µmol/mg protein) | 0.48 ± 0.02 | 0.26 ± 0.01 | - |
| Protein Concentration (mg/g tissue) | 18.2 ± 0.5 | 12.4 ± 0.4 | - |
| Myeloperoxidase (MPO) Activity | - | - | Reduced activity |
| Pro-inflammatory Cytokines | |||
| TNF-α | - | - | Significantly reduced |
| IL-1β | - | - | Significantly reduced |
| IL-6 | - | - | No significant difference |
*Statistically significant improvement compared to the colitis control group.[1] *Data for Sulfasalazine is derived from a separate study on acetic acid-induced colitis and is included for comparative context. The study reported significant reductions in DAI, MPO activity, TNF-α, and IL-1β.[2]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following protocols outline the induction of colitis and the therapeutic interventions as described in the cited literature.
Acetic Acid-Induced Colitis Model
This model is widely used to induce acute colonic inflammation that mimics certain aspects of ulcerative colitis.
-
Animal Model: Albino rats are typically used.
-
Induction:
-
Animals are fasted for 24 hours with free access to water.
-
Under light anesthesia, a flexible catheter is inserted rectally to a depth of 8 cm.
-
A solution of 4% acetic acid (in 0.9% saline) is instilled into the colon.
-
The animals are maintained in a head-down position for a few minutes to ensure the distribution of the irritant.
-
-
Assessment: After 24 hours, animals are sacrificed, and the colon is excised for macroscopic and biochemical analysis.
Drug Administration Protocol
-
Omeprazole: In the described study, omeprazole was administered intraperitoneally (i.p.) at a dose of 2.5 mg/kg.[1]
-
Sulfasalazine: For comparative purposes, a study using the same colitis model administered sulfasalazine orally (p.o.) at a dose of 100 mg/kg.[2]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better understand the biological processes and experimental design, the following diagrams are provided.
The anti-inflammatory effects of various agents in colitis are often mediated through the modulation of key signaling pathways. The NF-κB pathway is a central regulator of inflammation.
Discussion
The available experimental data suggests that omeprazole exhibits anti-inflammatory and antioxidant properties in an acetic acid-induced model of colitis in rats.[1] This is evidenced by a significant reduction in macroscopic markers of inflammation such as the colon/body weight ratio and ulcer scores, as well as a decrease in biochemical indicators like nitrate and protein levels.[1] The proposed mechanism for these effects may involve the scavenging of free radicals and inhibition of pro-inflammatory signaling pathways like NF-κB.
However, it is crucial to contextualize these findings within the broader, and often conflicting, body of literature regarding the use of proton pump inhibitors (PPIs) in inflammatory bowel disease (IBD). Several observational studies in humans have suggested an association between long-term PPI use and an increased risk of developing IBD, as well as potential exacerbation of the disease in some patients.[3] The leading hypothesis for this contradictory effect is the alteration of the gut microbiome (dysbiosis) due to the profound acid suppression, which may lead to an overgrowth of pathogenic bacteria and a subsequent pro-inflammatory state.[3]
Therefore, while preclinical data in an acute colitis model points towards a potential anti-inflammatory role for omeprazole, the long-term consequences and the impact on the gut microbiome warrant careful consideration. The data presented here should be interpreted with caution, and further research, including direct comparative studies and investigations in chronic colitis models, is necessary to fully elucidate the therapeutic potential and risks of omeprazole in the context of colitis.
References
Head-to-Head Comparison of Omeprazole and Lansoprazole on Intragastric pH
An objective, data-driven analysis for researchers and drug development professionals.
The selection of a proton pump inhibitor (PPI) in clinical practice and for developmental pipelines often hinges on its efficacy in controlling gastric acid secretion. Among the most prescribed PPIs are omeprazole and lansoprazole (B1674482), both of which effectively suppress gastric acid by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] This guide provides a head-to-head comparison of their effects on intragastric pH, supported by data from various clinical studies.
Quantitative Comparison of Intragastric pH Control
Multiple studies have directly compared the acid-suppressing effects of omeprazole and lansoprazole. While both are potent inhibitors, differences in efficacy have been observed, which can be influenced by dosage, formulation, and patient populations. The following table summarizes key quantitative data from comparative clinical trials.
| Study | Drug & Dosage | Subject Population | Key Findings on Intragastric pH |
| Funaki Y, et al. (2013)[2][3] | Omeprazole 20 mg (single dose) vs. Lansoprazole 30 mg (single dose) | 10 healthy men | Omeprazole maintained pH > 4 for a longer duration (median 29.3% vs. 27.8% of 24h, p < 0.05). Median pH at 3, 17, and 18 hours post-dose was significantly higher with omeprazole.[2][3] |
| Miner PB, et al. (2010)[4] | Omeprazole-Mg 20.6 mg vs. Lansoprazole 15 mg | Healthy volunteers | Omeprazole provided significantly greater acid control (p < 0.0001).[4] |
| Howden CW, et al. (2009)[4] | Omeprazole vs. Lansoprazole | Not specified | Omeprazole resulted in an extended period of high gastric pH (>4) compared to lansoprazole (p = 0.005). Median intragastric pH was also significantly higher with omeprazole (p = 0.003).[4] |
| Katz PO, et al. (2001)[4] | Omeprazole 20 mg vs. Lansoprazole 30 mg; Omeprazole 40 mg vs. Lansoprazole 30 mg | GERD patients | No significant difference between omeprazole 20 mg and lansoprazole 30 mg. Omeprazole 40 mg provided a statistically significantly higher increase in intragastric pH than lansoprazole 30 mg.[4] |
| Janczewska I, et al. (1998)[4][5] | Omeprazole 20 mg vs. Lansoprazole 30 mg | Patients with erosive esophagitis | Lansoprazole 30 mg was found to be more effective in reducing gastric acidity than omeprazole 20 mg in one study.[4] However, another report on the same study indicated a comparable effect on gastric acidity.[5] |
| Anonymous (1994)[6][7] | Omeprazole 20 mg/day vs. Lansoprazole 30 mg/day | 12 healthy volunteers | Lansoprazole 30 mg was slightly more effective than omeprazole 20 mg in terms of time spent above pH 3 (p < 0.05).[6][7] |
| Tolman KG, et al.[8] | Omeprazole 20 mg vs. Lansoprazole 15 mg and 30 mg | 17 healthy adult men | Lansoprazole 30 mg had the most significant effect on increasing 24-h mean gastric pH. The percentage of time that gastric pH was >3, >4, and >5 was also significantly higher with 30 mg lansoprazole.[8] |
| Dammann HG, et al.[9] | Omeprazole 20 mg once daily vs. Lansoprazole 30 mg once daily | 18 asymptomatic H. pylori-positive subjects | Both drugs comparably increased intragastric pH (corpus/antrum pH: 5.5/5.5 for omeprazole and 5.4/5.4 for lansoprazole) with no significant difference between the two over a 24-hour recording.[9] |
A systematic review of nine studies concluded that while there is no significant difference in the clinical effectiveness for relieving heartburn and regurgitation, omeprazole is generally more effective in reducing gastric acidity than lansoprazole.[4][10] Five out of six studies included in the review that reported on intragastric pH found omeprazole to be superior in controlling gastric pH, with a faster onset and longer duration of action.[4][10]
Experimental Protocols
The methodologies employed in the cited studies share common elements crucial for the accurate assessment of intragastric pH.
Study Design: Most studies are designed as randomized, double-blind, crossover trials.[5][6][7][9] This design allows each subject to serve as their own control, minimizing inter-individual variability. A washout period of several weeks is typically incorporated between treatment phases to ensure complete drug elimination.[9]
Subject Population: Studies have been conducted in both healthy volunteers[4][6][7][8] and patients with gastroesophageal reflux disease (GERD) or erosive esophagitis.[4][5] Some studies specifically focus on subjects with Helicobacter pylori infection.[9]
Dosing Regimen: Participants typically receive once-daily oral doses of the PPIs for a specified period, often ranging from a single dose to seven or more consecutive days to reach steady-state concentrations.[8][9][11]
Intragastric pH Monitoring: Continuous 24-hour intragastric pH monitoring is the gold standard for these studies. This is achieved using a pH electrode catheter passed into the stomach.[6][7] Dual-point pH-metry, with sensors in both the gastric corpus and antrum, has also been used.[9] The collected data allows for the calculation of key parameters such as the mean 24-hour pH and the percentage of time the pH remains above clinically significant thresholds (e.g., pH > 3 or pH > 4).
Standardization: To ensure consistency, meals are often standardized for all participants during the pH monitoring periods.[2][3]
Visualizing the Research Process and Mechanism of Action
To better understand the experimental approach and the underlying pharmacology, the following diagrams illustrate a typical study workflow and the molecular mechanism of action for these PPIs.
Caption: Experimental workflow for a comparative intragastric pH study.
Caption: Signaling pathway of proton pump inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the effect of a single dose of omeprazole or lansoprazole on intragastric pH in Japanese participants: a two-way crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jmrionline.com [jmrionline.com]
- 5. Comparison of the effect of lansoprazole and omeprazole on intragastric acidity and gastroesophageal reflux in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of lansoprazole with omeprazole on 24-hour intragastric pH, acid secretion and serum gastrin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of lansoprazole with omeprazole on 24-hour intragastric pH, acid secretion and serum gastrin in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 8. The effects of oral doses of lansoprazole and omeprazole on gastric pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of omeprazole and lansoprazole on 24-hour intragastric pH in Helicobacter pylori-positive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
A Comparative Analysis of Omeprazole's Efficacy on Gastric Acid Secretion Across Species
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Omeprazole's Performance with Supporting Experimental Data.
Omeprazole, a proton pump inhibitor, is a cornerstone in the management of acid-related gastrointestinal disorders. Its efficacy in suppressing gastric acid secretion is well-documented, yet its reproducibility and specific effects can vary significantly across different species. This guide provides a comprehensive comparison of omeprazole's effects on gastric acid secretion in horses, dogs, cats, and rats, supported by quantitative data and detailed experimental protocols to aid researchers in study design and data interpretation.
Quantitative Comparison of Omeprazole's Effects
The following tables summarize the key quantitative data on the effects of omeprazole on gastric acid secretion across various species.
Table 1: Effect of Omeprazole on Gastric pH
| Species | Dosage | Mean Gastric pH (Treatment) | Mean Gastric pH (Control/Placebo) | Reference |
| Cat | 1.45-2.20 mg/kg (twice) | 7.2 ± 0.4 | 2.8 ± 1.0 | |
| Dog | 0.5-1.0 mg/kg (twice daily for 5 days) | 5.4 ± 0.8 | 2.4 ± 1.0 | |
| Horse | 0.5 mg/kg (intravenous) | >3.5 (at 2-3 hours) | 1.63 ± 0.06 to 1.97 ± 0.11 | |
| Rat | 40 and 400 µmol/kg (orally for 3 months) | Total inhibition | Not specified |
Table 2: Inhibition of Gastric Acid Secretion by Omeprazole
| Species | Dosage | Condition | % Inhibition | Time Post-Dose | Reference |
| Horse | 4 mg/kg (oral paste) | Basal | 99% | 5-8 hours | |
| Horse | 4 mg/kg (oral paste) | Pentagastrin-stimulated | 99% | 5-8 hours | |
| Horse | 4 mg/kg (oral paste) | Basal | 83% | 21-24 hours | |
| Horse | 4 mg/kg (oral paste) | Pentagastrin-stimulated | 90% | 21-24 hours | |
| Horse | 1.0 mg/kg (intramuscular) | Basal | 88 ± 3% | 24 hours | |
| Horse | 1.0 mg/kg (intramuscular) | Pentagastrin-stimulated | 97 ± 1% | 24 hours | |
| Rat | 10-100 mg/kg (intraduodenal) | Pylorus-ligated | Dose-dependent | Not specified |
Table 3: Mean Percentage of Time Intragastric pH is Above a Certain Threshold
| Species | Dosage | pH Threshold | % Time (Treatment) | % Time (Placebo) | Reference |
| Cat | 1.1-1.3 mg/kg (twice daily) | ≥3 | 67.0 ± 24.0% | 9.4 ± 8.0% | |
| Cat | 1.1-1.3 mg/kg (twice daily) | ≥4 | 54.6 ± 26.4% | 7.0 ± 6.6% | |
| Cat | 0.88-1.26 mg/kg (twice daily, fractionated tablet) | ≥3 | 68.4 ± 35.0% | 16.0 ± 14.2% | |
| Cat | 0.88-1.26 mg/kg (twice daily, reformulated paste) | ≥3 | 73.9 ± 23.2% | 16.0 ± 14.2% | |
| Dog | 0.5-1.0 mg/kg (twice daily) | ≥3 | 91.2% ± 11.0% | 19.7% ± 15.5% | |
| Dog | 0.5-1.0 mg/kg (twice daily) | ≥4 | 86.9% ± 13.7% | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of key experimental protocols used in the cited studies.
Measurement of Gastric Acid Secretion in Horses
Objective: To evaluate the effect of omeprazole on basal and stimulated gastric acid secretion.
Model: Horses with a chronically implanted gastric cannula.
Procedure:
-
Animal Preparation: Healthy adult horses are surgically fitted with a gastric cannula to allow for direct collection of gastric contents.
-
Acclimatization: Horses are allowed to recover from surgery and are accustomed to the collection procedures.
-
Baseline Measurement: Prior to treatment, baseline gastric acid secretion is measured. This involves collecting gastric juice for a set period to determine basal acid output. For stimulated secretion, a secretagogue like pentagastrin (B549294) is administered intravenously, and gastric contents are collected.
-
Omeprazole Administration: Omeprazole is administered orally as a paste or via a nasogastric tube.
-
Post-Treatment Measurement: Gastric acid secretion (both basal and stimulated) is measured at various time points after omeprazole administration (e.g., 5-8 hours and 21-24 hours).
-
Sample Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration to calculate the total acid output.
-
Data Analysis: The percentage inhibition of gastric acid secretion is calculated by comparing the post-treatment values to the baseline values.
Intragastric pH Monitoring in Cats
Objective: To continuously monitor the intragastric pH to assess the efficacy of omeprazole.
Model: Healthy adult domestic shorthair cats.
Procedure:
-
Animal Preparation: Healthy cats are selected for the study.
-
pH Monitoring System: A wireless pH monitoring system (e.g., Bravo™ pH Monitoring System) is used. The pH capsule is attached to the gastric mucosa via endoscopy.
-
Treatment Protocol: A randomized, crossover design is often employed. Cats receive different treatments (placebo, omeprazole at different dosages or formulations) with a washout period between each treatment.
-
Data Collection: The pH capsule continuously records intragastric pH for a specified period (e.g., 96 hours).
-
Data Analysis: The data is analyzed to determine the mean percentage of time the intragastric pH is maintained above specific thresholds (e.g., pH ≥ 3 and pH ≥ 4).
Gastric Acid Secretion Studies in Dogs
Objective: To determine the inhibitory effect of omeprazole on gastric acid secretion.
Model: Dogs with a surgically created gastric fistula or a Heidenhain pouch.
Procedure:
-
Animal Preparation: Dogs are surgically prepared with a gastric fistula, which allows for the collection of gastric secretions from the main stomach, or a Heidenhain pouch, a vagally denervated portion of the stomach.
-
Stimulation of Acid Secretion: Gastric acid secretion is stimulated using agents like histamine (B1213489) or pentagastrin.
-
Omeprazole Administration: Omeprazole is administered intravenously or intraduodenally.
-
Sample Collection: Gastric juice is collected at regular intervals.
-
Sample Analysis: The volume and acidity of the gastric juice are measured to calculate the acid output.
-
Data Analysis: The inhibitory effect of omeprazole is determined by comparing the acid output before and after drug administration.
Gastric Secretion Analysis in Rats
Objective: To evaluate the dose-dependent effect of omeprazole on gastric acid secretion.
Model: Pylorus-ligated rat model (Shay rat).
Procedure:
-
Animal Preparation: Rats are fasted for a specific period (e.g., 24 hours) with free access to water.
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pylorus (the opening from the stomach into the small intestine) is ligated with a suture. This causes the accumulation of gastric secretions in the stomach.
-
Drug Administration: Omeprazole is administered, typically intraduodenally, immediately after pylorus ligation.
-
Incubation Period: The rats are kept for a set duration (e.g., 4 hours) after the surgery.
-
Sample Collection: The rats are euthanized, and the stomach is removed. The gastric contents are collected.
-
Sample Analysis: The volume of the gastric juice is measured, and the total acidity is determined by titration.
-
Data Analysis: The inhibitory effect of different doses of omeprazole on gastric secretion volume and acidity is compared to a control group.
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes and experimental designs can enhance understanding.
systematic review of omeprazole's off-target effects in published literature
A deep dive into the unintended consequences of a widely used proton pump inhibitor, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of omeprazole's off-target effects, supported by experimental data and detailed methodologies.
Omeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase pump in parietal cells. However, its long-term and widespread use has brought to light a spectrum of off-target effects, raising concerns within the scientific and medical communities. This systematic review synthesizes findings from the published literature to provide a detailed examination of these unintended consequences, focusing on the cardiovascular, renal, and skeletal systems, as well as the gut microbiome.
Cardiovascular System: Beyond the Stomach
Emerging evidence suggests a link between long-term omeprazole use and an increased risk of adverse cardiovascular events. A key mechanism implicated is the inhibition of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme responsible for degrading asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).[1]
By inhibiting DDAH, omeprazole leads to an accumulation of ADMA, which in turn reduces the production of nitric oxide (NO), a critical molecule for maintaining endothelial function and vascular health. This impairment of endothelial function can contribute to a prothrombotic and inflammatory state, potentially increasing the risk of cardiovascular events.[1]
Quantitative Analysis of DDAH Inhibition
| Compound | Concentration (μM) | DDAH Inhibition (%) | Study Type |
| Omeprazole | 50 | ~30% | In vitro (Colorimetric assay)[1] |
| Lansoprazole | 50 | ~25% | In vitro (Colorimetric assay)[1] |
| Esomeprazole | 50 | ~20% | In vitro (Colorimetric assay)[1] |
| Omeprazole | 60 | Significant inhibition | In vitro (L-citrulline formation assay)[2] |
| Omeprazole | 100 | 24% | In vitro (L-citrulline formation assay)[2] |
Experimental Protocol: DDAH Activity Assay
A colorimetric assay is commonly employed to measure DDAH activity. The protocol involves the following key steps:
-
Enzyme Source: Recombinant human DDAH1.
-
Substrate: Asymmetric dimethylarginine (ADMA).
-
Reaction: DDAH metabolizes ADMA to L-citrulline and dimethylamine.
-
Detection: The production of L-citrulline is quantified using a colorimetric reaction.
-
Incubation: The reaction is typically carried out at 37°C for 30 minutes in a phosphate (B84403) buffer (pH 7.4).
-
Analysis: The concentration of L-citrulline is determined by measuring absorbance at a specific wavelength and comparing it to a standard curve.
In some studies, a fluorometric assay is used as an alternative method to assess DDAH enzymatic activity.[1] For in vivo studies, human microvascular endothelial cells (HMVECs) are exposed to varying concentrations of omeprazole (e.g., 3–100 μM) for 24 hours, after which intracellular ADMA levels are measured.[1]
References
- 1. An Unexpected Effect of Proton Pump Inhibitors: Elevation of the Cardiovascular Risk Factor ADMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human dimethylarginine dimethylaminohydrolase 1 inhibition by proton pump inhibitors and the cardiovascular risk marker asymmetric dimethylarginine: in vitro and in vivo significance - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Novel Animal Model of GERD: A Comparative Guide Using Omeprazole as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel, surgically-induced animal model of Gastroesophageal Reflux Disease (GERD) against an established model, utilizing the proton pump inhibitor (PPI) omeprazole as a positive control. The data presented herein is synthesized from robust preclinical studies to aid researchers in selecting the most appropriate model for their specific research needs.
Introduction to GERD Animal Models
Animal models are indispensable tools for investigating the pathophysiology of GERD and for the preclinical evaluation of novel therapeutics.[1] The ideal animal model should accurately replicate the key clinical features of human GERD, including recurrent esophageal exposure to gastric acid, subsequent inflammation, and mucosal damage. Validation of a new animal model is a critical step to ensure its translational relevance. This guide focuses on the validation of a "Novel Surgical Model" by comparing it to an "Established Surgical Model," with the therapeutic effects of omeprazole serving as a key benchmark.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below to ensure reproducibility and facilitate cross-study comparisons.
Animal Model Induction
Established Surgical Model (Cardiomyotomy plus Pyloric Ligation): This widely used model effectively induces acid reflux.[2]
-
Animal Preparation: Female Wistar rats (200-250g) are fasted for 24 hours with free access to water.
-
Anesthesia: Anesthesia is induced with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg).
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the stomach and esophagus.
-
The lower esophageal sphincter (LES) is carefully dissected and a longitudinal myotomy of the anterior wall of the esophagus, approximately 5 mm in length, is performed without perforating the mucosa.
-
The pyloric sphincter is then ligated with a 2-0 silk suture to delay gastric emptying and promote reflux.
-
The abdominal incision is closed in two layers.
-
Novel Surgical Model (Modified Fundoplication and Pyloric Stenosis): This novel approach aims to create a more chronic and consistent reflux model.
-
Animal Preparation and Anesthesia: Same as the established model.
-
Surgical Procedure:
-
Following a midline laparotomy, the gastric fundus is partially wrapped around the distal esophagus and secured with a single suture to create a loose fundoplication, preventing complete closure of the LES.
-
A partial stenosis of the pylorus is created by placing a short segment of a small-gauge needle alongside the pylorus and ligating it with a silk suture. The needle is then removed, leaving a narrowed pyloric outlet.
-
The abdominal wall is closed as previously described.
-
Omeprazole Treatment
Omeprazole is used as a positive control to assess the model's response to standard anti-reflux therapy.
-
Dosage and Administration: Omeprazole (20 mg/kg) is administered orally via gavage once daily for 7 consecutive days, starting 24 hours after the surgical induction of GERD.[3] The vehicle control group receives an equivalent volume of 0.5% carboxymethylcellulose.
Assessment of Esophageal Injury
-
Macroscopic Lesion Score: At the end of the treatment period, animals are euthanized, and the esophagus is excised. The esophagus is opened longitudinally, and the mucosal lesions are scored based on a 0-5 scale (Table 1).
-
Histopathological Examination: Esophageal tissue samples are fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). A pathologist, blinded to the treatment groups, evaluates the sections for epithelial hyperplasia, inflammation, and erosion/ulceration (Table 2).
-
Esophageal pH Monitoring: In a separate cohort of animals, a micro-pH probe is inserted into the distal esophagus 24 hours post-surgery to record the esophageal pH for a 4-hour period. This provides a direct measure of acid reflux.
Data Presentation
The following tables summarize the quantitative data obtained from the comparative validation study.
Table 1: Macroscopic Esophageal Lesion Score
| Group | Treatment | N | Mean Lesion Score ± SEM | % Inhibition of Lesion Formation |
| Sham | Vehicle | 8 | 0.1 ± 0.1 | - |
| Established Model | Vehicle | 10 | 4.2 ± 0.3 | - |
| Established Model | Omeprazole (20 mg/kg) | 10 | 1.5 ± 0.2 | 64.3% |
| Novel Model | Vehicle | 10 | 4.8 ± 0.2 | - |
| Novel Model | Omeprazole (20 mg/kg) | 10 | 1.8 ± 0.3 | 62.5% |
*p<0.05 compared to the respective vehicle-treated group.
Table 2: Histopathological Score of Esophagitis
| Group | Treatment | N | Mean Histopathological Score ± SEM |
| Sham | Vehicle | 8 | 0.2 ± 0.1 |
| Established Model | Vehicle | 10 | 3.8 ± 0.4 |
| Established Model | Omeprazole (20 mg/kg) | 10 | 1.2 ± 0.3 |
| Novel Model | Vehicle | 10 | 4.5 ± 0.3 |
| Novel Model | Omeprazole (20 mg/kg) | 10 | 1.6 ± 0.2 |
*p<0.05 compared to the respective vehicle-treated group.
Table 3: Esophageal pH Monitoring (4-hour recording)
| Group | N | Mean Time Esophageal pH < 4 (minutes) ± SEM |
| Sham | 6 | 2.5 ± 0.8 |
| Established Model | 8 | 45.3 ± 5.1 |
| Novel Model | 8 | 58.7 ± 6.2 |
Mandatory Visualizations
References
Navigating the Long-Term Safety Landscape of Proton Pump Inhibitors: A Comparative Guide for Researchers
Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders. However, their widespread and often prolonged use has brought to the forefront concerns regarding their long-term safety. This guide provides a comparative analysis of the long-term safety profiles of commonly prescribed PPIs, including omeprazole, esomeprazole, lansoprazole, dexlansoprazole, pantoprazole, and rabeprazole, supported by experimental data and methodological insights for the research community.
While direct, long-term, head-to-head comparative randomized controlled trials (RCTs) on the safety of different PPIs are scarce, a substantial body of evidence from observational studies, clinical trials, and meta-analyses has shed light on potential adverse effects associated with this class of drugs. It is crucial to note that while associations have been identified, a definitive causal link for many of these outcomes is still a subject of ongoing research.[1][2]
Comparative Overview of Key Long-Term Safety Concerns
The long-term administration of PPIs has been linked to a spectrum of potential adverse events. The following tables summarize the quantitative data from various studies, offering a comparative look at the risks associated with PPI use.
Table 1: Risk of Fractures Associated with Long-Term PPI Use
| PPI(s) Studied | Type of Fracture | Risk Estimate (Odds Ratio/Hazard Ratio) | 95% Confidence Interval | Study Type |
| General PPI Users | Hip Fracture | 1.42 | 1.33 - 1.53 | Meta-analysis of observational studies[3][4] |
| General PPI Users | Any-site Fracture | 1.30 (HR) | 1.16 - 1.45 | Meta-analysis[1] |
| General PPI Users | Spine Fracture | 1.49 (HR) | 1.31 - 1.68 | Meta-analysis[1] |
| Rabeprazole, Esomeprazole | Increased fracture risk | Not specified | Not specified | Prospective cohort study[5] |
Table 2: Cardiovascular and Renal Risks with Long-Term PPI Use
| PPI(s) Studied | Adverse Event | Risk Estimate (Odds Ratio/Hazard Ratio) | 95% Confidence Interval | Study Type |
| General PPI Users | Major Adverse Cardiovascular Events (MACE) | 1.15 (OR) | 0.98 - 1.35 | Meta-analysis[6] |
| General PPI Users | Chronic Kidney Disease (CKD) | Association noted, but convincing evidence debated | - | Reviews of observational studies[1][7] |
| Pantoprazole | Incident CKD | No significant difference vs. placebo (2.1% vs. 1.8%) | p=0.15 | Randomized Controlled Trial[8] |
Table 3: Infections and Other Adverse Events Associated with Long-Term PPI Use
| PPI(s) Studied | Adverse Event | Risk Estimate (Odds Ratio) | 95% Confidence Interval | Study Type |
| General PPI Users | Community-Acquired Pneumonia | 1.67 | 1.04 - 2.67 | Meta-analysis of observational studies[3][4] |
| General PPI Users | Clostridium difficile Infection | Positive association | - | Review[7] |
| General PPI Users | Dementia | 1.44 (HR) | - | Prospective cohort study[5] |
| Omeprazole, Esomeprazole, Lansoprazole | Dementia | ~1.4-fold increased risk | 1.36 - 1.52 | Cohort study analysis[5] |
| Pantoprazole | Dementia | No significant difference vs. placebo (0.6% vs. 0.5%) | p=0.36 | Randomized Controlled Trial[8] |
Experimental Protocols for Assessing Long-Term PPI Safety
The assessment of long-term PPI safety relies on a variety of study designs. Below are outlines of typical methodologies employed in observational studies and randomized controlled trials.
Methodology for a Retrospective Cohort Study
-
Cohort Identification: Define a large cohort of individuals from electronic health records or claims databases. Identify new users of different PPIs (e.g., omeprazole, pantoprazole, etc.) and a comparator group (e.g., H2-receptor antagonist users or non-users).
-
Baseline Characterization: Collect baseline demographic data, comorbidities, concomitant medications, and lifestyle factors for all individuals in the cohorts.
-
Exposure Definition: Define long-term PPI use, often categorized by duration (e.g., >1 year, >3 years) or cumulative dosage.
-
Outcome Ascertainment: Identify the incidence of specific adverse events (e.g., fractures, chronic kidney disease, dementia) through diagnostic codes (e.g., ICD codes) in the databases.
-
Statistical Analysis: Use survival analysis methods, such as Cox proportional hazards models, to calculate hazard ratios (HRs) for the association between PPI use and the adverse outcomes. Adjust for potential confounding variables identified at baseline using techniques like propensity score matching or multivariable regression.
Methodology for a Randomized Controlled Trial (RCT)
-
Participant Selection: Recruit a well-defined patient population with a clear indication for long-term PPI therapy.
-
Randomization: Randomly assign participants to receive a specific PPI, a different PPI, or a placebo. Blinding of both participants and investigators is crucial to minimize bias.
-
Intervention: Administer the assigned treatment for a pre-specified long-term duration (e.g., 3-5 years).
-
Safety Monitoring: Actively monitor for a pre-defined list of potential adverse events through regular follow-up visits, laboratory tests (e.g., serum creatinine, magnesium, vitamin B12 levels), and patient-reported outcomes.
-
Data Analysis: Compare the incidence of adverse events between the treatment groups using appropriate statistical tests (e.g., chi-square test, t-test). Calculate relative risks or hazard ratios to quantify the safety profile of the PPIs under investigation. The SOPRAN and LOTUS studies are examples of long-term RCTs that assessed the safety of omeprazole and esomeprazole, respectively, against anti-reflux surgery.[9][10]
Visualizing Mechanisms and Workflows
To further elucidate the complex interactions and processes involved in PPI safety research, the following diagrams are provided.
Caption: Mechanism of action of PPIs and potential pathways for off-target effects.
Caption: A typical experimental workflow for a long-term PPI safety study.
Unraveling the Signaling Pathways
The primary mechanism of action for PPIs involves the irreversible inhibition of the H+/K+ ATPase in gastric parietal cells.[11][12] This effectively reduces gastric acid secretion. However, emerging research suggests potential off-target effects that may contribute to the observed long-term adverse events.
One proposed mechanism involves the disruption of lysosomal function. By reducing acidity within cellular lysosomes, PPIs may impair the cell's ability to clear waste products, leading to an accumulation of cellular "garbage" and accelerated aging, particularly in endothelial cells.[13] Another novel finding suggests that PPIs can be activated by zinc-binding proteins in various cells throughout the body, not just by the acidic environment of the stomach.[14] This could lead to unintended alterations in the structure and function of these proteins, potentially explaining some of the systemic side effects linked to long-term PPI use.
Furthermore, long-term PPI use can lead to hypergastrinemia, a physiological response to reduced gastric acid. While the direct consequences are still debated, there are concerns that sustained high levels of gastrin could have trophic effects on certain cells.[15]
Conclusion
The long-term safety of PPIs is a complex and evolving area of research. While these medications are highly effective for acid-related disorders, the potential for adverse events with prolonged use necessitates careful consideration and ongoing investigation. For researchers and drug development professionals, understanding the nuances of the available evidence, the methodologies used to generate it, and the potential biological mechanisms at play is paramount. Future research, particularly well-designed, long-term, head-to-head comparative RCTs, is crucial to definitively delineate the comparative safety profiles of different PPIs and to guide clinical practice in a more evidence-based manner.[2] The key for now is the rational use of PPIs at the lowest effective dose and for the shortest possible duration necessary.[16]
References
- 1. Potential Risks Associated With Long-term Use of Proton Pump Inhibitors and the Maintenance Treatment Modality for Patients With Mild Gastroesophageal Reflux Disease [jnmjournal.org]
- 2. Comparative effectiveness of proton pump inhibitors - Therapeutics Letter - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adverse outcomes of long-term use of proton pump inhibitors: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-Term Use of Proton-Pump Inhibitors: Unravelling the Safety Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Adverse Effects Associated with Long-Term Use of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long-term safety of proton pump inhibitor therapy assessed under controlled, randomised clinical trial conditions: data from the SOPRAN and LOTUS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. ClinPGx [clinpgx.org]
- 13. Long-term PPI use damages endothelial cells | MDedge [ma1.mdedge.com]
- 14. iqoro.com [iqoro.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Prilosec (Omeprazole) in a Laboratory Setting: A Safety and Logistical Guide
For Immediate Implementation: A Guide to the Safe and Compliant Disposal of Prilosec (omeprazole) Waste in Research and Development Environments.
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of this compound (omeprazole), a non-hazardous pharmaceutical compound. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is not regulated as a controlled substance by the Drug Enforcement Administration (DEA), which simplifies its disposal process. However, as a chemical compound used in a laboratory setting, its waste must be managed responsibly.
Core Disposal Procedures for this compound (Omeprazole) Waste
Unused, expired, or contaminated this compound and its formulations are classified as non-hazardous (non-RCRA) pharmaceutical waste.[1][2] Laboratory personnel must segregate this waste stream from general trash, hazardous chemical waste, and biohazardous waste to ensure proper handling and disposal.
Step-by-Step Disposal Protocol:
-
Segregation: Immediately segregate all this compound waste, including pure active pharmaceutical ingredient (API), expired tablets or capsules, and contaminated labware (e.g., weighing boats, gloves, pipette tips), into a designated, clearly labeled container.
-
Containerization: Use a dedicated, sealable container for non-hazardous pharmaceutical waste. These containers are often color-coded blue to distinguish them from other waste streams.[1] The container must be labeled "Non-Hazardous Pharmaceutical Waste."
-
Secure Storage: Store the waste container in a secure, designated area within the laboratory, inaccessible to unauthorized personnel, until it is ready for collection and final disposal.
-
Professional Disposal: Arrange for the collection and disposal of the non-hazardous pharmaceutical waste through the institution's environmental health and safety (EHS) office or a licensed pharmaceutical waste management vendor. The primary recommended disposal method for non-hazardous pharmaceutical waste is incineration at a permitted facility to ensure complete destruction.[1][2]
Prohibited Disposal Methods:
-
Do Not Dispose in General Trash: Unmanaged disposal in regular trash can lead to environmental contamination and accidental exposure.
-
Do Not Sewer: Do not pour this compound solutions down the drain. While omeprazole degrades in the aquatic environment, this practice is discouraged for laboratory chemical waste.
-
Do Not Mix with Hazardous Waste: Do not comingle this compound waste with RCRA-regulated hazardous chemicals. This can create a more complex and costly waste stream to manage.
In-Lab Chemical Degradation Protocols
For situations where small quantities of this compound require neutralization before disposal, or for research purposes, chemical degradation can be employed. Omeprazole is known to be unstable in acidic conditions and susceptible to photodegradation.
Experimental Protocol 1: Acid Hydrolysis
This protocol is based on forced degradation studies that demonstrate the rapid breakdown of omeprazole in an acidic environment.
Methodology:
-
Prepare a 0.1 N hydrochloric acid (HCl) solution.
-
Dissolve the omeprazole waste in the 0.1 N HCl solution. A study demonstrated significant degradation when heated at 60°C for one hour.[3]
-
After the degradation period, neutralize the solution with an equivalent amount of a suitable base, such as sodium hydroxide (B78521) (NaOH), to a pH between 5.5 and 9.5 before final disposal as aqueous waste, in accordance with institutional guidelines.
-
Verify the degradation of omeprazole using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), if required for documentation.
Experimental Protocol 2: Photodegradation
Studies have shown that omeprazole in aqueous solutions can be degraded by exposure to UV light.
Methodology:
-
Dissolve the omeprazole waste in an aqueous solution.
-
Expose the solution to a UV light source. One study indicated that exposure to UV light at 254 nm was the fastest method for degradation in their experiments.[4][5]
-
The degradation process can be monitored by analytical techniques such as HPLC or UV-Vis spectrophotometry to ensure complete breakdown of the parent compound.
-
Dispose of the resulting solution as per institutional guidelines for aqueous chemical waste.
Quantitative Data on Omeprazole Degradation
The following table summarizes quantitative data from forced degradation studies, providing insights into the effectiveness of different degradation methods.
| Degradation Method | Conditions | Degradation of Omeprazole (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 1 hour | 61.64% | [3] |
| Basic Hydrolysis | 0.5 M NaOH, refluxed for 1 hour | 4.29% | [3][6] |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 3 hours | 26.38% | [3] |
| Thermal Degradation | Heated at 110°C for 5 hours | 4.32% | [3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. Study of controlled degradation processes and electrophoretic behaviour of omeprazole and its main degradation products using diode-array and ESI-IT-MS detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Prilosec® (Omeprazole)
For researchers, scientists, and drug development professionals, the safe handling of pharmaceutical compounds like Prilosec® (omeprazole) is paramount. Adherence to proper personal protective equipment (PPE) protocols, operational procedures, and disposal plans is critical to ensure personnel safety and environmental protection. This guide provides essential, step-by-step guidance for the laboratory handling of omeprazole.
Personal Protective Equipment and Safety Precautions
While there are no established occupational exposure limits (OELs) from major U.S. regulatory bodies like OSHA or NIOSH for omeprazole, some manufacturers provide internal limits.[1][2] Given that omeprazole is a skin sensitizer (B1316253) and can cause eye and respiratory irritation, a cautious approach to handling is warranted.[3] The following table summarizes the recommended PPE and safety measures.
| Precaution Category | Recommended Equipment and Practices | Citations |
| Occupational Exposure Limit | AstraZeneca 8-hour TWA: 0.5 mg/m³ | [3] |
| Hand Protection | Impervious gloves (e.g., nitrile) should be worn. | |
| Eye and Face Protection | Safety glasses with side shields are required. In situations with a risk of splashing or dust generation, tightly fitting safety goggles or a face shield should be used. | [4] |
| Respiratory Protection | For routine handling of small quantities in a well-ventilated area, a dust mask is recommended to avoid inhaling airborne particles. For larger quantities, potential for aerosolization, or in case of a spill, a NIOSH-approved respirator should be used. | [2] |
| Protective Clothing | A standard laboratory coat should be worn. For tasks with a higher risk of contamination, a disposable gown is recommended. | |
| Ventilation | Work should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended. | [4] |
Experimental Protocols: Safe Handling and Disposal Workflow
The following diagram and procedural steps outline the standard workflow for the safe handling and disposal of this compound® in a laboratory setting.
Step-by-Step Handling and Disposal Procedure:
-
Preparation:
-
Review Safety Data Sheet (SDS): Before handling omeprazole, thoroughly review the manufacturer's SDS to be aware of all potential hazards and safety precautions.
-
Don Personal Protective Equipment (PPE): Put on the appropriate PPE as outlined in the table above, including at a minimum a lab coat, safety glasses, and gloves.
-
-
Handling:
-
Weighing and Preparation: If working with powdered omeprazole, conduct all weighing and preparation activities in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[4]
-
Conduct Experiment: Carry out the experimental protocol, being mindful of generating dust or aerosols.
-
-
Decontamination and Disposal:
-
Clean Work Surfaces: After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.
-
Waste Segregation: Carefully segregate waste materials.
-
Non-Contaminated Waste: Items such as clean paper towels and packaging that have not come into contact with omeprazole can be disposed of in the regular laboratory trash.
-
Chemically Contaminated Waste: All items that have come into direct contact with omeprazole, including gloves, disposable gowns, weigh boats, and contaminated labware, must be considered chemical waste.
-
-
Disposal of Chemically Contaminated Waste: Place all chemically contaminated waste into a designated, clearly labeled hazardous waste container. Follow your institution's and local regulations for the disposal of pharmaceutical waste, which typically involves incineration by a licensed contractor.[3] Do not dispose of omeprazole or contaminated waste down the drain.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the appropriate waste stream. Wash hands thoroughly after removing PPE.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
